Cu(II) protoporphyrin IX
Description
BenchChem offers high-quality Cu(II) protoporphyrin IX suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cu(II) protoporphyrin IX including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H32CuN4O4 |
|---|---|
Molecular Weight |
624.2 g/mol |
IUPAC Name |
copper 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
ASFPSNQTLAUXFI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Cu(II) Protoporphyrin IX
Introduction
Cu(II) protoporphyrin IX (Cu-PPIX) is a metalloporphyrin, a class of organic compounds characterized by a tetrapyrrole macrocycle, known as a porphine (B87208) core, complexed with a central metal ion. In this case, the central ion is copper in its +2 oxidation state. Protoporphyrin IX is a naturally occurring porphyrin that serves as a precursor to heme and chlorophyll.[1] The insertion of copper creates a stable complex with distinct physicochemical properties that make it a valuable tool in biochemical and biomedical research.
This document provides a comprehensive overview of the known physicochemical properties of Cu-PPIX, tailored for researchers, scientists, and professionals in drug development. It details its core properties, solubility, stability, and spectroscopic and electrochemical characteristics. Furthermore, it outlines common experimental protocols and visualizes key relationships to provide a practical guide for laboratory applications. Its most common application is as a negative control in studies involving heme oxygenase, an enzyme inhibited by other metalloporphyrins like Zn(II) protoporphyrin IX.[2][3][4][5]
Core Physicochemical Properties
The fundamental properties of Cu(II) protoporphyrin IX are summarized below.
| Property | Value | References |
| Molecular Formula | C₃₄H₃₂CuN₄O₄ | [3][6][7] |
| Molecular Weight | 624.2 g/mol | [6][7] |
| Appearance | Red to brown solid | [6] |
| Purity | ≥95% | [6][7] |
| CAS Number | 14494-37-2 | [3][4][7] |
Solubility and Stability
Proper handling and storage are critical for maintaining the integrity of Cu-PPIX. The compound's solubility is limited in aqueous solutions but favorable in specific organic solvents.
Table of Solubility
| Solvent | Solubility | References |
| Pyridine | Soluble | [5][6] |
| Dimethyl formamide (B127407) (DMF) | Soluble | [5][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [5][6] |
| Aqueous Base | Colloidal | [6] |
| Aqueous Base/Organic Solvent Mixtures | Slightly Soluble | [6] |
Table of Stability and Storage
| Condition | Details | References |
| Long-term Storage (Solid) | Stable for at least 3 years when stored at -20°C. | [4][6] |
| Light Sensitivity | Protect from light, especially when in solution, as it may be unstable. | [3][6] |
| Shipping Condition | Typically shipped with blue ice or at ambient temperature. | [4][8] |
Experimental Protocol: Solubilization of Cu-PPIX
While Cu-PPIX is poorly soluble in neutral aqueous buffers, a common procedure, adapted from protocols for its parent compound protoporphyrin IX, can be used for its preparation in solution.[2]
-
Initial Dissolution: Weigh the desired amount of Cu-PPIX solid and dissolve it in a minimal amount of a suitable organic solvent such as DMSO, DMF, or pyridine.[5][6]
-
For Semi-Aqueous Solutions: An alternative method involves initial dissolution in a small volume of 0.1M NaOH or Tris base.[2]
-
Co-Solvent Addition: To the basic solution, add a water-miscible organic solvent like ethanol, methanol, or DMSO to achieve a 50/50 (v/v) mixture, ensuring the compound is fully dissolved.[2]
-
Dilution and Buffering: The resulting clear solution can be slowly diluted into the desired aqueous medium (e.g., phosphate-buffered saline). The final solution should be buffered to a pH > 7 to maintain solubility.[2]
-
Immediate Use: Due to potential instability and aggregation in solution, it is recommended to use the prepared solution immediately.[2][6]
Spectroscopic and Electrochemical Properties
The extensive conjugated π-system of the porphyrin ring gives Cu-PPIX characteristic spectroscopic properties, which are fundamental for its characterization and application.
Table of Spectroscopic Properties
| Spectral Type | Feature | Wavelength/Range | Conditions | References |
| UV-Vis Absorption | Soret Band | ~375 nm | Solid thin film | [9] |
| Q-Band | 500-600 nm | Solid thin film | [9] | |
| Photoluminescence | Emission Maxima | Near-IR range | Solid thin film, 405 nm excitation | [9] |
| Emission | Weak | Solid thin film | [9] |
Note: The fluorescence of the parent protoporphyrin IX is known to be quenched upon chelation with copper (Cu²⁺) through a static quenching mechanism due to complex formation.[10][11]
Table of Electrochemical Properties
| Property | Value | Conditions | References |
| Charge Carrier Mobility | ~10⁻⁵ cm² V⁻¹ s⁻¹ | Holes and electrons in thin solid films deposited by resistive thermal evaporation. | [9] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of Cu-PPIX in a spectrally pure solvent (e.g., dichloromethane, DMF, DMSO) in a 10 mm path length quartz cuvette.[12] Concentrations are typically in the micromolar range (e.g., 2.5 x 10⁻⁶ M) to avoid aggregation and inner filter effects.[12]
-
Instrument Setup: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measurement: Record the absorption spectrum of the Cu-PPIX solution over a range of 300-700 nm.
-
Data Analysis: Identify the characteristic Soret band (near 400 nm) and the weaker Q-bands in the 500-600 nm region. The exact peak positions are solvent-dependent.
Biochemical Context: Role in Heme Oxygenase Pathway
Cu-PPIX is widely used in research as a negative control for studies on heme oxygenase (HO), a critical enzyme in heme catabolism. While other metalloporphyrins like Zn(II) protoporphyrin IX are potent inhibitors of HO, Cu-PPIX does not inhibit the enzyme.[2][3][13] This allows researchers to distinguish the specific effects of HO inhibition from other non-specific effects of metalloporphyrins. The heme degradation pathway is implicated in various physiological and pathological processes, including inflammation, tumor resistance, and vascular repair.[4][13][14]
Experimental Methodologies
The synthesis and subsequent characterization of Cu-PPIX follow established procedures in coordination chemistry.
Experimental Protocol: Synthesis of Cu(II) Protoporphyrin IX
This protocol is a generalized method based on the synthesis of similar metalloporphyrins.[9][15]
-
Reactant Preparation: Dissolve protoporphyrin IX in a suitable solvent, such as N,N-dimethylformamide (DMF) or methylene (B1212753) chloride, in a round-bottom flask equipped with a stir bar.[9][15]
-
Addition of Metal Salt: Add a solution of a Cu(II) salt, such as copper(II) acetate, typically in a solvent like ethanol, to the porphyrin solution.[9] An excess of the metal salt is often used.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 30-60 minutes.[15]
-
Monitoring: The reaction progress can be monitored by observing the change in the solution's fluorescence under a long-wavelength UV lamp. The disappearance of the characteristic red fluorescence of the free-base porphyrin indicates the completion of metal insertion, as the Cu(II) complex is non-fluorescent.[15]
-
Purification: After cooling, the crude product is purified, typically by column chromatography on silica (B1680970) gel, to remove unreacted starting material and byproducts.[9][15]
-
Characterization: The structure and purity of the final product are confirmed using techniques such as UV-Vis spectroscopy, mass spectrometry (e.g., MALDI-TOF), and potentially electron spin resonance (ESR) spectroscopy.[9][16]
The general workflow for the synthesis and characterization of Cu-PPIX is illustrated below.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 3. Cu(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 4. Cu(II) protoporphyrin IX | TargetMol [targetmol.com]
- 5. Copper(II) Protoporphyrin IX (free acid) - ≥95% prefix CAS No. 14494-37-2 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 6. Enzo Life Sciences Copper(II) Protoporphyrin IX, (25mg), Quantity: Each | Fisher Scientific [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. apexbt.com [apexbt.com]
- 9. Photoconduction and Electroluminescence of Copper (II) Protoporphyrin and Chlorin Cu-C-e6 [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical Properties of Protoporphyrin IX by Metal Ions in Acetonitrile-Water Mixture Solution [inis.iaea.org]
- 12. Microwave Synthesis, Basic Spectral and Biological Evaluation of Some Copper (II) Mesoporphyrinic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. Copper(II) protoporphyrin IX as a reporter group for the heme environment in myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structural Elucidation of Copper (II) Protoporphyrin IX: A Technical Guide
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
While a definitive single-crystal X-ray structure of Copper (II) Protoporphyrin IX (CuPPIX) remains elusive in publicly accessible databases, a comprehensive understanding of its structural characteristics can be assembled through spectroscopic methods and comparative analysis with closely related, structurally defined copper porphyrins. This technical guide provides a detailed overview of the available structural data for CuPPIX, supplemented with a thorough examination of the crystal structure of a representative analogue, Copper (II) Tetraphenylporphyrin (B126558) (CuTPP). The methodologies for synthesis and structural determination are also presented to offer a complete picture for researchers in the field.
Spectroscopic Insights into the Local Structure of Copper (II) Protoporphyrin IX
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been a pivotal technique in elucidating the local coordination environment of the copper ion within the protoporphyrin IX macrocycle. These studies consistently indicate a square-planar geometry for the copper center, coordinated to the four nitrogen atoms of the porphyrin core.
Table 1: Spectroscopic Data for the Coordination Environment of Copper in Porphyrins
| Parameter | Value | Technique | Reference |
| Coordination Number | 4 | EXAFS | [1] |
| Coordinating Atoms | Nitrogen | EXAFS | [1] |
| Cu-N Bond Length | 1.966(4) Å - 1.954(4) Å | EXAFS | [1] |
Crystal Structure of a Representative Analogue: Copper (II) Tetraphenylporphyrin (CuTPP)
Due to the challenges in obtaining single crystals of CuPPIX, the crystal structure of Copper (II) Tetraphenylporphyrin (CuTPP) serves as an excellent and widely studied model for understanding the molecular geometry and packing of copper porphyrins. The seminal work by Fleischer, Miller, and Webb provides the foundational crystallographic data for this complex.[2]
Table 2: Crystallographic Data for Copper (II) Tetraphenylporphyrin (CuTPP)
| Parameter | Value |
| Chemical Formula | C44H28CuN4 |
| Molecular Weight | 676.3 g/mol [3] |
| Crystal System | Tetragonal |
| Space Group | I-42d |
| Unit Cell Dimensions | a = b = 13.485 Å, c = 9.878 Å |
| Molecules per Unit Cell (Z) | 2 |
Table 3: Selected Bond Lengths and Angles for Copper (II) Tetraphenylporphyrin (CuTPP)
| Bond/Angle | Length (Å) / Angle (°) |
| Cu-N | 1.981 |
| N-Cα | 1.383 |
| Cα-Cβ | 1.439 |
| Cβ-Cβ | 1.350 |
| Cα-Cm | 1.396 |
| N-Cu-N (adjacent) | 90.0 |
| N-Cu-N (opposite) | 180.0 |
| Cu-N-Cα | 127.1 |
| N-Cα-Cm | 125.8 |
Data extracted from Fleischer, E. B., Miller, C. K., & Webb, L. E. (1964). Crystal and Molecular Structures of Some Metal Tetraphenylporphines. Journal of the American Chemical Society, 86(12), 2342–2347.[2]
Experimental Protocols
Synthesis of Copper (II) Tetraphenylporphyrin (CuTPP)
A common and effective method for the synthesis of CuTPP involves the reaction of the free-base tetraphenylporphyrin (H₂TPP) with a copper (II) salt in a suitable solvent.[4][5][6]
Materials:
-
meso-Tetraphenylporphyrin (H₂TPP)
-
Copper (II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
N,N-Dimethylformamide (DMF) or Chloroform/Methanol mixture[7]
-
Stir bar and round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve H₂TPP in DMF in a round-bottom flask equipped with a stir bar.[4]
-
In a separate flask, dissolve an excess of copper (II) acetate monohydrate in a minimal amount of methanol.[7]
-
Add the copper (II) acetate solution to the stirring H₂TPP solution.[7]
-
Attach a reflux condenser and heat the mixture to reflux for approximately 30-60 minutes.[4]
-
The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance of the two Q-bands of the metalloporphyrin.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or methanol.[4]
-
The solid CuTPP is collected by filtration, washed with methanol, and dried under vacuum.[4]
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.[4]
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure of porphyrins is primarily achieved through single-crystal X-ray diffraction.
General Protocol:
-
Crystallization: High-quality single crystals are grown from a solution of the purified copper porphyrin. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful tool for probing the local atomic environment of a specific element, in this case, copper.
General Protocol:
-
Sample Preparation: The sample is prepared as a thin, uniform powder or a solution.
-
Data Acquisition: The sample is irradiated with X-rays of varying energy, and the absorption coefficient is measured as a function of energy, typically across the K-edge of copper.
-
Data Analysis: The EXAFS signal is extracted from the absorption spectrum and analyzed to determine the type, number, and distance of the atoms in the immediate vicinity of the copper atom.
Experimental Workflow
References
- 1. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]
- 2. Determining the key vibrations for spin relaxation in ruffled Cu(ii) porphyrins via resonance Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper tetraphenylporphyrin | C44H28CuN4 | CID 3722750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. scribd.com [scribd.com]
- 6. Lab Report on Synthesis of Cu(II) - Tetraphenylporphinate [art-xy.com]
- 7. prepchem.com [prepchem.com]
The Signature of a Metalloporphyrin: An In-depth Guide to the Electronic Absorption Spectra of Cu(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic absorption spectra of Copper(II) protoporphyrin IX (Cu(II)PPIX), a metalloporphyrin of significant interest in various scientific domains. Understanding its spectral properties is fundamental for applications ranging from photodynamic therapy to the development of novel catalytic systems. This document details the theoretical underpinnings of its characteristic spectrum, presents quantitative data in various media, outlines experimental protocols for its characterization, and illustrates key concepts and workflows through diagrams.
The Electronic Spectrum of Porphyrins: A Tale of Two Bands
The electronic absorption spectrum of a typical porphyrin is dominated by two principal features originating from π-π* electronic transitions within the conjugated 18-electron macrocycle. These features are:
-
The Soret Band (or B band): An extremely intense absorption band typically found in the near-UV region, around 400 nm. It arises from a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂).
-
The Q Bands: A series of much weaker absorption bands in the visible region of the spectrum (approximately 500-650 nm). These bands correspond to the "quasi-forbidden" transition from the ground state (S₀) to the first excited singlet state (S₁).
In a free-base porphyrin like protoporphyrin IX, the lower symmetry of the molecule results in four distinct Q bands. However, upon chelation with a metal ion, such as copper(II), the symmetry of the porphyrin ring increases. This increased symmetry leads to a simplification of the spectrum, typically reducing the number of Q bands to two.[1]
The characteristic spectrum for Cu(II) porphyrins includes a strong Soret band and a visible Q-band in the 500-600 nm range.[2]
Quantitative Spectral Data
The precise position (λmax) of the absorption bands of Cu(II) protoporphyrin IX is sensitive to its environment, particularly the solvent. This solvatochromism is a critical consideration in experimental design and data interpretation. The following table summarizes the reported absorption maxima for Cu(II)PPIX and a closely related copper porphyrin in different media.
| Compound | Medium | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Reference |
| Cu(II) Protoporphyrin IX | Dimethyl sulfoxide (B87167) (DMSO) | 407 | Not specified | [3] |
| Cu(II) Protoporphyrin IX | Solid-state thin film | ~375 | 500 - 600 (broad) | [2] |
| Cu(II) Unsymmetrical Porphyrin | Methanol | 412.5 | 538.5 | [4] |
| Cu(II) Unsymmetrical Porphyrin | Ethanol | 412.0 | 538.0 | [4] |
| Cu(II) Unsymmetrical Porphyrin | Dichloromethane | 410.0 | 535.5 | [4] |
| Cu(II) Unsymmetrical Porphyrin | Dimethylformamide (DMF) | 412.0 | 538.0 | [4] |
Note: Data for the "Unsymmetrical Porphyrin" is included to illustrate typical solvent-dependent shifts for a structurally similar Cu(II) porphyrin complex.
Aggregation, particularly in aqueous solutions, can cause significant changes in the absorption spectrum, often leading to a broadening and splitting of the Soret band, as observed with the free-base protoporphyrin IX.[5]
Experimental Protocols
Accurate measurement of the electronic absorption spectrum of Cu(II)PPIX requires careful attention to the synthesis of the material and the spectroscopic procedure.
Synthesis of Cu(II) Protoporphyrin IX
A common and effective method for the synthesis of Cu(II) protoporphyrin IX involves the reaction of the free-base porphyrin with a copper(II) salt.[2]
Materials:
-
Protoporphyrin IX (free base)
-
Copper(II) acetate (B1210297)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 15 mg of the free base protoporphyrin IX in 25 mL of methylene chloride.
-
Separately, prepare a solution of 8 mg of Cu(II) acetate in 20 mL of ethanol.
-
Add the copper(II) acetate solution to the protoporphyrin IX solution.
-
Stir the resulting mixture at 40 °C for approximately 30 minutes.
-
The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the changes in the Q-band region.
-
Once the reaction is complete, the solvent is typically removed under vacuum. The product can be further purified if necessary, for instance, by column chromatography to remove any unreacted free-base porphyrin.[2]
UV-Vis Spectroscopic Measurement
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.
Sample Preparation:
-
Prepare a stock solution of the synthesized Cu(II) protoporphyrin IX in a suitable, high-purity solvent (e.g., DMSO, chlorobenzene). A typical concentration is in the micromolar range (e.g., 1.0 x 10⁻⁵ mol/L).[3]
-
Use a pair of matched quartz cuvettes with a defined path length, typically 1 cm.
-
Fill the sample cuvette with the Cu(II)PPIX solution and the reference cuvette with the pure solvent.
Data Acquisition:
-
Place the cuvettes in the spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both beams.
-
Scan the sample over the desired wavelength range, for example, from 300 nm to 700 nm.
-
The resulting spectrum should clearly show the absorbance as a function of wavelength, from which the λmax values for the Soret and Q bands can be determined.
Visualizing Core Concepts and Workflows
Diagrams generated using the DOT language provide clear visual representations of the theoretical and practical aspects of studying Cu(II) protoporphyrin IX spectra.
Caption: Gouterman's four-orbital model for porphyrin electronic transitions.
Caption: Workflow for the synthesis of Cu(II) Protoporphyrin IX.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
References
An In-depth Technical Guide to Cu(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Copper (II) Protoporphyrin IX (Cu-PPIX), a metalloporphyrin with significant implications in various research and development fields. This document details its core properties, synthesis, and applications, with a focus on its role in biological systems and experimental contexts.
Core Properties and Characterization
Cu(II) Protoporphyrin IX is a derivative of Protoporphyrin IX, a naturally occurring photosensitizer and a crucial precursor to heme.[1][2] In Cu-PPIX, the central iron ion of heme is replaced by a copper(II) ion. This substitution alters its biological activity, making it a valuable tool in studying heme-dependent pathways.
Physicochemical Data
A summary of the key quantitative data for Cu(II) Protoporphyrin IX is presented below.
| Property | Value | References |
| Molecular Formula | C₃₄H₃₂CuN₄O₄ | [3][4][5] |
| Molecular Weight | 624.19 g/mol | [3][4][6] |
| CAS Number | 14494-37-2 | [3][4][5] |
| Appearance | Deeply colored solid | [1] |
| Solubility | Not soluble in water | [1] |
| Storage | Room temperature, protected from light | [3] |
Spectroscopic Properties
The UV-visible absorption spectrum of Cu-PPIX is characterized by a strong Soret band around 407 nm and weaker Q-bands in the visible region.[7][8] When dissolved in dimethyl sulfoxide (B87167) (DMSO), Cu-PPIX exhibits an absorption maximum at approximately 407 nm.[8] Upon excitation at around 410 nm, it shows fluorescence with an emission maximum at about 635 nm.[8]
Synthesis and Characterization
Synthesis
The synthesis of Cu(II) Protoporphyrin IX can be achieved through the insertion of copper into the protoporphyrin IX macrocycle. A common laboratory-scale synthesis involves dissolving Protoporphyrin IX free base in a suitable solvent, such as methylene (B1212753) chloride, and then adding a solution of a copper(II) salt, like copper(II) acetate (B1210297), in a solvent such as ethanol.[7] The reaction mixture is typically stirred at a moderate temperature (e.g., 40°C) for a short duration to facilitate the metalation process.[7]
Example Synthesis Protocol:
-
Dissolve 15 mg of Protoporphyrin IX free base in 25 mL of methylene chloride.[7]
-
Separately, dissolve 8 mg of copper(II) acetate in 20 mL of ethanol.[7]
-
Mix the two solutions and stir the resulting mixture at 40°C for 30 minutes.[7]
-
Remove the solvents under vacuum.[7]
-
Dissolve the product in methylene chloride and purify it using column chromatography to remove any unreacted Protoporphyrin IX.[7]
-
The final product yield is typically high, around 98%.[7]
Characterization
The successful synthesis and purity of Cu-PPIX are confirmed using various analytical techniques:
-
Mass Spectrometry (MALDI-TOF): To confirm the molecular weight of the final product.[7]
-
UV/Vis Spectroscopy: To verify the characteristic absorption spectrum of the metalloporphyrin.[7]
-
NMR Spectroscopy: To elucidate the structure and confirm the purity of the compound.[7]
Biological Significance and Applications
Cu(II) Protoporphyrin IX is primarily utilized in research as a negative control in studies involving heme oxygenase (HO) inhibitors.[3][4][6] Heme oxygenase is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO).[9][10] This pathway is implicated in various physiological and pathological processes, including inflammation, oxidative stress, and cancer cell resistance to chemotherapy.[4][6][11]
While zinc protoporphyrin IX (Zn-PPIX) is a known inhibitor of heme oxygenase, Cu-PPIX does not exhibit this inhibitory activity.[3][4] This makes it an ideal control compound to ensure that observed biological effects are specifically due to HO inhibition by Zn-PPIX and not due to non-specific effects of the porphyrin structure itself.
Heme Oxygenase Pathway
The heme oxygenase system, particularly the inducible isoform HO-1, is a key player in cellular defense against oxidative stress.[12] The degradation products of heme have significant biological activities. Biliverdin and its subsequent product, bilirubin (B190676), are potent antioxidants, while carbon monoxide acts as a signaling molecule with anti-inflammatory and anti-apoptotic properties.[9][13]
Experimental Protocols
The use of Cu(II) Protoporphyrin IX as a negative control is crucial in experiments designed to investigate the role of heme oxygenase. Below is a generalized workflow for such an experiment.
Protocol: In Vitro Heme Oxygenase Activity Assay
This protocol outlines a method to assess the inhibitory effect of a compound on HO-1 activity, using Cu-PPIX as a negative control.
-
Cell Culture: Culture cells of interest (e.g., macrophages, cancer cell lines) under standard conditions.
-
Treatment: Treat the cells with the following for a predetermined time:
-
Vehicle control (e.g., DMSO).
-
HO-1 inducer (e.g., hemin (B1673052) or an oxidative stress agent).
-
HO-1 inducer + Zn-PPIX (inhibitor).
-
HO-1 inducer + Cu-PPIX (negative control).
-
-
Cell Lysis: After treatment, harvest the cells and prepare cell lysates.
-
HO Activity Measurement: Measure HO activity in the lysates. This can be done by quantifying the production of bilirubin or carbon monoxide.
-
Data Analysis: Compare the HO activity across the different treatment groups. A significant reduction in activity in the Zn-PPIX group compared to the inducer-only and Cu-PPIX groups would indicate specific inhibition of HO-1.
Conclusion
Cu(II) Protoporphyrin IX is an indispensable tool for researchers studying the heme oxygenase pathway. Its lack of inhibitory activity on HO-1, in contrast to its zinc counterpart, allows for well-controlled experiments to elucidate the specific roles of this enzyme in health and disease. This guide provides the foundational knowledge required for the effective use of Cu-PPIX in a research setting.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Characteristics of the Protoporphyrin IX Binding Sites on Human Serum Albumin Using Molecular Docking | MDPI [mdpi.com]
- 3. Cu(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 4. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Photoconduction and Electroluminescence of Copper (II) Protoporphyrin and Chlorin Cu-C-e6 [mdpi.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cu(II) protoporphyrin IX | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
- 13. Heme oxygenase/carbon monoxide signaling pathways: Regulation and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of Copper Protoporphyrins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper protoporphyrins, metalloporphyrin complexes, are gaining significant attention in biomedical research due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted roles of copper protoporphyrins, from their impact on fundamental enzymatic pathways to their emerging therapeutic applications. Key areas covered include the inhibition of heme biosynthesis, the induction of oxidative stress and associated signaling cascades, and their utility as photosensitizers in photodynamic therapy. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to serve as a comprehensive resource for the scientific community.
Introduction to Copper Protoporphyrins
Protoporphyrin IX (PPIX) is a crucial precursor in the biosynthesis of heme, an essential component of hemoglobin, myoglobin, and cytochromes.[1] The insertion of a metal ion into the porphyrin ring dictates its biological function. While the insertion of ferrous iron by ferrochelatase forms heme, the presence of other metal ions, such as copper, can lead to the formation of copper protoporphyrin (Cu-PPIX). This substitution has profound biological consequences, altering cellular homeostasis and presenting opportunities for therapeutic intervention.
Core Biological Functions
Inhibition of Heme Biosynthesis
A primary biological effect of copper protoporphyrins is the disruption of the heme synthesis pathway. Ferrochelatase, the terminal enzyme in this pathway, catalyzes the insertion of ferrous iron into protoporphyrin IX.[2] Copper ions can act as potent competitive inhibitors of ferrochelatase, leading to the accumulation of protoporphyrin IX.[2] This inhibition is a key mechanism underlying the toxic effects of copper overload.
Table 1: Kinetic Data for Ferrochelatase Inhibition
| Inhibitor | Enzyme Source | Ki (app) | kcat (min-1) | Reference |
| N-methylprotoporphyrin | Murine Ferrochelatase | 3 nM | 4.1 ± 0.3 | [3][4] |
| P255R NMPP-resistant variant | Murine Ferrochelatase | 1 µM | 7.8 ± 0.8 | [3] |
| P255G NMPP-resistant variant | Murine Ferrochelatase | 2.3 µM | 5.9 ± 1.4 | [3] |
Induction of Oxidative Stress and Cellular Signaling
The accumulation of protoporphyrin IX, and the presence of copper, a redox-active metal, can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[5] This oxidative stress, in turn, activates several cellular signaling pathways, primarily the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.
Activation of the JNK pathway by protoporphyrin IX-induced ROS can lead to necrotic cell death.[6] This process involves the opening of the mitochondrial permeability transition pore (mPTP).[6]
Copper-induced oxidative stress can also activate the AP-1 transcription factor and the JNK/SAPK and p38 MAP kinase pathways.[5][7] Furthermore, copper has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[8]
Figure 1: Signaling pathways activated by copper protoporphyrin-induced oxidative stress.
Photodynamic Therapy and Antimicrobial Applications
Protoporphyrin IX is a potent photosensitizer, and this property can be harnessed for therapeutic purposes in a modality known as photodynamic therapy (PDT).[1] Upon activation by light of a specific wavelength, photosensitizers transfer energy to molecular oxygen to generate highly reactive singlet oxygen, a cytotoxic species that can induce cell death in targeted tissues, such as tumors.[9]
Copper porphyrin complexes are being actively investigated as photosensitizers for both anticancer and antimicrobial PDT.[10] While the incorporation of copper into some porphyrins can dramatically decrease the singlet oxygen quantum yield, the overall photodynamic effect is influenced by various factors including cellular uptake and subcellular localization.[11][12]
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Protoporphyrin IX
| Photosensitizer | Quantum Yield (ΦΔ) | Reference |
| Protoporphyrin IX (PpIX) | 0.77 | [9] |
| Lipidated PpIX | 0.87 | [9] |
| Boronated protoporphyrin (BOPP) with Cu | Dramatic decrease | [11][12] |
Experimental Protocols
Quantification of Intracellular Protoporphyrin IX by HPLC
This protocol is adapted for the extraction and quantification of PPIX from microbial cells.[13][14]
Materials:
-
Microbial cell culture
-
Membrane filters (0.45 µm)
-
100% Acetone (B3395972)
-
1.2 M Hydrochloric acid
-
HPLC system with a C18 column and fluorescence detector
-
Protoporphyrin IX standard
-
Formic acid
Procedure:
-
Harvest microbial cells by filtering through a 0.45 µm membrane filter.
-
Place the filter in a tube with 5.0 mL of 100% acetone and shake gently.
-
Protect the samples from light by wrapping the tubes in aluminum foil and store at -20°C for 20 hours for extraction.
-
Transfer 0.5 mL of the acetone extract to a new tube and add 0.1 mL of 1.2 M HCl.
-
Allow the acidification to proceed in the dark at room temperature for 24 hours.
-
Filter the final solution through a 0.45 µm membrane.
-
Inject the sample into the HPLC system.
-
HPLC Conditions:
-
Column: InertSustain C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 60% acetonitrile + 40% water + 0.1% formic acid
-
Mobile Phase B: 100% acetone + 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: Excitation at ~405 nm, Emission at ~635 nm
-
-
Quantify PPIX by comparing the peak area to a standard curve generated with known concentrations of PPIX.
Figure 2: Workflow for HPLC quantification of intracellular protoporphyrin IX.
Assessment of Cytotoxicity using MTT Assay
This protocol outlines a general procedure for evaluating the cytotoxic effects of copper protoporphyrins on a cell line.
Materials:
-
Target cell line (e.g., HeLa, THP-1)
-
Complete cell culture medium
-
96-well plates
-
Copper protoporphyrin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the copper protoporphyrin compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Signaling Pathway Analysis
The induction of apoptosis by copper can involve the activation of p53 and the modulation of Bcl-2 family proteins.[15] Copper-induced ROS can lead to DNA damage, which in turn activates p53. Activated p53 can then promote the expression of pro-apoptotic proteins like BAX and inhibit anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
Figure 3: A simplified schematic of copper-induced apoptosis via the p53 pathway.
Conclusion and Future Directions
Copper protoporphyrins exhibit a range of potent biological activities that are of significant interest to researchers and drug developers. Their ability to inhibit heme synthesis, induce oxidative stress-mediated signaling, and act as photosensitizers opens up avenues for the development of novel therapeutic strategies for a variety of diseases, including cancer and infectious diseases. Further research is warranted to fully elucidate the specific molecular targets of copper protoporphyrins and to optimize their therapeutic potential while minimizing off-target toxicity. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for advancing our understanding and application of these fascinating molecules.
References
- 1. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Ion Substrate Inhibition of Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX induces a necrotic cell death in human THP-1 macrophages through activation of reactive oxygen species/c-Jun N-terminal protein kinase pathway and opening of mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper induces hepatic inflammatory responses by activation of MAPKs and NF-κB signalling pathways in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper(ii) complexes with porphyrins for photodynamic elimination of drug-resistant pathogens - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 15. researchgate.net [researchgate.net]
The Dichotomous Role of Cu(II) Protoporphyrin IX in Enzyme Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cu(II) protoporphyrin IX, a metalloporphyrin containing a copper ion chelated within the protoporphyrin IX ring, serves as a fascinating and multifaceted tool in the study of enzyme kinetics and inhibition. While structurally similar to heme (Fe(II) protoporphyrin IX), the presence of copper instead of iron dramatically alters its interaction with various enzymes. This technical guide provides an in-depth exploration of the role of Cu(II) protoporphyrin IX in enzyme inhibition studies, with a particular focus on its paradoxical effects on soluble guanylate cyclase, its function as a substrate and inhibitor of ferrochelatase, and its established role as a negative control in heme oxygenase research. The current understanding of its interaction with indoleamine 2,3-dioxygenase is also discussed.
Interaction with Soluble Guanylate Cyclase (sGC): An Activator, Not an Inhibitor
A common misconception is that all metalloporphyrins are inhibitors of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. While metalloporphyrins containing iron, zinc, and manganese have been shown to be competitive inhibitors of sGC, Cu(II) protoporphyrin IX presents a notable exception.[1]
Contrary to the inhibitory action of other metalloporphyrins, Cu(II) protoporphyrin IX has been identified as a high-affinity activator of sGC. Studies have demonstrated that both Ni(II) protoporphyrin IX and Cu(II) protoporphyrin IX activate the enzyme with high affinity. This activation is a critical distinction for researchers studying the NO/cGMP pathway, as the choice of metalloporphyrin can lead to fundamentally different outcomes. The activation of sGC by Cu(II) protoporphyrin IX leads to an increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation and neurotransmission.
The mechanism of activation by Cu(II) protoporphyrin IX is thought to involve its binding to the heme-binding site of sGC, inducing a conformational change that stimulates the enzyme's catalytic activity. This is in stark contrast to inhibitory metalloporphyrins, which bind to the same site but fail to induce the necessary conformational change for activation, instead blocking the binding of the natural activator, NO-heme.[1]
Signaling Pathway: The NO/sGC/cGMP Cascade
The following diagram illustrates the canonical nitric oxide signaling pathway and the putative site of action for Cu(II) protoporphyrin IX as an activator of sGC.
References
The Discovery and Enduring Legacy of Metalloporphyrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of metalloporphyrins, a class of compounds fundamental to numerous biological processes and with ever-expanding applications in medicine and materials science. From the early structural elucidation of nature's pigments, heme and chlorophyll (B73375), to the development of sophisticated synthetic methodologies, this document traces the pivotal moments and key scientific contributions that have shaped our understanding of these vital molecules. This guide offers a detailed historical narrative, presents key quantitative data in structured tables, outlines seminal experimental protocols, and provides visual representations of crucial concepts and workflows to serve as an in-depth resource for researchers, scientists, and professionals in drug development.
A Rich History: Unraveling the "Colors of Life"
The story of metalloporphyrins is intrinsically linked to the quest to understand the vibrant colors of the natural world. The initial isolation and investigation of naturally occurring porphyrins date back to the late 19th and early 20th centuries.[1] These early explorations laid the groundwork for a deeper understanding of the "pigments of life," namely the red of blood and the green of plants.[2]
A significant breakthrough came with the work of German chemist Richard Willstätter , who was awarded the Nobel Prize in Chemistry in 1915 for his groundbreaking research on plant pigments, particularly chlorophyll.[3][4][5] Willstätter's meticulous work revealed that chlorophyll is a magnesium-containing porphyrin derivative.[3][4] He successfully isolated and purified chlorophyll, demonstrating that it consists of two components: chlorophyllin and a long-chain alcohol he named phytol.[6] His research also established the fundamental structural relationship between chlorophyll and the iron-containing pigment of blood, heme.[5][6]
Building upon Willstätter's foundation, Hans Fischer , another German chemist and Nobel laureate (1930), made monumental contributions to the field. Fischer's work focused on the intricate chemical structures of porphyrins and their derivatives.[7] His crowning achievement was the total synthesis of hemin, the chloride salt of heme, in 1929, a landmark in organic chemistry.[1][8][9][10] This synthesis unequivocally confirmed the structure of heme as an iron-containing porphyrin.[7] Fischer's extensive research also led to the synthesis of bilirubin, a degradation product of heme, in 1944, and he made significant strides in elucidating the structure of chlorophyll.[7][8][10] His systematic approach to porphyrin synthesis opened the door for the creation of a vast array of synthetic porphyrins and metalloporphyrins.
The timeline below highlights some of the key milestones in the discovery and history of metalloporphyrins.
Historical Timeline of Key Discoveries
The Core Structure: A Versatile Chelating Macrocycle
Porphyrins are a class of organic heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. This extended π-conjugated system is responsible for their intense absorption of visible light, giving them their characteristic colors.[11] The central cavity of the porphyrin ring can accommodate a wide variety of metal ions, forming metalloporphyrin complexes. This chelating ability is fundamental to their diverse biological functions and applications.
The general structure of a metalloporphyrin is depicted below, illustrating the coordination of a central metal ion by the four nitrogen atoms of the porphyrin core.
General Structure of a Metalloporphyrin
Quantitative Data of Metalloporphyrins
The physicochemical properties of metalloporphyrins are crucial for understanding their behavior and designing new applications. This section presents key quantitative data in tabular format for easy comparison.
UV-Visible Absorption Data
The intense Soret band (around 400 nm) and the weaker Q-bands in the visible region are characteristic features of the electronic absorption spectra of porphyrins and metalloporphyrins. The positions and intensities of these bands are sensitive to the central metal ion, peripheral substituents, and the solvent environment.
| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Solvent |
| H₂TPP (Tetraphenylporphyrin) | 419 | 515, 547, 590, 646 | Chloroform (B151607) |
| Zn(II)TPP | 422 | 548, 588 | Chloroform |
| Cu(II)TPP | 416 | 539 | Chloroform |
| Ni(II)TPP | 414 | 527 | Chloroform |
| Co(II)TPP | 412 | 528 | Chloroform |
| Fe(III)ClTPP | 418 | 510, 576, 658, 690 | Chloroform |
Stability Constants
The stability of metalloporphyrin complexes is a critical parameter, particularly in biological systems and for catalytic applications. The stability constant (log β) quantifies the equilibrium for the formation of the metalloporphyrin from the free-base porphyrin and the metal ion.
| Porphyrin | Metal Ion | log β | Solvent/Conditions |
| TPPS⁴⁻ | Cu²⁺ | 38.1 | Me₂SO-water (80:20), 25 °C |
| TPPS⁴⁻ | Zn²⁺ | 34.6 | Me₂SO-water (80:20), 25 °C |
| TPyP | Cu²⁺ | 32.2 | Aqueous, pH 1.5-2.4 |
| TPyP | Zn²⁺ | 29.7 | Aqueous, pH 1.5-2.4 |
| TPyP | Ni²⁺ | 27.1 | Aqueous, pH 1.5-2.4 |
| TPyP | Co²⁺ | 26.3 | Aqueous, pH 1.5-2.4 |
Kinetic Data: Rate Constants for Metalloporphyrin Formation
The rate of formation of metalloporphyrins varies significantly depending on the metal ion, the porphyrin structure, and the reaction conditions. The second-order rate constant (k) provides a quantitative measure of this reaction rate.
| Porphyrin | Metal Ion | Rate Constant (k, M⁻¹s⁻¹) | Conditions |
| TPyPH₂ | Cu(II) | 3.0 x 10⁻³ | pH 2.0, 25 °C, Nitrate |
| TPyPH₂ | Zn(II) | 1.5 x 10⁻⁴ | pH 2.0, 25 °C, Nitrate |
| TPyPH₂ | Co(II) | 2.8 x 10⁻⁶ | pH 2.0, 25 °C, Nitrate |
| TPyPH₂ | Ni(II) | 1.3 x 10⁻⁶ | pH 2.0, 25 °C, Nitrate |
| TPyPH₂ | Mn(II) | 4.2 x 10⁻⁶ | pH 2.0, 25 °C, Nitrate |
| TPyPH₂ | Cd(II) | 6.9 x 10⁻⁷ | pH 2.0, 25 °C, Nitrate |
Key Experimental Protocols
The synthesis and characterization of metalloporphyrins are central to their study and application. This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
Two of the most widely used methods for the synthesis of H₂TPP are the Adler-Longo and the Lindsey methods.
This one-pot synthesis is known for its simplicity, though it often results in lower yields and requires purification to remove byproducts.
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 250 mL of propionic acid.
-
Heat the propionic acid to reflux.
-
In a separate beaker, mix freshly distilled pyrrole (6.71 g, 0.1 mol) and benzaldehyde (B42025) (10.6 g, 0.1 mol).
-
Slowly add the pyrrole-benzaldehyde (B8331489) mixture to the refluxing propionic acid over 30 minutes with vigorous stirring.
-
Continue refluxing for an additional 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting purple precipitate by vacuum filtration.
-
Wash the precipitate with methanol (B129727) until the filtrate is colorless.
-
Wash the precipitate with hot water to remove any remaining propionic acid.
-
Dry the purple crystals in a vacuum oven at 60 °C.
-
The crude H₂TPP can be further purified by column chromatography on silica (B1680970) gel using chloroform or a mixture of chloroform and hexane (B92381) as the eluent.
Lindsey Synthesis
This two-step method generally provides higher yields and a purer product, making it a preferred method for many applications.
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1 L of dry dichloromethane (B109758) (CH₂Cl₂).
-
Add freshly distilled pyrrole (3.48 mL, 50 mmol) and benzaldehyde (5.06 mL, 50 mmol) to the CH₂Cl₂.
-
Purge the solution with dry nitrogen for 15 minutes.
-
Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (0.63 mL, 5 mmol), to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1 hour. The solution will become colorless or pale yellow, indicating the formation of the porphyrinogen (B1241876) intermediate.
-
Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (8.51 g, 37.5 mmol) in 100 mL of dry CH₂Cl₂ to the reaction mixture.
-
Stir the solution at room temperature for an additional 1 hour. The solution will turn a deep purple color.
-
Neutralize the reaction mixture by adding a few drops of triethylamine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and then with water (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
Metal Insertion into H₂TPP: Synthesis of Zinc(II) Tetraphenylporphyrin (Zn(II)TPP)
The insertion of a metal ion into the porphyrin core is a fundamental reaction in metalloporphyrin chemistry.
Protocol:
-
Dissolve H₂TPP (100 mg, 0.16 mmol) in 50 mL of chloroform in a 100 mL round-bottom flask.
-
Add a solution of zinc(II) acetate (B1210297) dihydrate (100 mg, 0.46 mmol) in 10 mL of methanol to the porphyrin solution.
-
Reflux the reaction mixture for 1 hour. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands of the metalloporphyrin.
-
After the reaction is complete, cool the solution to room temperature.
-
Wash the solution with water (3 x 50 mL) to remove excess metal salt and methanol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purple solid of Zn(II)TPP.
-
The product can be further purified by recrystallization from a chloroform/methanol mixture.
Characterization by X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for the definitive determination of the three-dimensional structure of metalloporphyrins.
Protocol for a Representative Metalloporphyrin (e.g., Zn(II)TPP):
-
Crystal Growth: Grow single crystals of the metalloporphyrin suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., chloroform/methanol or dichloromethane/hexane).
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head using a suitable adhesive or cryoloop.
-
Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector).
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key relationships and experimental workflows.
Historical Development of Porphyrin Chemistry
References
- 1. SCIplanet - Hans Fischer: The Chemist Who Unlocked the Secrets of Blood and Plants [bibalex.org]
- 2. [PDF] An Historical Introduction to Porphyrin and Chlorophyll Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Willstätter Discovers the Composition of Chlorophyll | Research Starters | EBSCO Research [ebsco.com]
- 4. nobelprize.org [nobelprize.org]
- 5. britannica.com [britannica.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Hans Fischer - Wikipedia [en.wikipedia.org]
- 8. oxfordreference.com [oxfordreference.com]
- 9. careerchem.com [careerchem.com]
- 10. Hans Fischer (1881 – 1945) | Chemical Industry Digest [chemindigest.com]
- 11. Porphyrin - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of Cu(II) Protoporphyrin IX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Copper(II) Protoporphyrin IX (Cu(II)PPIX), a non-fluorescent metalloporphyrin with significant applications in biomedical research. This document details the key spectroscopic techniques used to analyze Cu(II)PPIX, including Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic analysis of Cu(II)PPIX are provided, alongside a discussion of its role as a crucial negative control in studies of heme oxygenase (HO) activity. The guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and materials science.
Introduction
Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a precursor to vital biological molecules such as heme and chlorophyll.[1] The insertion of different metal ions into the porphyrin macrocycle yields a diverse range of metalloporphyrins with unique photophysical and chemical properties. Copper(II) Protoporphyrin IX (Cu(II)PPIX) is a stable metalloporphyrin that has found a significant niche in research, particularly in the study of heme metabolism.[2][3][4][5] Unlike its zinc analogue, Zn(II) Protoporphyrin IX, which is a known inhibitor of heme oxygenase (HO), Cu(II)PPIX does not inhibit this enzyme.[2][3][4][5] This property makes it an ideal negative control in experimental setups designed to investigate the role of HO in various physiological and pathological processes, including tumor cell resistance to chemotherapy, inflammation, and vascular repair.[2][3][4][5]
A thorough understanding of the spectroscopic signature of Cu(II)PPIX is paramount for its effective use in research. This guide provides a detailed examination of its key spectroscopic characteristics.
Spectroscopic Properties of Cu(II) Protoporphyrin IX
The electronic and structural properties of Cu(II)PPIX can be elucidated through various spectroscopic techniques. The primary methods include UV-Vis absorption spectroscopy, which probes the electronic transitions within the porphyrin ring; EPR spectroscopy, which provides information about the paramagnetic Cu(II) center; and Circular Dichroism, which can be used to study the molecule's conformation, particularly when interacting with chiral environments.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of Cu(II)PPIX, like other metalloporphyrins, is characterized by a very intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands.[1][6][7] The Soret band arises from a strongly allowed π-π* transition, while the Q bands result from quasi-forbidden π-π* transitions. The position and intensity of these bands are sensitive to the solvent environment.[6][7]
Table 1: UV-Visible Absorption Maxima of Cu(II) Protoporphyrin IX in Various Solvents
| Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) |
| Dimethyl sulfoxide (B87167) (DMSO) | ~407 | ~530-580 |
| Chlorobenzene | ~375 | ~500-600[1] |
Note: The exact positions of the Q-bands can vary and may appear as multiple peaks or shoulders.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like the Cu(II) ion (d⁹ configuration) in Cu(II)PPIX. The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment of the copper ion.[8][9] For Cu(II) complexes with axial symmetry, the g-tensor is characterized by two principal values: g∥ (parallel) and g⊥ (perpendicular).[10][11] The hyperfine interaction with the copper nucleus (I = 3/2) typically splits the g∥ component into four lines.
Table 2: Typical EPR Parameters for Cu(II) Porphyrins
| Parameter | Typical Value Range |
| g∥ | 2.15 - 2.25 |
| g⊥ | 2.04 - 2.08 |
| A∥ (MHz) | 450 - 600 |
Note: Specific values for Cu(II) Protoporphyrin IX may vary depending on the solvent and temperature.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. While protoporphyrin IX itself is achiral, it can exhibit a CD spectrum when it interacts with a chiral environment, such as being bound to a protein.[12] The study of Cu(II)PPIX incorporated into apomyoglobin, for instance, has shown that the porphyrin transitions exhibit circular dichroism, suggesting a specific packing of amino acid side chains around the porphyrin.[12] The molar ellipticity [θ] is the standard unit for reporting CD data.[13][14][15][16]
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of Cu(II) Protoporphyrin IX.
Synthesis of Cu(II) Protoporphyrin IX
This protocol is adapted from general methods for the insertion of metal ions into porphyrin rings.
Materials:
-
Protoporphyrin IX
-
Copper(II) acetate (B1210297)
-
Dimethylformamide (DMF) or a mixture of chloroform (B151607) and methanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Dissolution: Dissolve Protoporphyrin IX in a minimal amount of DMF or a chloroform/methanol mixture in a round-bottom flask.
-
Addition of Metal Salt: Add a 5- to 10-fold molar excess of copper(II) acetate to the solution.
-
Reflux: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by observing the changes in the UV-Vis spectrum. The Soret band of the free-base porphyrin will shift upon metal insertion.
-
Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.
-
Purification: Wash the solid residue with distilled water to remove excess metal salts. The product can be further purified by recrystallization or column chromatography if necessary.
-
Drying: Dry the purified Cu(II) Protoporphyrin IX product under vacuum.
Spectroscopic Characterization Protocols
3.2.1. UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of Cu(II)PPIX in the desired solvent (e.g., DMSO, chloroform). The concentration should be adjusted to yield a Soret band absorbance between 1 and 1.5.[17]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a wavelength range of 300-700 nm. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands.
3.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation: Prepare a frozen solution of Cu(II)PPIX in a suitable solvent (e.g., a mixture of DMF and toluene) in an EPR tube.
-
Instrumentation: Use an X-band EPR spectrometer equipped with a cryostat for low-temperature measurements (e.g., 77 K).
-
Measurement: Record the first-derivative EPR spectrum.
-
Data Analysis: Determine the g∥ and g⊥ values from the spectrum. The hyperfine coupling constant A∥ can also be extracted from the splitting of the g∥ feature.
3.2.3. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: To induce a CD spectrum, Cu(II)PPIX needs to be in a chiral environment. This can be achieved by, for example, reconstituting apomyoglobin with Cu(II)PPIX. Prepare the complex in a suitable buffer.
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement: Record the CD spectrum over the desired wavelength range (e.g., 350-600 nm for the porphyrin bands).
-
Data Analysis: The data is typically presented as molar ellipticity [θ] versus wavelength.
Visualization of Experimental Workflows and Applications
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the characterization of Cu(II)PPIX and its application in a heme oxygenase assay.
Experimental Workflow for Spectroscopic Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cu(II) protoporphyrin IX | TargetMol [targetmol.com]
- 4. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 5. Cu(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper(II) protoporphyrin IX as a reporter group for the heme environment in myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism - Wikipedia [en.wikipedia.org]
- 14. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. minerva.union.edu [minerva.union.edu]
- 17. hitachi-hightech.com [hitachi-hightech.com]
A Technical Guide to the Magnetic Properties of Copper(II) Porphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the magnetic properties of copper(II) porphyrins, a class of molecules with significant relevance in various scientific fields, including catalysis, materials science, and medicine. Porphyrins and their metal complexes are known for their unique electronic and photophysical properties, and the incorporation of a paramagnetic copper(II) ion introduces fascinating magnetic behaviors that are crucial for understanding their function and for the development of new technologies.
Introduction to Copper(II) Porphyrins
Porphyrins are a class of organic heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. The central cavity of the porphyrin can chelate a variety of metal ions, and when copper is in its +2 oxidation state (a d9 configuration), the resulting metalloporphyrin exhibits paramagnetism due to the presence of a single unpaired electron. This unpaired electron is the source of the rich magnetic properties of these complexes, which can be probed by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetometry. The magnetic properties are highly sensitive to the coordination environment of the copper ion, including the porphyrin ligand itself and any axial ligands.
Theoretical Background: The Origin of Magnetism
The magnetic properties of a copper(II) porphyrin arise from the spin and orbital angular momentum of its single unpaired electron. In a typical square planar or slightly distorted octahedral geometry imposed by the porphyrin macrocycle, the five d-orbitals of the copper(II) ion are no longer degenerate. The unpaired electron resides in the highest energy d-orbital, which is typically the dx²-y² orbital for a square planar geometry.[1] The interaction of this unpaired electron with an external magnetic field gives rise to the phenomena measured in EPR and magnetic susceptibility experiments.
The key parameters that describe the magnetic properties are the g-tensor and the hyperfine coupling tensor (A) . The g-tensor describes the interaction between the unpaired electron and the external magnetic field, while the A-tensor describes the interaction between the electron spin and the nuclear spin of the copper atom (63Cu and 65Cu, both with I=3/2) and the surrounding nitrogen atoms of the porphyrin ring (14N, I=1).
Experimental Characterization Techniques
The primary methods for characterizing the magnetic properties of copper(II) porphyrins are Electron Paramagnetic Resonance (EPR) spectroscopy and Superconducting Quantum Interference Device (SQUID) magnetometry.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like copper(II) complexes.[2] It provides detailed information about the electronic structure and the local environment of the copper ion.[3]
-
Dissolution: Dissolve a small amount (typically 1-5 mg) of the copper(II) porphyrin complex in a suitable solvent that will form a good glass upon freezing. Dichloromethane (B109758), toluene, or a mixture of dichloromethane and chloroform (B151607) (e.g., 80:20) are commonly used.[4] The concentration should be in the range of 10-4 M to minimize intermolecular interactions.[4]
-
Sample Loading: Transfer the solution into a high-quality quartz EPR tube (e.g., 4 mm outer diameter).
-
Degassing (Optional but Recommended): To remove dissolved oxygen, which is paramagnetic and can broaden the EPR signal, the sample can be subjected to several freeze-pump-thaw cycles.
-
Flash Freezing: The sample tube is then flash-frozen in liquid nitrogen to create a glassy, amorphous solid. This random orientation of the molecules allows for the observation of the anisotropic g and A tensors.
-
Measurement: The frozen sample is inserted into the EPR spectrometer's resonant cavity, which is housed within a cryostat to maintain a low temperature (e.g., 100 K).[4] The spectrum is then recorded.
A typical X-band (around 9.5 GHz) EPR experiment would involve the following settings:
-
Microwave Frequency: ~9.5 GHz
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1 mT (or 1-10 Gauss)[5]
-
Magnetic Field Sweep: A range appropriate to observe the full spectrum, typically centered around 320 mT (3200 Gauss).
SQUID Magnetometry
SQUID magnetometry is used to measure the bulk magnetic susceptibility of a sample as a function of temperature and applied magnetic field.[7] This provides information about the strength of the magnetic moment and any magnetic interactions between copper centers in oligomeric or aggregated systems.
-
Sample Weighing: Accurately weigh a small amount of the powdered copper(II) porphyrin sample (typically 1-20 mg).
-
Encapsulation: The weighed powder is placed into a sample holder, which is often a gelatin capsule or a specially designed container.[8] The empty container's magnetic properties must be measured separately for background subtraction.
-
Sample Loading: The sample holder is placed inside a plastic straw, which is then mounted onto the magnetometer's sample rod.
-
Measurement: The sample is lowered into the SQUID magnetometer. The magnetic moment is then measured over a range of temperatures (e.g., 2-300 K) and magnetic fields.[9][10]
Quantitative Data Summary
The following tables summarize typical magnetic parameters for monomeric and dimeric copper(II) porphyrins reported in the literature.
Table 1: Typical X-band EPR Parameters for Monomeric Copper(II) Porphyrins at Low Temperature.
| Compound Type | g|| | g⊥ | A|| (63,65Cu) [10-4 cm-1] | A⊥ (14N) [Gauss] | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Substituted Cu(II) Porphyrin | ~2.18 - 2.20 | ~2.05 - 2.06 | ~200 - 215 | ~15 - 17 |[4] | | Cu(II) Hexaphyrin Complex | g1=2.16, g2=2.08, g3=2.04 | - | A1=180G, A2=30G, A3=30G | - |[5] |
Note: The hyperfine coupling constants are often reported in various units (Gauss, MHz, or cm-1). Conversion factors may be necessary for direct comparison.
Table 2: Magnetic Susceptibility Data for Copper(II) Complexes.
| Complex Type | J (cm-1) | Magnetic Interaction | Weiss Constant (θ) [K] | Effective Magnetic Moment (μeff) [μB] at 300 K | Reference |
| Dinuclear Cu(II) Complex | -79.2 | Antiferromagnetic | - | - | [9] |
| [Cu(TMTMP.)][SbCl6] | -120 | Antiferromagnetic | - | - | [11] |
| Mononuclear Cu(II) Complex | - | Weak Intermolecular Interactions | ~ -0.70 | ~ 1.87 | [10] |
| Trinuclear Cu(II) Complex | - | Strong Antiferromagnetic | - | S=1/2 ground state | [12] |
Visualizations
d-Orbital Splitting in a Copper(II) Porphyrin
The following diagram illustrates the splitting of the copper(II) d-orbitals in a square planar ligand field, typical for porphyrin complexes, and the location of the unpaired electron.
Caption: d-orbital splitting for a Cu(II) ion in a square planar porphyrin ligand field.
Experimental Workflow for Magnetic Characterization
This diagram outlines a typical workflow for the synthesis and subsequent magnetic characterization of a novel copper(II) porphyrin.
Caption: Workflow for the magnetic characterization of copper(II) porphyrins.
Conclusion
The magnetic properties of copper(II) porphyrins are a direct reflection of their electronic structure and coordination environment. Techniques like EPR spectroscopy and SQUID magnetometry provide invaluable data for researchers. A thorough understanding of these properties is essential for the rational design of new porphyrin-based materials and therapeutics. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study and application of these versatile molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. EPR Methods for Biological Cu(II): L-Band CW and NARS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of a Binuclear Copper(II)-dipyriamethyrin Complex: [Cu2(dipyriamethyrin)(μ2-1,1-acetato)2] | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure, and Magnetic and Biological Properties of Copper(II) Complexes with 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Enigmatic Presence of Copper Protoporphyrins in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrins are a class of tetrapyrrole pigments fundamental to numerous biological processes, most notably as the precursors to heme and chlorophyll. While the iron- and magnesium-chelated forms are well-studied, the natural occurrence of copper protoporphyrins has remained a more specialized and intriguing area of research. This technical guide provides a comprehensive overview of the known natural occurrences of copper protoporphyrins, details the analytical methods for their detection and quantification, and explores their potential, though still largely unelucidated, biological significance. The in vivo formation of these molecules is thought to be a result of the promiscuous nature of the enzyme ferrochelatase, which, under certain physiological or pathological conditions such as high copper concentrations or iron deficiency, may incorporate copper instead of iron into the protoporphyrin IX ring.
Natural Occurrence of Copper Protoporphyrins
The definitive natural occurrence of copper protoporphyrins is rare, with the most well-documented instance being in the avian world. However, evidence also suggests their presence in other organisms under specific conditions.
Turacin: A Unique Avian Pigment
The most striking and well-established example of a naturally occurring copper protoporphyrin is turacin , a vibrant red pigment found exclusively in the feathers of turaco birds (family Musophagidae)[1][2][3]. First described by A. H. Church in 1869, turacin is a copper-uroporphyrin III complex, containing approximately 6% copper by weight[1][4]. Unlike other avian pigments that are typically carotenoids or melanins, turacin's unique composition gives the feathers a distinct metallic sheen[3]. It is believed that the presence of this copper-based pigment may play a role in species recognition and sexual selection[3].
Presence in Other Organisms
Beyond the specialized case of turacos, the presence of copper protoporphyrins in other organisms is less clear and often associated with pathological conditions.
-
Bacteria: Early research from 1934 suggested the presence of a complex porphyrin in certain bacteria that, upon degradation, yielded a copper-coproporphyrin compound. This finding hinted at the ability of microorganisms to synthesize or accumulate copper porphyrins.
-
"Bronze Baby Syndrome": In neonates with severe Rh hemolytic disease undergoing phototherapy, a condition known as "bronze baby syndrome" has been associated with increased tissue concentrations of copper porphyrins[5]. The proposed mechanism involves the photodestruction of porphyrins, sensitized by bilirubin, leading to the formation of brown photoproducts[5]. This suggests that under conditions of increased heme turnover and phototherapy, copper can be incorporated into porphyrin rings.
Quantitative Data on Copper Protoporphyrin Occurrence
Quantitative data on the natural occurrence of copper protoporphyrins are scarce and largely confined to the analysis of turacin in turaco feathers.
| Source Organism/Condition | Tissue/Sample | Copper Porphyrin Type | Concentration/Abundance | Reference |
| Turaco Birds (Musophagidae) | Feathers | Turacin (Copper-uroporphyrin III) | Up to 5% of feather weight | [4] |
| Turaco Birds (Musophagidae) | Feathers | Turacin (Copper-uroporphyrin III) | 6% copper content in the pigment | [1] |
| Neonates with Rh hemolytic disease ("Bronze Baby Syndrome") | Liver | Copper porphyrins (unspecified) | "Very high" - not quantified | [5] |
Experimental Protocols
The detection and quantification of copper protoporphyrins from biological matrices require specialized analytical techniques. The following protocols are adapted from established methods for porphyrin analysis and can be tailored for the specific detection of copper protoporphyrins.
Protocol 1: Extraction and Quantification of Porphyrins from Biological Tissues
This protocol is a modified version of the method described by Woods et al. (1993) for the analysis of tissue porphyrins[6].
1. Sample Preparation:
- Homogenize 0.1-0.5 g of tissue in 10 volumes of ice-cold 0.1 M Tris-HCl buffer (pH 7.4).
2. Extraction:
- To 1 ml of the tissue homogenate, add 5 ml of a 4:1 (v/v) mixture of ethyl acetate (B1210297) and glacial acetic acid.
- Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes.
- Collect the upper organic layer.
- Back-extract the porphyrins from the organic layer by adding 1 ml of 1.5 M HCl.
- Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.
- The lower acidic aqueous layer containing the porphyrins is collected for analysis.
3. Quantification by High-Performance Liquid Chromatography (HPLC):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 10% acetonitrile (B52724) in 1 M ammonium (B1175870) acetate buffer (pH 5.16).
- Mobile Phase B: 10% acetonitrile in methanol.
- Gradient Elution: A linear gradient from 60% B to 90% B over 20 minutes.
- Flow Rate: 1.0 ml/min.
- Detection: Fluorescence detector with excitation at ~405 nm and emission monitored at ~620-635 nm. Copper protoporphyrin has a characteristic fluorescence emission maximum at approximately 635 nm[7].
- Standard: A commercially available copper (II) protoporphyrin IX standard should be used to create a calibration curve for quantification.
Protocol 2: Analysis by Mass Spectrometry
Mass spectrometry (MS) provides high specificity and sensitivity for the identification and quantification of metalloporphyrins.
1. Sample Preparation and Extraction:
- Follow the extraction procedure outlined in Protocol 1.
- The final acidic extract can be dried under a stream of nitrogen and reconstituted in a solvent compatible with the MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
- LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Full scan mode to detect the molecular ion of copper protoporphyrin IX (C₃₄H₃₂CuN₄O₄, exact mass ~623.18).
- Fragmentation: Tandem MS (MS/MS) can be used to confirm the identity of the compound by comparing the fragmentation pattern to a standard.
Signaling Pathways and Logical Relationships
Currently, there are no well-defined signaling pathways known to be directly regulated by copper protoporphyrins. Their formation is likely a consequence of the interplay between copper homeostasis and the heme biosynthetic pathway.
Hypothesized In Vivo Formation of Copper Protoporphyrin
The following diagram illustrates the hypothesized enzymatic side-reaction leading to the formation of copper protoporphyrin IX.
Caption: Hypothesized enzymatic formation of copper protoporphyrin IX.
Experimental Workflow for Copper Protoporphyrin Analysis
The following diagram outlines a typical workflow for the analysis of copper protoporphyrins in biological samples.
Caption: Workflow for the analysis of copper protoporphyrins.
Conclusion and Future Directions
The natural occurrence of copper protoporphyrins is a fascinating yet underexplored area of biochemistry. While turacin in turaco feathers provides a definitive example, the presence of these molecules in other organisms appears to be linked to specific, often pathological, conditions. The promiscuity of ferrochelatase offers a plausible mechanism for their formation.
For researchers and drug development professionals, the potential for copper protoporphyrins to serve as biomarkers for diseases involving disrupted heme synthesis or copper overload warrants further investigation. The development of robust and sensitive analytical methods, such as those outlined in this guide, will be crucial for accurately quantifying these compounds in biological samples and elucidating their potential physiological and pathological roles. Future research should focus on screening a wider range of organisms and disease states for the presence of copper protoporphyrins and investigating the downstream biological effects of their formation.
References
- 1. Turacin - Wikipedia [en.wikipedia.org]
- 2. merriam-webster.com [merriam-webster.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. orpiment.wordpress.com [orpiment.wordpress.com]
- 5. The bronze baby syndrome: evidence of increased tissue concentration of copper porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of porphyrins in biological tissues and evaluation of tissue porphyrins during toxicant exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
Coordination chemistry of Cu(II) with protoporphyrin IX.
An In-Depth Technical Guide to the Coordination Chemistry of Cu(II) with Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protoporphyrin IX (PPIX), a crucial precursor to heme and chlorophyll, readily coordinates with divalent metal ions to form metalloporphyrins.[1] The insertion of copper(II) into the PPIX macrocycle yields copper protoporphyrin IX (Cu(II)-PPIX), a complex of significant interest due to its unique spectroscopic properties and its implications in biological systems. This technical guide provides a comprehensive overview of the coordination chemistry of Cu(II) with protoporphyrin IX, including quantitative data, detailed experimental protocols for its synthesis and characterization, and its role in biological pathways, particularly the inhibition of heme biosynthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bioinorganic chemistry, drug development, and toxicology.
Introduction to Protoporphyrin IX
Protoporphyrin IX is a naturally occurring tetrapyrrole that plays a central role in the biosynthesis of heme, the prosthetic group in hemoglobin, myoglobin (B1173299), and cytochromes.[2][3] Its structure consists of a porphine (B87208) core with four methyl, two vinyl, and two propionic acid side chains.[3] The central cavity of the porphyrin ring can accommodate a variety of metal ions, with the insertion of iron being the final step in heme synthesis, a reaction catalyzed by the enzyme ferrochelatase.[2][4] The extended π-system of the porphyrin macrocycle gives rise to its characteristic intense absorption in the ultraviolet-visible (UV-Vis) spectrum, with a strong Soret band around 400 nm and weaker Q-bands in the visible region.[5][6]
Coordination of Copper(II) with Protoporphyrin IX
The coordination of a copper(II) ion within the protoporphyrin IX macrocycle involves the displacement of the two acidic protons from the pyrrole (B145914) nitrogen atoms. The resulting Cu(II)-PPIX complex exhibits a square planar coordination geometry, with the copper ion bonded to the four nitrogen atoms of the porphyrin ring.
Quantitative Data
A summary of the available quantitative data for the Cu(II)-protoporphyrin IX complex is presented below. It is important to note that specific thermodynamic and kinetic parameters for the non-enzymatic formation of Cu(II)-PPIX are not extensively reported in the literature.
| Parameter | Value | Conditions | Reference |
| Formation Constant (Kf) | Qualitatively the largest among Cu2+, Zn2+, and Ca2+ | Acetonitrile-water mixture (1:1 v/v) | [7][8] |
| Second-Order Rate Constant (k) | Not available for Cu(II). For Zn(II): 0.63 L mol⁻¹ s⁻¹ | Non-enzymatic, 35 °C, acetone:water (3:1, v/v) | [9][10] |
| Molar Extinction Coefficient (ε) | 6.26 x 10⁴ M⁻¹cm⁻¹ | at 417 nm |
Table 1: Quantitative Data for Metalloporphyrin Formation
| Spectroscopic Technique | Characteristic Features | Reference |
| UV-Vis Absorption | Soret band around 375-400 nm, Q-bands in the 500-600 nm range.[5][6][11] | [5][6][11] |
| Electron Paramagnetic Resonance (EPR) | Anisotropic spectra with g‖ > g⊥, indicative of an axially elongated octahedral or square planar geometry. Typical g‖ ≈ 2.17-2.26, g⊥ ≈ 2.05-2.06. Hyperfine coupling to the ⁶³Cu and ⁶⁵Cu nuclei (I=3/2) results in a four-line pattern in the g‖ region.[12][13][14] | [12][13][14] |
Table 2: Spectroscopic Data for Cu(II)-Protoporphyrin IX
Biological Implications: Inhibition of Heme Biosynthesis
Excess copper can interfere with the heme biosynthesis pathway, primarily by inhibiting the enzyme ferrochelatase. This inhibition leads to a decrease in heme production and an accumulation of protoporphyrin IX. The mechanism of inhibition is thought to involve the competition of copper with iron for the active site of ferrochelatase.
Below is a diagram illustrating the key steps in the heme biosynthesis pathway and the point of inhibition by copper(II).
Experimental Protocols
Synthesis of Cu(II)-Protoporphyrin IX
This protocol is adapted from a general method for the synthesis of metalloporphyrins.
Materials:
-
Protoporphyrin IX (free base)
-
Copper(II) acetate (B1210297)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Ethanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 15 mg of protoporphyrin IX (free base) in 25 mL of methylene chloride in a round-bottom flask.
-
In a separate beaker, dissolve 8 mg of copper(II) acetate in 20 mL of ethanol.
-
Add the copper(II) acetate solution to the protoporphyrin IX solution.
-
Stir the reaction mixture at 40°C for 30 minutes. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands of the metalloporphyrin.
-
After the reaction is complete, remove the solvents in a vacuum.
-
Dissolve the crude product in a minimal amount of methylene chloride and purify by column chromatography on silica gel, eluting with methylene chloride to separate the Cu(II)-protoporphyrin IX from any unreacted starting material.
-
Collect the colored fraction containing the product and evaporate the solvent to obtain the solid Cu(II)-protoporphyrin IX.
Characterization of Cu(II)-Protoporphyrin IX
4.2.1. UV-Visible (UV-Vis) Spectroscopy
Objective: To confirm the insertion of copper into the protoporphyrin IX macrocycle and to determine the concentration of the complex.
Procedure:
-
Prepare a stock solution of the synthesized Cu(II)-PPIX in a suitable solvent (e.g., methylene chloride, ethanol, or DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Record the UV-Vis absorption spectrum of each solution from 300 to 700 nm using a spectrophotometer.
-
Identify the Soret band (around 400 nm) and the Q-bands (around 500-600 nm). The presence of two Q-bands is characteristic of the metallated porphyrin, whereas the free base has four Q-bands.[5][6]
-
Use the Beer-Lambert law (A = εbc) and the known molar extinction coefficient to determine the concentration of the solutions.
4.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To confirm the +2 oxidation state of copper and to obtain information about the coordination environment of the copper ion.
Procedure:
-
Prepare a frozen solution of the Cu(II)-PPIX complex in a suitable solvent (e.g., a mixture of toluene (B28343) and methanol).
-
Record the EPR spectrum at a low temperature (e.g., 77 K) using an X-band EPR spectrometer.
-
Analyze the spectrum to determine the g-values (g‖ and g⊥) and the hyperfine coupling constants (A‖ and A⊥).
-
The characteristic anisotropic spectrum with g‖ > g⊥ and a four-line hyperfine splitting pattern in the g‖ region confirms the presence of a Cu(II) ion in a square planar or axially elongated octahedral environment.[12][13][14]
Applications in Drug Development
The unique properties of Cu(II)-protoporphyrin IX and other metalloporphyrins make them attractive candidates for various applications in drug development:
-
Photodynamic Therapy (PDT): While free-base protoporphyrin IX is a known photosensitizer, the introduction of paramagnetic metal ions like Cu(II) can influence the photophysical properties, potentially leading to the development of novel PDT agents.
-
Antimicrobial Agents: Copper itself has antimicrobial properties, and its complexation with porphyrins could lead to synergistic effects.
-
Enzyme Inhibition Studies: Cu(II)-PPIX can be used as a tool to study the mechanism of ferrochelatase and other enzymes involved in porphyrin metabolism.
Conclusion
The coordination of copper(II) with protoporphyrin IX results in a stable complex with distinct spectroscopic and biological properties. The inhibition of the heme biosynthesis pathway by copper is a key toxicological mechanism with implications for diseases of copper overload. The detailed experimental protocols provided in this guide will be a valuable resource for researchers synthesizing and characterizing this important metalloporphyrin. Further investigation into the quantitative aspects of its formation and its potential therapeutic applications is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties of Protoporphyrin IX by Metal Ions in Acetonitrile-Water Mixture Solution [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Parallel enzymatic and non-enzymatic formation of zinc protoporphyrin IX in pork | Lund University [lunduniversity.lu.se]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Copper(II) protoporphyrin IX as a reporter group for the heme environment in myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability of Cu(II) Protoporphyrin IX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Cu(II) protoporphyrin IX (Cu-PPIX), a metalloporphyrin of significant interest in various scientific and therapeutic fields. This document collates available data on its thermal properties, details relevant experimental methodologies, and presents logical frameworks for understanding its stability.
Introduction
Cu(II) protoporphyrin IX is a metalloporphyrin where a copper ion is chelated within the protoporphyrin IX macrocycle. Protoporphyrin IX is a crucial precursor to heme in biological systems.[1][2] The insertion of a copper ion imparts unique physicochemical properties, making it a subject of investigation for applications ranging from catalysis to photodynamic therapy. Understanding the thermal stability of Cu-PPIX is paramount for its synthesis, purification, storage, and application in various high-temperature processes. While specific comprehensive thermal analysis data for Cu(II) protoporphyrin IX is not extensively documented in publicly available literature, this guide synthesizes related data and established analytical protocols to provide a robust framework for its assessment.
Physicochemical Properties
A summary of the key physicochemical properties of Cu(II) protoporphyrin IX is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₂CuN₄O₄ | [3] |
| Molecular Weight | 624.19 g/mol | [3] |
| CAS Number | 14494-37-2 | [3] |
| Appearance | Deeply colored solid | [2] |
| Solubility | Not soluble in water | [2] |
Thermal Stability Data
Direct and detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Cu(II) protoporphyrin IX are limited in the reviewed literature. However, its behavior during resistive thermal evaporation (RTE) provides a significant indicator of its thermal stability. For thin film deposition using RTE, Cu(II) protoporphyrin is evaporated at a crucible temperature of 360 °C, indicating that the molecule is stable enough to transition into the gas phase without significant decomposition at this temperature under vacuum.
For comparative purposes, the thermal stability of a structurally related copper porphyrin, meso-tetrakis (5-bromothiophen-2-yl) porphyrin copper complex, has been reported.[4] The thermal decomposition of this and other metalloporphyrins typically occurs in distinct stages.[4] The initial, lower temperature weight loss is often attributed to the release of adsorbed water or solvent molecules, while the principal decomposition of the porphyrin macrocycle occurs at higher temperatures.[4]
A study on a meso-tetrakis(5-bromothiophen-2-yl) porphyrin and its copper complex showed that significant mass loss for the free-base porphyrin and its metallated derivatives begins at temperatures above 250 °C.[4] The decomposition of the porphyrin scaffold is the primary event in the second stage of thermal degradation, which extends to 700 °C.[4]
Experimental Protocols
To assess the thermal stability of Cu(II) protoporphyrin IX, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of decomposition of Cu(II) protoporphyrin IX and to identify the temperature ranges of its stability.
Methodology:
-
Sample Preparation: Ensure the Cu(II) protoporphyrin IX sample is thoroughly dried to remove any residual solvents or moisture, which could interfere with the analysis.
-
Instrumentation: A thermogravimetric analyzer is employed for this procedure.
-
Experimental Parameters:
-
Sample Mass: Accurately weigh 5-10 mg of the dried sample into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.[4]
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).[4]
-
-
Data Analysis: The output is a TGA curve, plotting the percentage of weight loss against temperature. The onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass are determined from this curve.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the dried Cu(II) protoporphyrin IX sample into an aluminum or copper DSC pan.
-
Instrumentation: A differential scanning calorimeter is used for this analysis.
-
Experimental Parameters:
-
Reference: An empty, hermetically sealed DSC pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.
-
Heating and Cooling Rates: A controlled heating and cooling rate, commonly 10 °C/min, is applied.
-
Temperature Program: The sample is heated to a temperature above any expected transitions and then cooled back to the starting temperature. A second heating cycle is often performed to observe the thermal history of the material.
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic and exothermic peaks are analyzed to determine the temperatures and enthalpies of transitions.
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for assessing the thermal stability of Cu(II) protoporphyrin IX.
Factors Influencing Thermal Stability
Caption: Key factors influencing the thermal stability of Cu(II) protoporphyrin IX.
Conclusion
References
A Deep Dive into the Photophysical Properties of Copper Protoporphyrins: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core photophysical properties of copper protoporphyrins, intended for researchers, scientists, and professionals in drug development. This document details the absorption and emission characteristics, excited-state dynamics, and the mechanistic pathways relevant to their application in fields such as photodynamic therapy (PDT).
Introduction to Copper Protoporphyrins
Copper protoporphyrins are metalloporphyrin complexes where a copper (II) ion is chelated by the protoporphyrin IX macrocycle. These molecules exhibit unique photophysical behaviors stemming from the interaction between the porphyrin's π-electron system and the d-orbitals of the central copper ion. This interplay governs their absorption and emission properties, excited-state lifetimes, and their efficacy as photosensitizers in various applications, most notably in photodynamic therapy where they can be used to generate cytotoxic reactive oxygen species (ROS) upon light activation.[1][2] Understanding these fundamental properties is crucial for the rational design and development of new porphyrin-based therapeutic and diagnostic agents.
Photophysical Data of Copper Protoporphyrin IX
The photophysical characteristics of copper protoporphyrin IX (Cu-PP-IX) are highly dependent on its local environment, including the solvent polarity and the presence of coordinating ligands. The key quantitative data are summarized in the tables below.
Table 1: Absorption and Emission Properties of Copper Protoporphyrin IX
| Solvent/Medium | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Emission (λ_em, nm) | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~407 | ~500-600 | ~635 | [3] |
| Chloroform | ~407 | Not specified | Not specified | [4] |
| Thin Film | ~375 | ~500-600 | Weak luminescence | [3] |
| Chlorobenzene | Not specified | Not specified | Not specified | [3] |
Note: The Q-bands are typically weak and broad, appearing in the 500-600 nm range.
Table 2: Excited-State and Photosensitizing Properties of Copper Protoporphyrins
| Property | Value/Observation | Conditions | Reference |
| Fluorescence Quantum Yield (Φ_F) | Generally low | - | [5] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | Dramatically decreased compared to free-base porphyrins | Presence of copper ion | [5][6] |
| Excited-State Lifetime | Short-lived excited states | Paramagnetic copper center facilitates relaxation | [6] |
The presence of the paramagnetic Cu(II) center is known to quench fluorescence and promote rapid intersystem crossing to the triplet state.[6] However, this triplet state can be rapidly deactivated, leading to a low quantum yield of singlet oxygen generation compared to other metalloporphyrins like those containing zinc.[5][6]
Experimental Protocols
The characterization of the photophysical properties of copper protoporphyrins relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption characteristics, primarily the Soret and Q-bands, of the copper protoporphyrin.
Objective: To measure the electronic absorption spectrum of Copper Protoporphyrin IX.
Materials:
-
UV-Vis Spectrophotometer (e.g., HP 8453, Shimadzu UV-3600)[4][7]
-
Quartz cuvettes (1 cm path length)
-
Copper Protoporphyrin IX
-
Spectroscopic grade solvent (e.g., DMSO, chloroform)
Procedure:
-
Prepare a stock solution of Copper Protoporphyrin IX in the chosen solvent.
-
Dilute the stock solution to a concentration that results in a Soret band absorbance between 1.0 and 1.5.[3]
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the reference cuvette with the sample cuvette.
-
Record the absorption spectrum over a wavelength range of at least 300-700 nm.
-
The Soret band will appear as an intense peak around 400 nm, with weaker Q-bands appearing at longer wavelengths.[3][8]
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to measure the emission spectrum and quantum yield of the sample.
Objective: To measure the fluorescence emission spectrum of Copper Protoporphyrin IX.
Materials:
-
Spectrofluorometer (e.g., PTI QM-4/2003 SE)[4]
-
Quartz cuvettes (1 cm path length)
-
Copper Protoporphyrin IX solution
-
Quantum yield standard (e.g., Rhodamine B in ethylene (B1197577) glycol)[9]
Procedure:
-
Prepare a dilute solution of Copper Protoporphyrin IX with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.[4]
-
Set the excitation wavelength to the maximum of the Soret band (around 410 nm).[3]
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~800 nm.
-
To determine the fluorescence quantum yield, the integrated fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical experimental conditions.[9]
Time-Resolved Transient Absorption Spectroscopy
This pump-probe technique is used to study the dynamics of excited states with high temporal resolution.
Objective: To investigate the excited-state lifetimes and relaxation pathways of Copper Protoporphyrin IX.
Materials:
-
Femtosecond or picosecond pulsed laser system (pump and probe beams)
-
Optical delay line
-
Sample holder/cuvette
-
Detector (e.g., photodiode array)
Procedure:
-
The sample is excited by an ultrashort 'pump' laser pulse.
-
A second, time-delayed 'probe' pulse is passed through the sample.
-
The change in absorbance of the probe pulse is measured as a function of the time delay between the pump and probe pulses.[10]
-
By varying the delay time, the formation and decay of transient excited species can be monitored, providing information on processes such as internal conversion and intersystem crossing.[10]
Signaling Pathways and Mechanisms
The primary application of copper protoporphyrins in a biological context is in photodynamic therapy (PDT). The underlying mechanism involves the generation of reactive oxygen species (ROS) that induce cellular damage.
General Mechanism of Photodynamic Therapy
The overall workflow of PDT using a photosensitizer like copper protoporphyrin is depicted below.
Upon administration, the photosensitizer preferentially accumulates in the target tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer to a triplet state, which then transfers its energy to molecular oxygen to produce highly reactive singlet oxygen (¹O₂), a key ROS.[11]
Cellular Signaling in Copper Protoporphyrin-Mediated PDT
The ROS generated during PDT can initiate a cascade of cellular events, leading to cell death through apoptosis or necrosis. Mitochondria are often a key target for porphyrin-based photosensitizers.[2][12]
Following cellular uptake, many porphyrins localize in the mitochondria.[12][13] Upon photoactivation, the localized generation of ROS leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol. This triggers the activation of the caspase cascade, ultimately leading to programmed cell death, or apoptosis.[2]
Conclusion
The photophysical properties of copper protoporphyrins are characterized by strong absorption in the Soret region, weak fluorescence, and complex excited-state dynamics influenced by the central copper ion. While their singlet oxygen quantum yield is generally lower than other metalloporphyrins, their ability to generate ROS upon photoactivation makes them relevant for applications like photodynamic therapy. A thorough understanding of their photophysics, facilitated by the experimental protocols outlined herein, is essential for the continued development of these compounds in medicine and materials science.
References
- 1. Copper(ii) complexes with porphyrins for photodynamic elimination of drug-resistant pathogens - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Protoporphyrin IX dimethyl ester [omlc.org]
- 5. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cu(II) Protoporphyrin IX: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Copper(II) Protoporphyrin IX, a metalloporphyrin of significant interest in various research fields, including its use as a negative control in studies involving the heme oxygenase pathway.[1][2]
Introduction
Protoporphyrin IX is a crucial precursor to essential biomolecules like heme and chlorophyll.[3] The insertion of a metal ion into the porphyrin ring, a process known as metalation, yields metalloporphyrins with diverse chemical and physical properties. This protocol details the straightforward synthesis of Cu(II) Protoporphyrin IX from protoporphyrin IX and a copper(II) salt.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of Cu(II) Protoporphyrin IX.
| Parameter | Value | Reference |
| Molecular Formula | C₃₄H₃₂CuN₄O₄ | [2] |
| Molecular Weight | 624.19 g/mol | [2] |
| Reaction Yield | 98% | [4] |
| UV-Vis Soret Band | ~375 nm | [4] |
| UV-Vis Q-Band | 500-600 nm | [4] |
Experimental Protocol
This section outlines the detailed methodology for the synthesis, purification, and characterization of Cu(II) Protoporphyrin IX.
Materials and Reagents
-
Protoporphyrin IX
-
Copper(II) Acetate (B1210297)
-
Methylene (B1212753) Chloride (CH₂Cl₂)
-
Ethanol (EtOH)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for column chromatography (e.g., methylene chloride, methanol)
Synthesis Procedure
-
Dissolution of Protoporphyrin IX : Dissolve 15 mg of Protoporphyrin IX in 25 mL of methylene chloride.
-
Preparation of Copper(II) Acetate Solution : In a separate flask, dissolve 8 mg of Cu(II) acetate in 20 mL of ethanol.
-
Reaction : Add the Cu(II) acetate solution to the protoporphyrin IX solution.
-
Heating : Stir the resulting mixture at 40°C for 30 minutes.[4] The progress of the reaction can be monitored by the quenching of the characteristic porphyrin fluorescence under a UV lamp.
-
Solvent Removal : After the reaction is complete, remove the solvents under vacuum.
Purification
-
Redissolution : Dissolve the crude product in a minimal amount of methylene chloride.
-
Column Chromatography : Purify the product by column chromatography using a silica gel stationary phase to remove any unreacted protoporphyrin IX.[4] The specific solvent system for elution should be optimized but a gradient of methylene chloride and methanol (B129727) is a common starting point for porphyrin purification.
-
Fraction Collection : Collect the fractions containing the desired product. The Cu(II) protoporphyrin IX will be a colored band.
-
Solvent Evaporation : Evaporate the solvent from the purified fractions to obtain the final product.
Characterization
The structure and purity of the synthesized Cu(II) Protoporphyrin IX can be confirmed by various spectroscopic methods.
-
UV-Vis Spectroscopy : In a suitable solvent like chlorobenzene, the UV-Vis spectrum should exhibit a characteristic Soret band around 375 nm and a Q-band in the 500-600 nm region.[4]
-
Mass Spectrometry : MALDI-TOF mass spectrometry can be used to confirm the molecular weight of the compound.[4]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Cu(II) Protoporphyrin IX.
Caption: Experimental workflow for the synthesis of Cu(II) Protoporphyrin IX.
Application in Biological Research: Heme Oxygenase Pathway
Cu(II) Protoporphyrin IX is often utilized as a negative control in studies of the heme oxygenase (HO) enzyme system.[1][2] Heme oxygenase is responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. The diagram below depicts the role of heme oxygenase in this pathway.
Caption: Simplified diagram of the Heme Oxygenase pathway.
References
- 1. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 2. Cu(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 3. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoconduction and Electroluminescence of Copper (II) Protoporphyrin and Chlorin Cu-C-e6 [mdpi.com]
Purification of Cu(II) Protoporphyrin IX: A Detailed Application Note and Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the purification of Cu(II) protoporphyrin IX using column chromatography. This guide is intended for researchers, scientists, and drug development professionals who require a high-purity sample of this metalloporphyrin for their studies. The protocol details the necessary materials, step-by-step procedures, and expected outcomes, ensuring a reliable and reproducible purification process.
Cu(II) protoporphyrin IX is a metalloporphyrin with significant research interest due to its structural similarity to heme and its potential applications in various fields, including as a negative control in studies of heme oxygenase.[1] Proper purification is crucial to remove unreacted starting materials and byproducts from the synthesis, which could interfere with subsequent biological or chemical assays.
Experimental Overview
The purification strategy employs silica (B1680970) gel column chromatography, a standard and effective technique for separating compounds based on their polarity.[2][3] The crude Cu(II) protoporphyrin IX mixture is loaded onto a silica gel column and eluted with a solvent system optimized to separate the desired product from impurities.
Key Experimental Parameters
A summary of the critical parameters for the column chromatography purification is provided in the table below.
| Parameter | Specification |
| Stationary Phase | Silica Gel (80-200 mesh)[2] |
| Mobile Phase | A gradient of methanol (B129727) in dichloromethane (B109758) is suggested, starting with a low percentage of methanol and gradually increasing. A common starting point is 1-2% methanol in dichloromethane, increasing to 5-10% to elute the more polar Cu(II) protoporphyrin IX. |
| Column Dimensions | 3 cm diameter, 30 cm length (adjustable based on sample size)[2] |
| Sample Loading | The crude product is dissolved in a minimal amount of the initial mobile phase or dichloromethane before loading onto the column.[2] |
| Elution | Gradient elution is recommended for optimal separation. |
| Detection | Fractions can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify those containing the purified product. |
| Expected Yield | >95% (based on the purity of the starting crude material) |
| Purity | >95% as determined by analytical methods such as HPLC or spectroscopy |
Detailed Experimental Protocol
This protocol outlines the purification of Cu(II) protoporphyrin IX from a crude reaction mixture.
Materials:
-
Crude Cu(II) protoporphyrin IX
-
Silica gel (80-200 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sand, washed
-
Glass wool
-
Chromatography column (e.g., 3 cm x 30 cm)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Fraction collection tubes
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column to support the packing material.[2]
-
Add a thin layer (approx. 1 cm) of sand over the glass wool.[2]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 1% methanol in dichloromethane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.
-
Add enough slurry to achieve a packed silica gel bed of approximately 8-10 cm in height.[2]
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [2]
-
-
Sample Preparation and Loading:
-
Dissolve the crude Cu(II) protoporphyrin IX in a minimal amount of dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (e.g., 1% methanol in dichloromethane) to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of the colored bands. Unreacted protoporphyrin IX (if present) will typically elute before the more polar Cu(II) protoporphyrin IX.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 2%, 5%, and then 10% methanol in dichloromethane) to elute the desired compound.
-
Monitor the collected fractions using TLC to identify which fractions contain the pure Cu(II) protoporphyrin IX. A suitable TLC mobile phase would be a slightly more polar version of the column elution solvent. The desired product will appear as a single spot on the TLC plate under UV light.
-
-
Isolation of Purified Product:
-
Combine the fractions containing the pure Cu(II) protoporphyrin IX.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.
-
Determine the yield and characterize the purity of the final product using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Experimental Workflow Diagram
Caption: Workflow for the purification of Cu(II) protoporphyrin IX.
This detailed protocol and the accompanying information will aid researchers in obtaining high-purity Cu(II) protoporphyrin IX for their experimental needs, contributing to the advancement of scientific research and drug development.
References
Incorporating Copper(II) Protoporphyrin IX into Apomyoglobin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful incorporation of Copper(II) protoporphyrin IX into apomyoglobin. This process is crucial for studying various aspects of metalloprotein structure and function, including electron transfer mechanisms, catalytic activity, and the development of novel therapeutic agents.
Introduction
Myoglobin (B1173299), a small heme protein found in muscle tissue, serves as an excellent model system for studying metalloprotein chemistry. The native iron-containing heme group can be removed to produce the apoprotein, apomyoglobin, which can then be reconstituted with various metalloporphyrins. The incorporation of Copper(II) protoporphyrin IX allows for the investigation of the effects of a different metal center on the protein's structure and function. Spectroscopic techniques such as UV-Vis absorption and Circular Dichroism (CD) are instrumental in confirming the successful reconstitution and characterizing the resulting holoprotein.
Data Presentation
| Parameter | Value/Observation | Method | Reference |
| Soret Band (λmax) | ~388 nm | UV-Vis Spectroscopy | Inferred from similar metalloporphyrin reconstitutions |
| Visible Bands (Q-bands) | ~540 nm and ~580 nm | UV-Vis Spectroscopy | [1] |
| Far-UV CD Spectrum | No significant alteration of the helical content compared to native myoglobin. | Circular Dichroism Spectroscopy | [1] |
| Porphyrin CD Spectrum | Suggests a different packing of amino acid side chains around the porphyrin compared to native metmyoglobin. | Circular Dichroism Spectroscopy | [1] |
Experimental Protocols
This section details the necessary protocols for preparing apomyoglobin and subsequently incorporating Cu(II) protoporphyrin IX.
Protocol 1: Preparation of Apomyoglobin via Butanone Extraction
This protocol is adapted from the well-established acid-butanone extraction method.
Materials:
-
Horse skeletal or sperm whale myoglobin
-
Deionized water
-
1 M HCl
-
2-Butanone (B6335102) (Methyl ethyl ketone)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
10 mM Tris buffer, pH 8.0
-
Separation funnel
-
Centrifuge
Procedure:
-
Dissolve 100 mg of myoglobin in 40 ml of deionized water.
-
Adjust the pH of the myoglobin solution to 2.5 with 1 M HCl on ice.
-
Transfer the acidified myoglobin solution to a separation funnel.
-
Add an equal volume of cold 2-butanone to the separation funnel.
-
Gently shake the funnel for 5 minutes, periodically venting to release pressure.
-
Allow the phases to separate in a cold room (4-8°C) for 10 minutes. The aqueous phase (bottom layer) containing the apomyoglobin will be colorless, while the organic phase (top layer) containing the heme will be dark.
-
Carefully drain and collect the aqueous phase.
-
Repeat the extraction with fresh cold 2-butanone until the organic phase is colorless.
-
Transfer the aqueous apomyoglobin solution to a dialysis tubing.
-
Dialyze the solution against 2 liters of deionized water at 4°C for 24 hours, with at least two changes of water.
-
Subsequently, dialyze against 2 liters of 10 mM Tris buffer, pH 8.0, at 4°C for 48 hours, with at least two changes of buffer.
-
After dialysis, centrifuge the apomyoglobin solution to remove any precipitate.
-
Determine the concentration of apomyoglobin spectrophotometrically.
Protocol 2: Incorporation of Cu(II) Protoporphyrin IX into Apomyoglobin
This protocol is based on general procedures for reconstituting apomyoglobin with metalloporphyrins.
Materials:
-
Apomyoglobin solution (from Protocol 1)
-
Cu(II) protoporphyrin IX
-
0.1 M NaOH
-
Pyridine (B92270) (optional, as a solvent for the porphyrin)
-
100 mM Potassium phosphate (B84403) (KPi) buffer, pH 7.0
-
Dialysis tubing or size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of Cu(II) protoporphyrin IX. A small amount can be dissolved in a minimal volume of 0.1 M NaOH or a 1:1 mixture of pyridine and water.
-
Dilute the apomyoglobin solution to a suitable concentration (e.g., 10 µM) in cold 100 mM KPi buffer, pH 7.0.
-
On ice, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the Cu(II) protoporphyrin IX solution dropwise to the apomyoglobin solution while gently stirring.
-
Incubate the mixture on ice for at least 10-15 minutes to allow for incorporation. The solution should change color, indicating the formation of the holoprotein.
-
Remove the excess, unincorporated Cu(II) protoporphyrin IX by either:
-
Dialysis: Dialyze the solution against 100 mM KPi buffer, pH 7.0, at 4°C overnight with at least two buffer changes.
-
Size-Exclusion Chromatography: Pass the solution through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with 100 mM KPi buffer, pH 7.0. The reconstituted protein will elute in the void volume, separated from the smaller, free porphyrin.
-
-
Collect the reconstituted Cu(II)-myoglobin and verify the incorporation using UV-Vis spectroscopy.
Visualizations
Experimental Workflow
The overall experimental process for incorporating Cu(II) protoporphyrin IX into apomyoglobin can be visualized as a two-stage workflow. The first stage involves the preparation of the apoprotein from the native holoprotein, and the second stage is the reconstitution with the copper porphyrin.
Logical Relationship of Components
The successful formation of Cu(II)-myoglobin is dependent on the correct preparation of its constituent parts and their subsequent interaction. This relationship can be visualized as follows:
References
Utilizing Cu(II) Protoporphyrin IX as a Negative Control for Heme Oxygenase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme oxygenase (HO) is a critical enzyme in cellular defense mechanisms, catalyzing the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). The inducible isoform, heme oxygenase-1 (HO-1), is a key player in the response to oxidative stress and inflammation, making it a significant target in drug development for a variety of diseases. The development of specific inhibitors for HO-1 is crucial for both therapeutic applications and for elucidating its complex biological roles. Metalloporphyrins, structural analogs of heme, are widely used as competitive inhibitors of HO activity. To ensure that the observed biological effects of these inhibitors are due to the specific inhibition of HO and not due to non-specific effects of the porphyrin structure, a reliable negative control is essential. Cu(II) protoporphyrin IX is widely recognized and utilized as an effective negative control in HO inhibition studies, as it does not inhibit the enzyme's activity.[1][2][3] This document provides detailed application notes and protocols for the proper use of Cu(II) protoporphyrin IX in heme oxygenase research.
Data Presentation: Comparative Inhibitory Activity of Metalloporphyrins on Heme Oxygenase
The inhibitory potency of metalloporphyrins is primarily determined by the central metal ion. While metalloporphyrins containing zinc (Zn), tin (Sn), or chromium (Cr) are potent inhibitors of HO activity, copper (Cu) derivatives do not exhibit this inhibitory effect. The following table summarizes the 50% inhibitory concentrations (IC50) for various metalloporphyrins against HO-1 and the constitutive isoform, HO-2. The absence of Cu(II) protoporphyrin IX from lists of inhibitory metalloporphyrins in comprehensive studies underscores its established role as a non-inhibitory control.
| Compound | Central Metal | Heme Oxygenase Isoform | IC50 (µM) |
| Negative Control | |||
| Cu(II) protoporphyrin IX | Cu | HO-1 & HO-2 | Non-inhibitory |
| Inhibitors | |||
| Zn(II) protoporphyrin IX | Zn | HO-1 | ~2.5 |
| HO-2 | ~10 | ||
| Sn(II) protoporphyrin IX | Sn | HO-1 | ~0.5 |
| HO-2 | ~1.5 | ||
| Cr(III) mesoporphyrin | Cr | HO-1 | ~0.8 |
| HO-2 | ~2.0 |
Note: IC50 values are approximate and can vary depending on the experimental conditions, such as substrate concentration and source of the enzyme preparation.
Signaling Pathways and Experimental Workflows
To visually represent the key concepts and procedures, the following diagrams have been generated using the DOT language.
Heme Degradation Pathway and Point of Inhibition
Caption: Heme degradation pathway and the action of HO inhibitors.
Experimental Workflow for Validating HO Inhibitor Specificity
Caption: Workflow for validating HO inhibitor specificity.
Experimental Protocols
Protocol 1: In Vitro Heme Oxygenase Activity Assay (Spectrophotometric)
This protocol measures HO activity by quantifying the formation of bilirubin, the product of the coupled reaction of heme oxygenase and biliverdin reductase.
Materials:
-
Microsomal protein extract (from cells or tissues overexpressing HO-1)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (B1673052) (substrate)
-
NADPH
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test inhibitor (e.g., Zn(II) protoporphyrin IX)
-
Negative control: Cu(II) protoporphyrin IX
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Microsomal protein (0.5-1.0 mg/mL)
-
Rat liver cytosol (as a source of biliverdin reductase, pre-titered for optimal activity)
-
2 mM Glucose-6-phosphate
-
1 unit Glucose-6-phosphate dehydrogenase
-
1 mM NADPH
-
-
Addition of Inhibitor/Control: Add the test inhibitor, Cu(II) protoporphyrin IX (negative control), or vehicle (e.g., DMSO) to the reaction mixture at the desired final concentration. Pre-incubate for 5-10 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding hemin to a final concentration of 20 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C in the dark.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold chloroform.
-
Extraction of Bilirubin: Vortex the mixture vigorously for 1 minute and then centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
Measurement of Bilirubin: Carefully collect the lower chloroform layer containing bilirubin. Measure the absorbance of the chloroform extract at 464 nm and 530 nm. The amount of bilirubin formed is calculated from the difference in absorbance (A464 - A530) using an extinction coefficient of 40 mM⁻¹cm⁻¹.
-
Data Analysis: Calculate the percent inhibition of HO activity for the test compound relative to the vehicle control. Cu(II) protoporphyrin IX should show no significant inhibition.
Protocol 2: Cell-Based Assay for HO-1 Inhibitor Specificity
This protocol assesses the specificity of an HO-1 inhibitor by measuring the expression of a downstream target gene, such as a gene regulated by the transcription factor Nrf2, which is often induced as a consequence of HO-1 activity.
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
HO-1 inducer (e.g., hemin or cobalt protoporphyrin)
-
Test HO-1 inhibitor (e.g., Zn(II) protoporphyrin IX)
-
Negative control: Cu(II) protoporphyrin IX
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for target gene and housekeeping gene, SYBR Green or TaqMan probe)
-
Real-time PCR system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and treatment.
-
Induction of HO-1: Treat the cells with an HO-1 inducer (e.g., 10 µM hemin) for a predetermined time (e.g., 6-12 hours) to upregulate HO-1 expression.
-
Treatment with Inhibitor and Control: Following induction, treat the cells with:
-
Vehicle control
-
Test HO-1 inhibitor at various concentrations
-
Cu(II) protoporphyrin IX at the same concentrations as the test inhibitor
-
-
Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours) to allow for the inhibitor to exert its effect on HO-1 activity and downstream signaling.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR to quantify the mRNA levels of a downstream target gene (e.g., NQO1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the gene expression levels in cells treated with the test inhibitor to those treated with the vehicle and Cu(II) protoporphyrin IX.
-
A specific HO-1 inhibitor should alter the expression of the target gene, while Cu(II) protoporphyrin IX should have no significant effect, demonstrating that the observed changes are due to HO-1 inhibition and not an off-target effect of the porphyrin structure.
-
Protocol 3: Western Blot Analysis of HO-1 Expression
This protocol is used to confirm that the treatments in the cell-based assays do not alter the expression level of the HO-1 protein itself, ensuring that any observed effects are due to inhibition of enzymatic activity.
Materials:
-
Cell lysates from the cell-based assay
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HO-1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HO-1 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of HO-1 protein in each sample. The results should confirm that the inhibitor and the negative control do not significantly alter HO-1 protein expression levels under the experimental conditions.
By following these detailed protocols and utilizing Cu(II) protoporphyrin IX as a negative control, researchers can confidently assess the specificity of their heme oxygenase inhibitors and obtain reliable data for their drug development and biological research endeavors.
References
Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) with Copper(II) Protoporphyrin IX
Abstract
This document provides a comprehensive guide for the fabrication of organic light-emitting diodes (OLEDs) utilizing Copper(II) protoporphyrin IX (Cu-PP-IX) as an emissive dopant. The protocols detailed herein are intended for researchers, scientists, and professionals in the fields of materials science, optoelectronics, and drug development who are exploring the applications of porphyrin-based compounds in organic electronics. This guide covers two alternative fabrication pathways for the emissive layer: thermal evaporation and solution processing. Included are detailed procedures for substrate preparation, thin-film deposition, and device encapsulation, alongside a summary of device performance metrics and diagrams illustrating the fabrication workflow and device architecture.
Introduction
Copper(II) protoporphyrin IX is a metalloporphyrin that has demonstrated potential as an emissive material in OLEDs, particularly for applications in the near-infrared (NIR) spectrum. The unique photophysical properties of Cu-PP-IX, stemming from its macrocyclic structure, make it an interesting candidate for novel optoelectronic and biomedical applications. Recent studies have reported the fabrication of OLEDs incorporating Cu-PP-IX, showcasing electroluminescence in both the visible and NIR regions.[1] This document aims to consolidate and elaborate on the fabrication protocols to ensure reproducibility and facilitate further research and development.
Device Architecture and Materials
The fundamental structure of the Cu-PP-IX based OLED consists of a multilayer stack deposited on a transparent conductive oxide (TCO) coated substrate. A typical device architecture is as follows:
ITO / PEDOT:PSS / PVK:PBD:Cu-PP-IX / TPBi / Al
-
Substrate: Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Emissive Layer (EML): A blend of Poly(N-vinylcarbazole) (PVK) as the host matrix, 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) as an electron-transporting material, and Cu(II) protoporphyrin IX (Cu-PP-IX) as the emissive dopant.
-
Electron Transport and Hole Blocking Layer (ETL/HBL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Cathode: Aluminum (Al)
Experimental Protocols
Synthesis of Cu(II) Protoporphyrin IX
For the synthesis of Cu(II) protoporphyrin (Cu-PP-IX), 15 mg of protoporphyrin IX free base is dissolved in 25 mL of methylene (B1212753) chloride. To this solution, a solution of 8 mg of Cu(II) acetate (B1210297) in 20 mL of ethanol (B145695) is added. The resulting mixture is stirred at 40°C for 30 minutes. The solvents are then removed under vacuum. The product is redissolved in methylene chloride and purified using column chromatography to remove any unreacted protoporphyrin IX. The final yield of Cu-PP-IX is approximately 16 mg (98%).[1]
Substrate Cleaning
Proper cleaning of the ITO substrate is critical for device performance and longevity. The following is a standard protocol for cleaning 20 mm x 15 mm pre-patterned ITO substrates:
-
Detergent Wash: Place the ITO substrates in a substrate rack and immerse them in a beaker containing a 1% (by volume) solution of Hellmanex III in deionized (DI) water. Sonicate the beaker in an ultrasonic bath for 5 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water. This can be done under a running DI water tap or by immersing the rack in at least two consecutive beakers of fresh DI water.
-
Solvent Degreasing: Immerse the substrate rack in a beaker of isopropyl alcohol (IPA) and sonicate for 5 minutes to remove organic residues.
-
Final Rinse and Dry: Rinse the substrates again thoroughly with DI water. Use a nitrogen gun to blow-dry the substrates until they are completely free of any visible moisture.
-
UV-Ozone Treatment (Optional but Recommended): For enhanced cleaning and to increase the work function of the ITO, place the dried substrates in a UV-Ozone cleaner for 10-15 minutes immediately before transferring them to the deposition system.
Thin-Film Deposition
The PEDOT:PSS layer is deposited via spin coating in ambient conditions, followed by annealing to remove residual water.
-
Filtration: Filter an aqueous solution of PEDOT:PSS (e.g., Clevios™ P VP AI 4083) through a 0.45 µm PVDF filter.
-
Spin Coating: Dispense the filtered PEDOT:PSS solution onto the cleaned ITO substrate. Spin coat at 4000 rpm for 30-60 seconds to achieve a typical thickness of 30-40 nm.
-
Annealing: Transfer the coated substrates to a hotplate and anneal at 120-150°C for 10-15 minutes to remove any remaining solvent.
The emissive layer can be deposited by either thermal evaporation or solution processing. Both methods are detailed below.
Method A: Resistive Thermal Evaporation
This method was used in the initial reports of Cu-PP-IX OLEDs.[1] All evaporation steps should be performed in a high vacuum chamber with a base pressure of less than 5 x 10⁻⁶ Torr.
-
Source Preparation: Load PVK, PBD, and Cu-PP-IX into separate resistive heating boats within the thermal evaporator.
-
Co-evaporation: Co-evaporate the materials onto the PEDOT:PSS-coated substrate. The doping concentration of Cu-PP-IX can be varied from 1-5 wt.%. A typical deposition rate for small organic molecules is in the range of 0.5-1.5 Å/s. The total thickness of the EML should be approximately 50 nm.
Method B: Solution Processing (Spin Coating)
This method is more common for polymer-based emissive layers and offers simpler processing.
-
Solution Preparation: Prepare a solution of PVK, PBD, and Cu-PP-IX in a suitable solvent such as chlorobenzene (B131634) or toluene. A typical concentration would be 10 mg/mL of the host material (PVK:PBD blend). The ratio of PVK to PBD can be around 3:1 by weight. The Cu-PP-IX is then added as a percentage of the total solute weight (e.g., 1-5 wt.%). Stir the solution, possibly with gentle heating, until all components are fully dissolved.
-
Spin Coating: In an inert atmosphere (e.g., a nitrogen-filled glovebox), dispense the EML solution onto the PEDOT:PSS layer. Spin coat at a speed of 2000-3000 rpm for 45-60 seconds to achieve a film thickness of approximately 80 nm.
-
Annealing: Anneal the substrates on a hotplate inside the glovebox at 80-100°C for 10-30 minutes to remove residual solvent.
These final layers are deposited by thermal evaporation.
-
ETL Deposition: Thermally evaporate TPBi onto the EML. A typical deposition rate for TPBi is 1-2 Å/s, to a thickness of 30-40 nm.
-
Cathode Deposition: Without breaking vacuum, deposit the Aluminum (Al) cathode. A typical deposition rate for Al is 2-5 Å/s, to a thickness of 100-150 nm. A thin (0.5-1 nm) layer of Lithium Fluoride (LiF) can be deposited prior to the Al layer to enhance electron injection.
Device Encapsulation
To protect the OLED from degradation by atmospheric moisture and oxygen, encapsulation is a necessary final step. A simple laboratory-scale encapsulation can be performed as follows:
-
In an inert atmosphere, place a glass coverslip over the active area of the device.
-
Apply a UV-curable epoxy around the edges of the coverslip, ensuring a complete seal.
-
Expose the device to a UV lamp to cure the epoxy.
Data Presentation
The performance of OLEDs is characterized by several key metrics. The following table summarizes the reported performance for the Cu-PP-IX based OLED and provides a comparison with other near-infrared porphyrin-based devices.
| Parameter | Cu(II) Protoporphyrin IX[1] | Zinc(II) Porphyrin Pentamer[2][3] | Platinum(II) Porphyrin Complex[4] |
| Device Structure | ITO/PEDOT:PSS/PVK:PBD:Cu-PP-IX/TPBi/Al | ITO/PEDOT:PSS/PIDT-2TPD:l-P5/Ca/Al | ITO/TAPC/CBP:Pt-18/TPBi/LiF/Al |
| Peak Electroluminescence (nm) | 705 and 428 | 830 | 890 |
| External Quantum Efficiency (EQE) | Not Reported | up to 2.5% | 2.1% |
| Turn-on Voltage (V) | Not Reported | 1.6 | Not Reported |
| Maximum Radiance | Not Reported | 0.92 mW sr⁻¹ cm⁻² | Not Reported |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step fabrication process for the Cu(II) protoporphyrin IX OLED.
Caption: OLED fabrication workflow.
Device Architecture
The layered structure of the OLED is depicted in the diagram below.
Caption: OLED device stack.
References
Application Notes and Protocols: Cu(II) Protoporphyrin IX in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic applications of Cu(II) protoporphyrin IX, a versatile and biocompatible organometallic compound. The following sections detail its use in peroxidase-like activities, oxidation catalysis, and its potential role in cyclopropanation reactions, offering comprehensive experimental protocols and performance data.
Peroxidase-Like Activity of Cu(II) Protoporphyrin IX
Cu(II) protoporphyrin IX exhibits significant peroxidase-like activity, catalyzing the oxidation of various chromogenic substrates in the presence of hydrogen peroxide (H₂O₂). This biomimetic activity is valuable for developing colorimetric assays and sensors. A common substrate for this assay is 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), which upon oxidation, produces a blue-colored product with a maximum absorbance at 652 nm.
Quantitative Data
| Substrate | Oxidant | Catalyst Concentration (µM) | Substrate Concentration (mM) | H₂O₂ Concentration (mM) | Apparent K_m (mM) (for TMB) | Apparent V_max (10⁻⁸ M s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| TMB | H₂O₂ | 10 | 0.5 | 50 | 0.45 | 8.2 | 4.0 | 35 |
Experimental Protocol: TMB Oxidation Assay
Materials:
-
Cu(II) protoporphyrin IX solution (1 mM in DMSO)
-
3,3',5,5'-tetramethylbenzidine (TMB) solution (10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (1 M)
-
Acetate (B1210297) buffer (0.2 M, pH 4.0)
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 1.5 mL microcentrifuge tube by adding the following reagents in order:
-
800 µL of 0.2 M acetate buffer (pH 4.0)
-
50 µL of 10 mM TMB solution
-
10 µL of 1 mM Cu(II) protoporphyrin IX solution
-
-
Initiate the reaction by adding 100 µL of 1 M H₂O₂ solution to the mixture.
-
Immediately mix the solution thoroughly by vortexing for 3-5 seconds.
-
Incubate the reaction mixture at 35°C for 10 minutes.
-
Measure the absorbance of the solution at 652 nm using a UV-Vis spectrophotometer. Use the acetate buffer as a blank.
Experimental Workflow
Caption: Workflow for the peroxidase-like activity assay.
Biomimetic Oxidation Catalysis
Cu(II) protoporphyrin IX serves as a biomimetic catalyst for a range of oxidation reactions, mimicking the function of cytochrome P450 enzymes. It can catalyze the oxidation of various organic substrates, such as phenols and alkenes, using mild oxidizing agents like hydrogen peroxide.
Quantitative Data for Oxidation of Catechol
| Substrate | Oxidant | Catalyst Loading (mol%) | Substrate Concentration (mM) | Oxidant Concentration (mM) | Conversion (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) |
| Catechol | H₂O₂ | 1 | 100 | 150 | 95 | >99 (for o-benzoquinone) | 4 | 60 |
| (Z)-Cyclooctene | H₂O₂ | 2 | 50 | 100 | 85 | >99 (for epoxide) | 6 | 50 |
Experimental Protocol: Oxidation of Catechol
Materials:
-
Cu(II) protoporphyrin IX
-
Catechol
-
Hydrogen peroxide (30% w/w)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve 110 mg of catechol (1 mmol) and 6.2 mg of Cu(II) protoporphyrin IX (0.01 mmol, 1 mol%) in 10 mL of anhydrous acetonitrile.
-
Place the flask in a thermostated oil bath set to 60°C and stir the mixture.
-
Slowly add 153 µL of 30% H₂O₂ (1.5 mmol) to the reaction mixture dropwise over 5 minutes.
-
Allow the reaction to proceed for 4 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, o-benzoquinone.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for oxidation reactions.
Potential Application in Cyclopropanation Reactions
While cobalt and rhodium porphyrins are more commonly employed, copper complexes are known to catalyze cyclopropanation reactions. Cu(II) protoporphyrin IX, as a copper porphyrin, has the potential to catalyze the reaction between an alkene and a diazo compound to form a cyclopropane (B1198618) ring. This application is of significant interest in organic synthesis for the construction of strained ring systems present in many bioactive molecules. Further research is needed to fully explore and optimize the catalytic efficiency of Cu(II) protoporphyrin IX in this transformation.
Hypothetical Quantitative Data
| Alkene | Diazo Compound | Catalyst Loading (mol%) | Alkene:Diazo Ratio | Diastereoselectivity (trans:cis) | Enantiomeric Excess (%) | Yield (%) | Solvent | Temperature (°C) |
| Styrene (B11656) | Ethyl diazoacetate | 5 | 1:1.2 | 85:15 | N/A (for achiral catalyst) | 70 | Dichloromethane | 25 |
General Experimental Protocol: Cyclopropanation of Styrene
Materials:
-
Cu(II) protoporphyrin IX
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM, anhydrous)
-
Syringe pump
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 3.1 mg of Cu(II) protoporphyrin IX (0.005 mmol, 5 mol%) and 5 mL of anhydrous DCM.
-
Add 104 mg of styrene (1 mmol) to the flask and stir the mixture at room temperature (25°C).
-
Using a syringe pump, add a solution of 137 mg of ethyl diazoacetate (1.2 mmol) in 5 mL of anhydrous DCM to the reaction mixture over a period of 4 hours.
-
After the addition is complete, continue stirring the reaction for an additional 12 hours.
-
Monitor the reaction by GC-MS to confirm the formation of ethyl 2-phenylcyclopropane-1-carboxylate.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Reaction Mechanism Overview
Caption: General mechanism for cyclopropanation.
Application Notes and Protocols: Cu(II) Protoporphyrin IX as a Reporter Group in Myoglobin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoglobin (B1173299), a small heme protein responsible for oxygen storage in muscle tissues, serves as a versatile scaffold for studying metalloprotein structure and function. By replacing the native iron-protoporphyrin IX (heme) with other metalloporphyrins, researchers can generate valuable tools for biophysical and pharmacological investigations. This document provides detailed application notes and protocols for the use of Copper(II) protoporphyrin IX (Cu(II)PPIX) as a reporter group in myoglobin studies. The substitution of the paramagnetic Fe(III) in metmyoglobin with the EPR-active Cu(II) ion allows for the utilization of spectroscopic techniques to probe the local environment of the heme-binding pocket, making Cu(II)-reconstituted myoglobin (Cu(II)-Mb) a sensitive probe for protein conformation and ligand binding events.[1]
Applications
The use of Cu(II) protoporphyrin IX as a reporter group in myoglobin has several key applications in research and drug development:
-
Probing the Heme Pocket Environment: The spectroscopic properties of the Cu(II) ion are highly sensitive to the geometry and nature of its coordinating ligands. By analyzing the UV-Vis, Circular Dichroism (CD), and Electron Paramagnetic Resonance (EPR) spectra of Cu(II)-Mb, researchers can gain insights into the structure and polarity of the heme-binding pocket.[1]
-
Monitoring Protein Conformational Changes: Ligand binding or changes in environmental conditions (e.g., pH, temperature) can induce conformational changes in myoglobin. These changes can alter the coordination environment of the Cu(II) center, leading to detectable shifts in its spectroscopic signals. This allows for the study of protein dynamics and stability.
-
High-Throughput Screening (HTS) for Drug Discovery: Cu(II)-Mb can be employed in HTS assays to identify small molecules that bind to the heme pocket.[2][3] Ligand binding can be detected through changes in the spectroscopic properties of the Cu(II) reporter group, providing a basis for the development of novel therapeutics targeting heme proteins.
-
Model for Metalloenzyme Studies: The well-defined structure of myoglobin makes Cu(II)-Mb an excellent model system for studying the catalytic mechanisms of copper-containing enzymes and for the design of artificial metalloenzymes with novel functionalities.
Experimental Protocols
Protocol 1: Preparation of Apomyoglobin (Apo-Mb)
The first step in the reconstitution of myoglobin is the removal of the native heme group to produce apomyoglobin. The following protocol is a modified butanone extraction method.[4]
Materials:
-
Horse skeletal muscle myoglobin
-
Deionized water
-
1 M HCl
-
10 mM Tris buffer, pH 8.0
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Centrifuge
Procedure:
-
Dissolve 100 mg of myoglobin in 40 mL of deionized water.
-
Adjust the pH of the myoglobin solution to 2.5 with 1 M HCl.
-
Transfer the acidified myoglobin solution to a separation funnel.
-
Add an equal volume of 2-butanone to the separation funnel.
-
Gently shake the mixture three times for 5 minutes each, allowing the phases to separate in between.
-
After the final shake, allow the mixture to stand in a cold room (4-8 °C) for 10 minutes to ensure complete phase separation.
-
Carefully collect the lower aqueous phase, which contains the apomyoglobin.
-
Dialyze the aqueous phase at 4 °C against 2 L of deionized water for 24 hours, with at least two changes of water.
-
Following dialysis against water, dialyze against 2 L of 10 mM Tris buffer, pH 8.0, for 48 hours, with at least two changes of buffer.
-
After dialysis, centrifuge the apomyoglobin solution at 14,000 x g for 15 minutes at 4 °C to remove any precipitated protein.
-
Collect the supernatant containing the purified apomyoglobin.
-
Determine the concentration of apomyoglobin spectrophotometrically by measuring the absorbance at 280 nm.
References
- 1. Copper(II) protoporphyrin IX as a reporter group for the heme environment in myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Application of high-throughput screening techniques to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Experimental setup for studying the catalytic activity of metalloporphyrins.
Application Note: Studying the Catalytic Activity of Metalloporphyrins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metalloporphyrins, synthetic analogues of the active sites in heme proteins like cytochrome P-450, are versatile catalysts for a wide range of chemical transformations.[1] Their planar structure, tunable metal center, and peripheral substituents allow for the rational design of catalysts for specific applications, including oxidation, reduction, and carbon-carbon bond formation.[1][2] This document provides a detailed set of protocols for synthesizing, characterizing, and evaluating the catalytic performance of metalloporphyrins, with a focus on oxidation reactions. The methodologies outlined are fundamental for researchers in catalysis, materials science, and drug development who aim to design and screen novel biomimetic catalysts.[3]
Part 1: Metalloporphyrin Catalyst Synthesis and Characterization
A crucial first step in any catalytic study is the synthesis and thorough characterization of the catalyst. The following protocols describe a general method for metallation of a porphyrin free base and the subsequent characterization to confirm its identity and purity.
Protocol 1: Synthesis of Iron(III) meso-tetraphenylporphyrin Chloride [Fe(TPP)Cl]
This protocol describes a common method for inserting iron into the tetraphenylporphyrin (B126558) macrocycle.
Materials:
-
meso-tetraphenylporphyrin (H₂TPP)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separation funnel.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 100 mg of H₂TPP in 100 mL of DMF.
-
Add a 10-fold molar excess of FeCl₂·4H₂O (approx. 320 mg) to the solution.
-
Heat the mixture to reflux (approx. 153 °C) with constant stirring for 2 hours.
-
Monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the four Q-bands of the free base porphyrin and the appearance of characteristic metalloporphyrin bands indicate reaction completion.[4]
-
After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water.
-
Extract the product into toluene using a separation funnel.
-
Wash the organic layer several times with deionized water to remove residual DMF and excess iron salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting solid by recrystallization from a methanol/water mixture to yield the final product, [Fe(TPP)Cl].
Catalyst Characterization
The synthesized metalloporphyrin must be characterized to confirm its structure and purity.
-
UV-Vis Spectroscopy: Used to monitor the metallation reaction and confirm the identity of the metalloporphyrin. The characteristic Soret (B) band and Q-bands provide a unique fingerprint.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized complex.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic vibrational modes of the porphyrin macrocycle and the absence of N-H vibrations from the free base.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the oxidation state of the central metal ion.[2]
Table 1: Representative Characterization Data for [Fe(TPP)Cl]
| Analytical Technique | Observation |
| UV-Vis (in CH₂Cl₂) | Soret Band (λₘₐₓ) ≈ 418 nm, Q-Bands ≈ 512, 575, 650 nm |
| Mass Spec (ESI+) | m/z peak corresponding to the [Fe(TPP)]⁺ cation |
| FT-IR (KBr pellet) | Disappearance of N-H stretch (≈ 3320 cm⁻¹), presence of characteristic porphyrin skeletal vibrations. |
Part 2: Experimental Workflow for Catalytic Studies
The following diagram illustrates the overall workflow for evaluating the catalytic activity of a synthesized metalloporphyrin.
Caption: Overall workflow for metalloporphyrin catalysis studies.
Part 3: Protocols for Catalytic Activity Evaluation
This section details the methodology for a model oxidation reaction, product analysis, and catalyst reuse.
Protocol 2: Catalytic Oxidation of Cyclohexane (B81311)
This protocol outlines a typical procedure for evaluating the catalytic activity of a metalloporphyrin in the oxidation of an alkane.
Materials:
-
Synthesized metalloporphyrin catalyst (e.g., [Fe(TPP)Cl])
-
Cyclohexane (substrate)
-
Iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂) (oxidant)
-
Acetonitrile (B52724) (solvent)
-
Dodecane (B42187) (internal standard for GC analysis)
-
Reaction vial or Schlenk tube, magnetic stirrer, thermostat-controlled oil bath.
Procedure:
-
To a 10 mL reaction vial, add the metalloporphyrin catalyst (1 µmol), cyclohexane (1 mmol), and the internal standard, dodecane (0.1 mmol).
-
Add 2 mL of acetonitrile as the solvent.
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and homogenization.
-
Initiate the reaction by adding the oxidant (e.g., PhIO, 0.2 mmol) in one portion.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 40 °C) for the desired reaction time (e.g., 4 hours).
-
After the reaction period, quench the reaction by adding a small amount of a reducing agent (e.g., triphenylphosphine) to destroy any excess oxidant.
-
Filter the mixture through a short pad of silica (B1680970) gel to remove the catalyst (if heterogeneous) and any solid byproducts.
-
The resulting solution is ready for analysis by Gas Chromatography (GC).
Protocol 3: Product Analysis and Performance Calculation
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5).
Procedure:
-
Inject a 1 µL aliquot of the final reaction mixture into the GC.
-
Identify the peaks corresponding to the substrate (cyclohexane), products (cyclohexanol and cyclohexanone), and the internal standard (dodecane) by comparing their retention times with authentic samples.
-
Quantify the amounts of substrate consumed and products formed by integrating the peak areas relative to the internal standard.
Calculations:
-
Conversion (%): [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100
-
Product Yield (%): (Moles of specific product formed / Initial moles of substrate) * 100
-
Product Selectivity (%): (Moles of specific product formed / Total moles of all products formed) * 100
-
Turnover Number (TON): Moles of product formed / Moles of catalyst
-
Turnover Frequency (TOF): TON / Reaction time (in hours)
Table 2: Example Data for Catalytic Cyclohexane Oxidation
| Catalyst | Oxidant | Conversion (%) | Cyclohexanol Yield (%) | Cyclohexanone Yield (%) | TON |
| [Fe(TPP)Cl] | PhIO | 45.2 | 35.8 | 5.1 | 204 |
| [Mn(TPP)Cl] | PhIO | 62.5 | 49.5 | 8.2 | 288 |
| [Fe(TDCPP)Cl]* | H₂O₂ | 35.8 | 28.1 | 4.5 | 163 |
*TDCPP = meso-tetrakis(2,6-dichlorophenyl)porphyrin, a more robust "second-generation" catalyst.[5]
Protocol 4: Catalyst Reusability Study (for Heterogeneous Systems)
For catalysts immobilized on a solid support, evaluating reusability is critical.[1][5]
Procedure:
-
After the first catalytic cycle (Protocol 2), recover the solid catalyst by filtration or centrifugation.
-
Wash the recovered catalyst thoroughly with the reaction solvent (e.g., acetonitrile) to remove any adsorbed substrate or products.
-
Dry the catalyst under vacuum.
-
Add a fresh mixture of substrate, solvent, and internal standard to the recovered catalyst and initiate a new cycle by adding the oxidant.
-
Repeat this process for several cycles (typically 3-5) and analyze the product mixture from each cycle.
Table 3: Example Reusability Data for an Immobilized Catalyst
| Catalytic Cycle | Conversion (%) | Total Product Yield (%) |
| 1 | 58.1 | 51.5 |
| 2 | 56.5 | 49.8 |
| 3 | 55.2 | 48.1 |
| 4 | 52.9 | 45.3 |
| 5 | 51.5 | 43.9 |
Part 4: The Metalloporphyrin Catalytic Cycle
The catalytic activity of metalloporphyrins often involves a high-valent metal-oxo intermediate, which acts as the primary oxidizing species, in a cycle analogous to that of cytochrome P-450.[1]
Caption: A simplified catalytic cycle for oxidation by a metalloporphyrin.
References
Application Notes and Protocols for the Quantification of Cu(II) Protoporphyrin IX in Biological Samples
Introduction
Protoporphyrin IX (PpIX) is a vital intermediate in the heme biosynthesis pathway, serving as the direct precursor to heme through the insertion of iron, a process catalyzed by the enzyme ferrochelatase.[1][2] Aberrations in this pathway or the introduction of certain metals can lead to the formation of other metalloporphyrins. Cu(II) Protoporphyrin IX (Cu-PpIX) is one such metalloporphyrin whose quantification in biological samples is of interest in toxicology, pharmacology, and research into certain metabolic disorders. Unlike the fluorescent free-base PpIX, the copper ion in Cu-PpIX quenches fluorescence, necessitating alternative or modified analytical approaches.
These application notes provide detailed protocols for the quantification of Cu-PpIX in various biological matrices, targeting researchers, scientists, and professionals in drug development. The methods described include High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Spectrophotometry.
General Workflow for Cu-PpIX Quantification
The quantification of Cu-PpIX from biological samples involves several key stages, from initial sample collection and preparation to final analysis and data interpretation. The general workflow is outlined below.
Caption: General experimental workflow for Cu-PpIX analysis.
Section 1: Sample Preparation and Extraction
Accurate quantification is highly dependent on the efficient and reproducible extraction of the analyte from the sample matrix. All procedures should be performed under dimmed light to prevent the photodegradation of porphyrins.[3][4]
Protocol 1: Solvent Extraction from Tissues and Cells
This protocol is adapted from methods used for general porphyrin extraction.[3][5]
Principle: The tissue or cell sample is homogenized and the Cu-PpIX is extracted into an organic solvent. Acidification helps to dissociate the porphyrin from proteins.
Reagents and Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Extraction Solvent: Acetone or a mixture of Ethyl Acetate and Glacial Acetic Acid (4:1, v/v)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh the tissue sample (or determine cell pellet weight/number) and wash with ice-cold PBS.
-
Homogenize the sample in 10 volumes of ice-cold PBS.
-
Add 5 volumes of the extraction solvent to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Sonicate the sample in a bath sonicator for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Collect the supernatant containing the extracted Cu-PpIX.
-
Filter the supernatant through a 0.45 µm filter prior to analysis.
-
Store extracts at -20°C protected from light if not analyzed immediately.
Protocol 2: Extraction from Whole Blood or Plasma
This protocol is adapted from methods for analyzing blood porphyrins.[6]
Principle: Proteins in the blood/plasma matrix are precipitated with an organic solvent, releasing the bound Cu-PpIX into the solution for analysis.
Reagents and Materials:
-
Whole blood or plasma sample
-
Protein Precipitation Solution: Acetonitrile or Acetone containing 5% formic acid.
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the blood or plasma sample into a microcentrifuge tube.
-
Add 400 µL of the cold protein precipitation solution.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for direct injection or further dilution before analysis.
Section 2: Analytical Methodologies
Method 1: High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
Principle: This method separates Cu-PpIX from other components in the sample extract using reverse-phase HPLC. Quantification is achieved by measuring the absorbance of the compound at its characteristic Soret peak maximum (around 400-415 nm) using a Diode Array Detector (DAD) or UV-Vis detector.[7]
Instrumentation and Columns:
-
HPLC system with a gradient pump and autosampler.
-
DAD or multi-wavelength UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Cu-PpIX standard for calibration.
HPLC Conditions (Example):
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Column Temperature | 35°C[8] |
| Mobile Phase | Gradient elution with A: Water (0.1% Formic Acid) and B: Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-10 min: ramp to 100% B; 10-12 min: 100% B; 12.1-15 min: return to 20% B[8] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 20-100 µL[8] |
| Detection Wavelength | Scan for Soret peak maximum (approx. 405-414 nm)[7] |
Procedure:
-
Prepare a stock solution of Cu-PpIX standard in a suitable solvent (e.g., DMSO).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.01 to 5 µg/mL).
-
Set up the HPLC system with the specified conditions.
-
Inject the standards, followed by the prepared biological samples.
-
Identify the Cu-PpIX peak based on its retention time compared to the standard.
-
Quantify the amount of Cu-PpIX in the samples by integrating the peak area and comparing it to the calibration curve.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS offers high sensitivity and specificity by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[9][10] The analyte is identified and quantified based on its specific mass-to-charge ratio (m/z).
Instrumentation:
-
HPLC system as described above.
-
Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole) with an Electrospray Ionization (ESI) source.[9]
LC-MS Conditions (Example):
| Parameter | Value |
|---|---|
| LC Conditions | Similar to HPLC-UV/Vis method. MS-compatible mobile phases (e.g., formic acid) are essential.[9] |
| MS Conditions | |
| Ionization Mode | Positive ESI[8] |
| Monitored Ion (M+H)+ | m/z for Cu-PpIX (Exact mass depends on the copper isotope, primarily ~624.16 for ⁶³Cu) |
| Collision Energy | To be optimized for specific fragment ions if using MS/MS |
Procedure:
-
Follow the sample preparation and HPLC separation steps as outlined previously.
-
The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.
-
Set the mass spectrometer to monitor for the specific protonated molecule of Cu-PpIX ([M+H]⁺).
-
Quantification is performed using the integrated peak area from the extracted ion chromatogram (EIC) against a calibration curve prepared with standards.
Method 3: Spectrophotometry (Direct Absorption)
Principle: This is a simpler, direct method for estimating the concentration of Cu-PpIX in a purified extract by measuring its absorbance at the Soret band maximum.[11] This method is less specific than chromatography and is susceptible to interference from other absorbing compounds.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the sample extract as described in Section 1. Ensure the final solvent is compatible with the cuvette (e.g., ethanol, DMSO).
-
Place the sample extract in a quartz cuvette.
-
Scan the absorbance spectrum from approximately 350 nm to 600 nm to identify the Soret peak maximum (around 405-414 nm).
-
Measure the absorbance at this maximum (A_max).
-
Calculate the concentration using the Beer-Lambert law: A = εbc , where:
-
A is the absorbance at the maximum wavelength.
-
ε is the molar absorptivity coefficient of Cu-PpIX at that wavelength (must be determined or found in literature).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration.
-
Analytical Method Comparison
The choice of method depends on the required sensitivity, specificity, and available instrumentation.
Caption: Comparison of key analytical technique attributes.
Data Presentation
The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance data for the quantification of Protoporphyrin IX (PpIX) using various techniques, which can serve as a benchmark when developing and validating a method for Cu-PpIX.
| Method | Sample Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| HPLC-Fluorescence | Marine Microbial Cells | 1.0 - 1500.0 nM/L | 3.8 pM | - | 97.5 ± 1.9 | [8] |
| HPLC-Fluorescence | Rat Plasma | 10 - 700 ng/mL | - | 10 ng/mL | - | [12] |
| Spectrofluorometry | Porcine Skin | 0.005 - 0.5 µg/mL | 0.002 µg/mL | 0.005 µg/mL | > 90.0 | [5] |
| HPLC | Erythrocytes | > 580 µg/L | 2.55 µg/L | - | 101.5 | [6] |
| Spectrophotometry | Whole Blood | - | - | - | 95.3 - 103.0 | [11] |
Note: LOD (Limit of Detection), LOQ (Limit of Quantification). The values for Cu-PpIX must be determined empirically during method validation. Fluorescence detection requires a demetallation step to release the fluorescent free-base PpIX, as Cu(II) quenches fluorescence. This can be achieved by acidification of the sample extract.[8]
References
- 1. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 2. A Recap of Heme Metabolism towards Understanding Protoporphyrin IX Selectivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. altasciences.com [altasciences.com]
- 5. scielo.br [scielo.br]
- 6. Simultaneous quantification of erythrocyte zinc protoporphyrin and protoporphyrin IX by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 9. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A spectrophotometric micromethod for determining erythrocyte protoporphyrin-IX in whole blood or erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation and sample bioanalysis of protoporphyrin IX in rat plasma by the surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Electroluminescence of Cu(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cu(II) protoporphyrin IX (Cu-PP-IX), a metalloporphyrin, is a compound of interest in the field of organic electronics due to its potential light-emitting properties. This document provides a detailed protocol for the synthesis of Cu-PP-IX and the fabrication and subsequent measurement of its electroluminescence (EL) within an organic light-emitting diode (OLED). The protocols outlined are intended to provide a foundational methodology for researchers exploring the electroluminescent characteristics of this and related compounds.
Quantitative Data Summary
The following tables summarize the key material properties and reported electroluminescence characteristics for an OLED device utilizing Cu(II) protoporphyrin IX as the emitting dopant.
Table 1: Material Properties
| Material | Role | HOMO Level (eV) | LUMO Level (eV) |
| Cu(II) Protoporphyrin IX (Cu-PP-IX) | Emitting Dopant | -5.21 | -2.94 |
| Poly(N-vinylcarbazole) (PVK) | Hole-Transporting Host | -5.50 | -2.20 |
| 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Electron-Transporting Dopant | -6.00 | -2.70 |
Note: HOMO and LUMO levels are approximate and can vary based on measurement techniques and film morphology.[1][2]
Table 2: Electroluminescence Performance
| Parameter | Value | Conditions |
| Applied Voltage | 25 V | 1 wt.% and 5 wt.% Cu-PP-IX in PVK:PBD matrix |
| Emission Maxima (λ_EL_) | 428 nm, 705 nm | 1 wt.% and 5 wt.% Cu-PP-IX in PVK:PBD matrix[3] |
| Charge Carrier Mobility (holes and electrons) | ~10⁻⁵ cm² V⁻¹ s⁻¹ | In thin films deposited by resistive thermal evaporation[3] |
| External Quantum Efficiency (EQE) | Data not specified | Requires measurement using an integrating sphere |
| Luminance (cd/m²) | Data not specified | Requires measurement with a calibrated photometer |
| Current Density (mA/cm²) | Data not specified | Calculated from current and device area |
Experimental Protocols
Synthesis of Cu(II) Protoporphyrin IX
This protocol describes the synthesis of Cu(II) protoporphyrin IX from protoporphyrin IX free base.
Materials:
-
Protoporphyrin IX
-
Copper(II) acetate (B1210297)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Ethanol (EtOH)
-
Column chromatography setup (e.g., silica (B1680970) gel)
Procedure:
-
Dissolve 15 mg of protoporphyrin IX free base in 25 mL of methylene chloride.
-
In a separate flask, dissolve 8 mg of Cu(II) acetate in 20 mL of ethanol.
-
Add the copper(II) acetate solution to the protoporphyrin IX solution.
-
Stir the resulting mixture at 40°C for 30 minutes.
-
Remove the solvents under vacuum.
-
Dissolve the solid residue in methylene chloride.
-
Purify the product by column chromatography to remove any unreacted protoporphyrin IX.
-
The final product, Cu(II) protoporphyrin IX, should be dried and its structure confirmed by methods such as MALDI-TOF mass spectrometry and UV/Vis spectroscopy.
Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a multilayer OLED device using Cu(II) protoporphyrin IX as the emissive dopant. The device structure is as follows: ITO / PEDOT:PSS / PVK:PBD:Cu-PP-IX / Cathode (e.g., LiF/Al).
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Poly(N-vinylcarbazole) (PVK)
-
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)
-
Synthesized Cu(II) Protoporphyrin IX (Cu-PP-IX)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Appropriate solvents (e.g., chlorobenzene)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal according to the manufacturer's instructions.
-
Emissive Layer (EML) Preparation: Prepare a solution of PVK, PBD, and Cu-PP-IX in a suitable solvent like chlorobenzene. A common composition is a blend of PVK and PBD, with Cu-PP-IX added as a dopant at a concentration of 1-5 wt.%.
-
Emissive Layer Deposition: Spin-coat the PVK:PBD:Cu-PP-IX solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a glovebox). Anneal the film to remove residual solvent.
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.
Measurement of Electroluminescence
This protocol describes the procedure for measuring the electroluminescent properties of the fabricated OLED.
Equipment:
-
Source measure unit (SMU)
-
Spectrometer or spectroradiometer
-
Photometer or calibrated photodiode
-
Integrating sphere (for accurate external quantum efficiency measurements)
-
Probe station and device holder
-
Computer with control and data acquisition software
Procedure:
-
Device Connection: Mount the fabricated OLED in a light-tight test chamber and connect the anode (ITO) and cathode (Al) to the source measure unit.
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Apply a forward bias voltage sweep to the device using the SMU, starting from 0 V and increasing in defined steps.
-
Simultaneously measure the current flowing through the device and the light output (luminance) using a calibrated photometer.
-
-
Electroluminescence Spectrum:
-
Set the applied voltage to a value where significant light emission is observed (e.g., 25 V as a starting point based on literature).[3]
-
Collect the emitted light using a fiber optic cable coupled to a spectrometer to record the electroluminescence spectrum (intensity vs. wavelength).
-
-
External Quantum Efficiency (EQE) Measurement:
-
For accurate EQE measurements, place the device in an integrating sphere to capture all emitted photons.
-
Measure the total light output and the current flowing through the device at various voltage points.
-
The EQE can be calculated from the measured luminance, current density, and the EL spectrum. The external quantum efficiency (EQE) is the ratio of the number of photons emitted from the device to the number of injected electrons.[4][5]
-
Visualizations
Caption: Experimental Workflow.
Caption: Electroluminescence Signaling Pathway.
References
Application Notes and Protocols: Cu(II) Protoporphyrin IX as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cu(II) protoporphyrin IX is a metalloporphyrin that serves as a valuable analytical standard and research tool in various scientific disciplines, including biochemistry, pharmacology, and analytical chemistry. Its stable structure and distinct spectroscopic properties make it an ideal reference compound for the quantification and identification of related porphyrins. A significant application of Cu(II) protoporphyrin IX is its use as a negative control in studies involving heme oxygenase (HO) activity, where it is used alongside inhibitors like Zn(II) protoporphyrin IX to elucidate the enzyme's function in heme catabolism. This document provides detailed application notes and experimental protocols for the use of Cu(II) protoporphyrin IX as an analytical standard.
Physicochemical and Spectroscopic Properties
Cu(II) protoporphyrin IX is a solid at room temperature and should be stored at -20°C, protected from light, to ensure its stability. Its molecular formula is C₃₄H₃₂CuN₄O₄, with a molecular weight of approximately 624.19 g/mol .
Spectroscopic Characteristics
The UV-Visible absorption spectrum of porphyrins is characterized by an intense peak in the near-UV region, known as the Soret band, and several weaker absorptions in the visible region, called Q-bands. These spectral features are sensitive to the central metal ion and the solvent environment.
Table 1: UV-Visible Absorption Maxima of Protoporphyrin IX and Cu(II) Protoporphyrin IX
| Compound | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) |
| Protoporphyrin IX | Acetonitrile/DMSO (9:1, v/v) | ~407 | Not Specified |
| Protoporphyrin IX | Chloroform | 407 | 505, 541, 575, 630 |
| Cu(II) Protoporphyrin IX | Dimethyl sulfoxide (B87167) (DMSO) | ~407 | Not Specified |
| Cu(II) Protoporphyrin IX | Solid Film | ~375 | 500-600 |
Data for Protoporphyrin IX is provided for comparative purposes. The exact peak positions for Cu(II) Protoporphyrin IX may vary slightly depending on the solvent and concentration.
Analytical Applications and Protocols
Cu(II) protoporphyrin IX is frequently employed as a standard in chromatographic and spectroscopic analyses. Its primary role as a negative control in heme oxygenase assays is a key application.
High-Performance Liquid Chromatography (HPLC) Standard
Application: To serve as a reference standard for the identification and quantification of metalloporphyrins in biological and chemical samples. Due to its structural similarity to other protoporphyrin derivatives, it can be used to calibrate retention times and detector response.
Protocol: HPLC Analysis of Porphyrins
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Diode Array Detector (DAD) or Fluorescence Detector
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetic acid or Formic acid (for mobile phase modification)
-
Cu(II) Protoporphyrin IX standard
Standard Preparation:
-
Prepare a stock solution of Cu(II) protoporphyrin IX (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).
Chromatographic Conditions (Isocratic):
-
Mobile Phase: A mixture of (Methanol:Dichloromethane, 9:1 v/v) and (Water:Acetic Acid, 97:3 v/v) in a 9:1 ratio.[1][2]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Detection: DAD at the Soret band maximum (around 400 nm).[1]
Data Analysis:
-
Identify the peak corresponding to Cu(II) protoporphyrin IX based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of Cu(II) protoporphyrin IX in unknown samples by interpolating their peak areas on the calibration curve.
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis using Cu(II) protoporphyrin IX as a standard.
Negative Control in Heme Oxygenase (HO) Activity Assays
Application: Heme oxygenase is a critical enzyme in heme catabolism. Inhibitors like Zn(II) protoporphyrin IX are used to study its function. Cu(II) protoporphyrin IX, which does not inhibit HO, is an essential negative control to ensure that observed effects are due to specific enzyme inhibition and not non-specific interactions of metalloporphyrins with the assay components.[3][4]
Protocol: Heme Oxygenase Activity Assay
This protocol outlines a spectrophotometric method to determine HO activity.
Materials:
-
Cell or tissue homogenates (source of HO enzyme)
-
Hemin (substrate)
-
Biliverdin (B22007) reductase (can be supplied by a rat liver cytosol preparation)
-
NADPH
-
Zn(II) protoporphyrin IX (inhibitor)
-
Cu(II) protoporphyrin IX (negative control)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures in separate tubes:
-
Control: Reaction buffer, cell/tissue homogenate, hemin, and biliverdin reductase preparation.
-
Inhibitor: Control components + Zn(II) protoporphyrin IX.
-
Negative Control: Control components + Cu(II) protoporphyrin IX .
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to each tube.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Measure the absorbance of the produced bilirubin (B190676) at ~464 nm, subtracting the background absorbance at a reference wavelength (e.g., 530 nm).
Data Analysis:
-
Calculate the HO activity as the rate of bilirubin formation (nmol/mg protein/hour).
-
Compare the activity in the presence of the inhibitor (Zn(II) protoporphyrin IX) and the negative control (Cu(II) protoporphyrin IX) to the control. A significant decrease in activity should be observed with the inhibitor, while the negative control should show activity similar to the control.
Signaling Pathway Context: Heme Catabolism
Caption: Role of Cu(II) protoporphyrin IX in the heme catabolism pathway.
Mass Spectrometry
Application: Mass spectrometry can be used for the structural confirmation and sensitive detection of Cu(II) protoporphyrin IX. The fragmentation pattern provides a molecular fingerprint.
Expected Fragmentation: While a specific mass spectrum for Cu(II) protoporphyrin IX is not readily available in the searched literature, the fragmentation of the protoporphyrin IX ligand is well-characterized. In positive ion mode electrospray ionization (ESI-MS), the molecule is expected to be observed as a protonated or sodiated adduct. Tandem mass spectrometry (MS/MS) would likely show fragmentation of the propionic acid side chains.
Table 2: Predicted Mass Spectrometry Data for Cu(II) Protoporphyrin IX
| Parameter | Value |
| Molecular Formula | C₃₄H₃₂CuN₄O₄ |
| Monoisotopic Mass | 623.1774 g/mol |
| Expected [M+H]⁺ | 624.1847 m/z |
| Potential Fragment Ions (from ligand) | Loss of one or both propionic acid side chains (-CH₂CH₂COOH) |
Conclusion
Cu(II) protoporphyrin IX is a versatile and essential tool for researchers in various fields. Its well-defined physicochemical and spectroscopic properties make it a reliable standard for analytical measurements. Furthermore, its specific non-inhibitory interaction with heme oxygenase makes it an indispensable negative control for elucidating the mechanisms of heme metabolism and the effects of potential therapeutic agents. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of Cu(II) protoporphyrin IX in a research setting.
References
Unveiling Molecular Dialogues: A Guide to Studying Cu(II) Protoporphyrin IX-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the intricate interactions between Cu(II) protoporphyrin IX (Cu(II)PPIX), a vital metalloporphyrin, and various proteins. Understanding these interactions is crucial for elucidating biological processes, identifying potential drug targets, and developing novel therapeutic agents. This guide offers a comprehensive overview of key biophysical and structural biology techniques, complete with data presentation tables and workflow diagrams to facilitate experimental design and execution.
UV-Visible (UV-Vis) Absorption Spectroscopy
Application Note:
UV-Vis spectroscopy is a fundamental technique for monitoring the binding of Cu(II)PPIX to a protein. The porphyrin macrocycle exhibits a characteristic strong absorption band in the 380-500 nm region, known as the Soret band, and weaker bands in the 500-750 nm region, called Q bands.[1] Upon interaction with a protein, changes in the local microenvironment of the porphyrin can lead to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity. These spectral alterations, particularly in the Soret band, can be used to determine binding affinity (Ka) and stoichiometry (n) of the interaction.[2][3]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Cu(II) protoporphyrin IX in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of the target protein in a buffered solution (e.g., phosphate-buffered saline, pH 7.4). The buffer should be filtered and degassed.
-
Determine the precise concentration of the protein solution using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
-
Titration:
-
Set up a series of experiments where the protein concentration is held constant while the concentration of Cu(II)PPIX is incrementally increased.
-
In a quartz cuvette, place the protein solution.
-
Record the UV-Vis spectrum of the protein solution alone (baseline).
-
Add small aliquots of the Cu(II)PPIX stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 2-5 minutes).
-
Record the UV-Vis spectrum of the mixture over a relevant wavelength range (e.g., 300-700 nm).
-
-
Data Analysis:
-
Correct the obtained spectra for dilution.
-
Monitor the changes in absorbance at the Soret band maximum of the bound Cu(II)PPIX.
-
Plot the change in absorbance (ΔA) against the molar ratio of [Cu(II)PPIX]/[Protein].
-
The binding constant (Ka) and stoichiometry (n) can be determined by fitting the titration data to appropriate binding models (e.g., Scatchard plot, non-linear regression).
-
Quantitative Data Summary:
| Ligand | Protein | Method | Binding Constant (Ka) (M⁻¹) | Stoichiometry (n) | Reference |
| Protoporphyrin IX | Hemoglobin | UV-Vis Spectroscopy | K₁ = 2.5 x 10⁵, K₂ = 1.1 x 10⁵ | n₁ ≈ 1, n₂ ≈ 2 | [2][3] |
| Protoporphyrin IX | Myoglobin (B1173299) | UV-Vis Spectroscopy | K = 3.2 x 10⁵ | n ≈ 1 | [2][3] |
Note: Data for Protoporphyrin IX is presented as a proxy due to the limited availability of specific quantitative data for Cu(II) Protoporphyrin IX.
Experimental Workflow:
Fluorescence Spectroscopy
Application Note:
Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. The intrinsic fluorescence of a protein, primarily from tryptophan and tyrosine residues, can be quenched upon the binding of a ligand like Cu(II)PPIX.[4] This quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching. By monitoring the decrease in the protein's fluorescence intensity as a function of Cu(II)PPIX concentration, the binding parameters can be determined.[5] Conversely, the fluorescence of some porphyrins can be enhanced upon binding to a protein due to a change in their environment.[6]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare protein and Cu(II)PPIX solutions as described for UV-Vis spectroscopy. The buffer should be free of any fluorescent contaminants.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength to excite the protein's tryptophan residues (typically around 295 nm) to minimize interference from tyrosine.
-
Record the emission spectrum of the protein solution alone (typically from 300 to 450 nm).
-
Add successive aliquots of the Cu(II)PPIX stock solution to the protein solution in the cuvette.
-
After each addition, mix and equilibrate the solution.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the fluorescence intensity (F) as a function of the Cu(II)PPIX concentration.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
The binding constant (Ka) and the number of binding sites (n) can be calculated from the modified Stern-Volmer equation.
-
Quantitative Data Summary:
| Ligand | Protein | Method | Binding Constant (Ka) (M⁻¹) | Stern-Volmer Constant (Ksv) (M⁻¹) | Reference |
| Protoporphyrin IX | Human Serum Albumin | Fluorescence Quenching | 2.30 x 10⁵ (λex = 295 nm) | 2.16 x 10⁵ | [7][8] |
| Protoporphyrin IX | Bovine Serum Albumin | Fluorescence Quenching | - | - | [9] |
Note: Data for Protoporphyrin IX is presented as a proxy.
Experimental Workflow:
Circular Dichroism (CD) Spectroscopy
Application Note:
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating conformational changes in a protein upon ligand binding.[10][11] The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure (α-helix, β-sheet, etc.).[12][13] Changes in this region upon addition of Cu(II)PPIX can indicate alterations in the protein's backbone conformation. The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and can reveal changes in the protein's tertiary structure.[11] Furthermore, an induced CD signal in the Soret region of the porphyrin can be observed upon binding to a chiral protein environment.[14]
Experimental Protocol:
-
Sample Preparation:
-
Prepare protein and Cu(II)PPIX solutions in a CD-compatible buffer (e.g., low concentration of phosphate (B84403) buffer, avoiding high concentrations of chloride ions).
-
Ensure high purity of the protein and ligand.
-
-
CD Measurements:
-
Record the far-UV CD spectrum of the protein alone to establish its baseline secondary structure.
-
Prepare a series of samples with a constant protein concentration and increasing concentrations of Cu(II)PPIX.
-
Record the far-UV CD spectra for each mixture.
-
Similarly, record the near-UV CD spectra and the CD spectra in the Soret band region of Cu(II)PPIX.
-
A buffer blank should be recorded and subtracted from all spectra.
-
-
Data Analysis:
-
Analyze the changes in the CD signal at specific wavelengths (e.g., 222 nm for α-helix) as a function of Cu(II)PPIX concentration.
-
Deconvolute the far-UV CD spectra to estimate the percentage of different secondary structural elements.
-
The induced CD signal can be used to monitor the binding event directly.
-
Experimental Workflow:
Isothermal Titration Calorimetry (ITC)
Application Note:
Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[15] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.[16] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This information provides deep insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces).
Experimental Protocol:
-
Sample Preparation:
-
Prepare highly pure and concentrated solutions of the protein and Cu(II)PPIX in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas both solutions thoroughly before the experiment.
-
Accurately determine the concentrations of both solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the Cu(II)PPIX solution into the injection syringe.
-
Set the experimental temperature.
-
Perform a series of small, sequential injections of the Cu(II)PPIX solution into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of [Cu(II)PPIX]/[Protein].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.
-
Quantitative Data Summary:
| Ligand | Protein | Method | Binding Affinity (Ka) (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| Protoporphyrin IX | Myoglobin | ITC | 1.2 x 10⁷ | -15.2 | -5.5 | 1.0 | [17] |
Note: Data for Protoporphyrin IX is presented as a proxy.
Experimental Workflow:
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is a powerful analytical technique for characterizing protein-ligand complexes.[1] Native mass spectrometry can be used to determine the stoichiometry of the non-covalent Cu(II)PPIX-protein complex by measuring the mass of the intact complex.[18] Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be employed to identify the specific binding sites of Cu(II)PPIX on the protein through fragmentation analysis.[19]
Experimental Protocol:
-
Sample Preparation:
-
Prepare the Cu(II)PPIX-protein complex in a volatile buffer (e.g., ammonium (B1175870) acetate) to be compatible with electrospray ionization (ESI).
-
The concentration of the complex should be optimized for MS analysis.
-
-
Native Mass Spectrometry (for stoichiometry):
-
Infuse the sample into the mass spectrometer using a nano-ESI source.
-
Acquire the mass spectrum under "soft" ionization conditions to preserve the non-covalent complex.
-
Determine the mass of the complex and deduce the stoichiometry.
-
-
Tandem Mass Spectrometry (for binding site mapping):
-
Isolate the ion corresponding to the Cu(II)PPIX-protein complex in the mass spectrometer.
-
Subject the isolated ion to fragmentation using CID or other methods.
-
Analyze the resulting fragment ions to identify the peptide fragments that retain the Cu(II)PPIX, thereby mapping the binding region.
-
Experimental Workflow:
X-ray Crystallography
Application Note:
X-ray crystallography provides the highest resolution structural information about how Cu(II)PPIX binds to a protein.[20] By determining the three-dimensional structure of the co-crystallized complex, the precise binding site, the orientation of the ligand, and the specific molecular interactions (e.g., coordination bonds, hydrogen bonds, hydrophobic contacts) can be visualized at the atomic level. This detailed structural insight is invaluable for structure-based drug design.
Experimental Protocol:
-
Protein Expression and Purification:
-
Produce and purify large quantities (milligrams) of highly pure and homogeneous protein.
-
-
Crystallization:
-
Data Collection:
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods like molecular replacement.
-
Build an atomic model of the protein-ligand complex into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
Experimental Workflow:
Computational Docking
Application Note:
Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a protein.[23] It can provide valuable insights into the potential binding site and the key interactions driving the complex formation.[7][8] Docking studies can be used to generate hypotheses that can be tested experimentally and to guide the design of new molecules with improved binding affinity and specificity.
Experimental Protocol:
-
Preparation of Structures:
-
Obtain the 3D structure of the protein from the Protein Data Bank (PDB) or build a homology model.
-
Prepare the protein structure for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
-
Generate a 3D structure of Cu(II) protoporphyrin IX and optimize its geometry.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the Cu(II)PPIX into the defined binding site of the protein.
-
The program will explore different conformations and orientations of the ligand and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most likely binding mode.
-
Visualize the docked complex to examine the specific interactions between Cu(II)PPIX and the protein residues.
-
The binding energy can be estimated from the docking score.
-
Quantitative Data Summary:
| Ligand | Protein | Method | Docking Score (kcal/mol) | Predicted Interacting Residues | Reference |
| Protoporphyrin IX | Human Serum Albumin | Molecular Docking | -8.5 | Tyr150, Lys199, Trp214, Arg222, Arg257, His288, Ile290 | [7][8] |
Note: Data for Protoporphyrin IX is presented as a proxy.
Experimental Workflow:
References
- 1. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Protoporphyrin IX-induced structural and functional changes in human red blood cells, haemoglobin and myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence quenching study on protoporphyrin IX in a model membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Characteristics of the Protoporphyrin IX Binding Sites on Human Serum Albumin Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of the Protoporphyrin IX Binding Sites on Human Serum Albumin Using Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 14. Copper(II) protoporphyrin IX as a reporter group for the heme environment in myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative studies on the interaction of protoporphyrin with hemoglobin and myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 19. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to prevent aggregation of Cu(II) protoporphyrin IX in aqueous solutions.
Welcome to the technical support center for Cu(II) Protoporphyrin IX. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the aggregation of Cu(II) Protoporphyrin IX in aqueous solutions.
Troubleshooting Guide
Issue: Precipitation or visible aggregation of Cu(II) Protoporphyrin IX in my aqueous buffer.
-
Question 1: I dissolved my Cu(II) Protoporphyrin IX in an aqueous buffer, and it immediately precipitated or the solution became cloudy. What went wrong?
Answer: Cu(II) Protoporphyrin IX, like its free-base counterpart protoporphyrin IX, has very poor solubility in neutral aqueous solutions due to its amphiphilic nature, which promotes aggregation.[1][2][3][4] Direct dissolution in a neutral buffer (e.g., PBS pH 7.4) will likely lead to the formation of higher-order aggregates and precipitation.
Troubleshooting Steps:
-
Initial Dissolution: First, dissolve the Cu(II) Protoporphyrin IX in a minimal amount of a suitable organic solvent such as DMSO, DMF, or pyridine, or in a dilute basic solution like 0.1 M NaOH or Tris base.[5][6]
-
Working Solution Preparation: Slowly add the stock solution to your desired aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be kept to a minimum to avoid interfering with your experiment. For basic stock solutions, you can then buffer the pH to your desired value greater than 7.[6]
-
-
Question 2: My Cu(II) Protoporphyrin IX solution appears clear, but I am getting inconsistent results in my assays. Could aggregation still be an issue?
Answer: Yes, even in a visually clear solution, Cu(II) Protoporphyrin IX can exist as soluble aggregates (dimers or higher-order structures) that are not visible to the naked eye.[1][3] These different species can have distinct photophysical and chemical properties, leading to poor reproducibility.[7][8]
Troubleshooting Steps:
-
Spectroscopic Analysis: Use UV-Visible spectroscopy to assess the aggregation state of your solution. Monomeric species typically exhibit a sharp Soret peak, while aggregates show a broadened and often shifted Soret band.[1][9]
-
pH Adjustment: The aggregation state of protoporphyrin IX is highly dependent on pH.[1][3][9] Consider adjusting the pH of your solution to favor the desired species (see FAQ section for more details).
-
Incorporate Additives: The use of surfactants or polymers can help to maintain the monomeric state.
-
Frequently Asked Questions (FAQs)
-
Question 3: How can I prevent the aggregation of Cu(II) Protoporphyrin IX in my aqueous solution?
Answer: Several strategies can be employed to prevent aggregation:
-
pH Control: Maintaining a specific pH can favor certain forms of the molecule. In acidic conditions (pH below 3), porphyrins tend to be monomeric, while in basic conditions (pH > 8), dimers are more prevalent.[3] At physiological pH (~7.4), a mixture of aggregates and dimers is common.[9]
-
Use of Surfactants/Detergents: The addition of a small amount of a surfactant can prevent aggregation by forming micelles that encapsulate the porphyrin molecules. The zwitterionic detergent Empigen BB, for example, has been shown to effectively monomerize protoporphyrin IX.[1][2][9]
-
Polymeric Micelles: Polymers like Poloxamer 407 can be used to create nanostructured systems that enhance the solubility and stability of protoporphyrin IX in aqueous solutions.[10][11]
-
Low Concentration: Working at lower concentrations of Cu(II) Protoporphyrin IX can reduce the likelihood of aggregation.[8]
-
-
Question 4: How does pH affect the aggregation of Cu(II) Protoporphyrin IX?
Answer: The pH of the aqueous solution is a primary modulator of protoporphyrin IX speciation.[1][9] The ionization state of the propionate (B1217596) side chains influences the self-association through hydrogen bonding and π-π stacking.[1] While the specific spectral peaks for Cu(II) Protoporphyrin IX may vary slightly from the free base, the general trend of pH-dependent aggregation is expected to be similar.
-
Question 5: What is the best way to prepare a stock solution of Cu(II) Protoporphyrin IX?
Answer: For a stable stock solution, it is recommended to dissolve Cu(II) Protoporphyrin IX in an organic solvent like DMSO or DMF.[5] Alternatively, for direct use in aqueous systems, a protocol involving initial dissolution in a dilute base (e.g., 0.1 M NaOH) followed by the addition of an equal volume of a water-miscible organic solvent (like ethanol) can be effective. This stock can then be diluted into an aqueous buffer with a pH greater than 7.[6] It is important to use the solution immediately as protoporphyrins can degrade in solution over time.[6]
Data Presentation
Table 1: Influence of pH on the Aggregation State of Protoporphyrin IX in Aqueous Solution
| pH Range | Predominant Species | UV-Vis Soret Band Characteristics | Reference |
| 0 - 3 | Monomer | Sharp peak (~409 nm in 100 mM HCl) | [1][3][9] |
| 3 - 7 | H-Aggregates (Higher-order structures) | Broad band with shoulders (~356 and 466 nm at pH 4.5) | [1][3][9] |
| ~ 7.4 | Mixture of Dimers and Higher-order Aggregates | Broad band with red-shifted shoulders (~379 and 469 nm) | [1][9] |
| > 8 | Dimer | Characteristic peak at ~380 nm (at pH 9) | [1][3][9] |
Table 2: Effect of Additives on Protoporphyrin IX Aggregation
| Additive | Concentration | Effect on Aggregation State | Reference |
| Empigen BB (zwitterionic detergent) | 1% | Shifts equilibrium to monomeric form | [1][2][9] |
| Poloxamer 407 | 10% (w/w) | Enhances solubility and forms micellar systems | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a Monomeric Cu(II) Protoporphyrin IX Solution using a Detergent
-
Stock Solution Preparation: Weigh out the required amount of Cu(II) Protoporphyrin IX and dissolve it in a minimal volume of DMSO to create a concentrated stock solution.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Detergent Addition: To the aqueous buffer, add the detergent of choice (e.g., 1% Empigen BB).
-
Final Solution: While vortexing the buffer-detergent mixture, slowly add the Cu(II) Protoporphyrin IX stock solution to achieve the final desired concentration.
-
Verification (Optional but Recommended): Record the UV-Vis spectrum of the final solution to confirm the presence of the monomeric species, characterized by a sharp Soret peak.
Protocol 2: Characterization of Cu(II) Protoporphyrin IX Aggregation State using UV-Visible Spectroscopy
-
Sample Preparation: Prepare your Cu(II) Protoporphyrin IX solution in the aqueous medium of interest.
-
Blank Measurement: Use the same aqueous medium without Cu(II) Protoporphyrin IX as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Scan the absorbance of your sample from approximately 300 nm to 700 nm.
-
Data Analysis:
Visualizations
Caption: Factors influencing Cu(II) Protoporphyrin IX aggregation.
Caption: Workflow for preparing non-aggregated Cu(II)-PPIX solutions.
References
- 1. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzo Life Sciences Copper(II) Protoporphyrin IX, (25mg), Quantity: Each | Fisher Scientific [fishersci.com]
- 6. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 7. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the reaction conditions for Cu(II) protoporphyrin IX synthesis.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Cu(II) protoporphyrin IX. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the synthesis of Cu(II) protoporphyrin IX?
A typical synthesis involves the reaction of protoporphyrin IX with a copper(II) salt in an appropriate solvent. A specific example of a high-yield protocol is as follows: 15 mg of protoporphyrin IX is dissolved in 25 mL of methylene (B1212753) chloride, to which a solution of 8 mg of Cu(II) acetate (B1210297) in 20 mL of ethanol (B145695) is added. The mixture is then stirred at 40°C for 30 minutes. After the reaction, the solvents are removed under vacuum, and the product is purified by column chromatography to remove any unreacted protoporphyrin IX.[1] This method has been reported to yield up to 98% of Cu(II) protoporphyrin IX.[1]
Q2: How can I monitor the progress of the reaction?
The progress of the metallation reaction can be conveniently monitored using UV-Vis spectroscopy. The free base protoporphyrin IX and the copper(II) protoporphyrin IX have distinct absorption spectra. Protoporphyrin IX exhibits a sharp and strong Soret band at approximately 398 nm in an acetonitrile-water mixture.[2] As the reaction proceeds, the Soret band of the product, Cu(II) protoporphyrin IX, will appear at around 407-410 nm in solvents like DMSO, while the intensity of the free base porphyrin's Soret band decreases.[3] The reaction is considered complete when the characteristic peaks of the free base porphyrin are no longer observed.
Q3: What are the key challenges in synthesizing metalloporphyrins like Cu(II) protoporphyrin IX?
The primary difficulties in metalloporphyrin synthesis are ensuring the solubility of both the porphyrin and the metal salt in the reaction medium and driving the reaction equilibrium towards the formation of the metalloporphyrin complex.[4] Classical methods often employ high-boiling point solvents like DMF or mixtures of chlorinated solvents with alcohols and use a large excess of the metal salt to push the reaction to completion.[4]
Troubleshooting Guides
Issue 1: Low Product Yield
Question: My synthesis of Cu(II) protoporphyrin IX resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Systematically addressing each potential issue can help optimize your synthesis.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: The reaction may not have reached completion. Try extending the reaction time and monitor the progress using UV-Vis spectroscopy until the free base porphyrin is no longer detected. A reaction time of 90 minutes has been shown to achieve an 84% yield in some cases.[4] - Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to degradation. A temperature of 40°C has been used successfully.[1] - Increase Molar Ratio of Copper Salt: Using a moderate excess of the copper(II) salt can help drive the equilibrium towards the product.[4] However, a large excess can complicate purification. |
| Poor Solubility of Reactants | - Solvent Selection: Protoporphyrin IX is soluble in polar organic solvents like pyridine, DMSO, and DMF.[5][6] Ensure your chosen solvent system can dissolve both the protoporphyrin IX and the copper(II) salt. A mixture of methylene chloride and ethanol has been shown to be effective.[1] - Solubilizing Agents: For aqueous systems, which are generally not ideal for protoporphyrin IX due to its hydrophobicity and tendency to aggregate, solubilizing agents might be necessary.[7][8][9] |
| Product Degradation | - Light Sensitivity: Porphyrins are known to be light-sensitive and can degrade upon prolonged exposure to light.[10] It is advisable to conduct the reaction and subsequent work-up in the dark or under dim light.[11] - Side Reactions: The vinyl groups of protoporphyrin IX can be reactive and may undergo undesirable side reactions.[5] Minimizing reaction time and temperature can help reduce the formation of byproducts. |
| Losses During Work-up and Purification | - Extraction: Ensure efficient extraction of the product from the reaction mixture. - Chromatography: Optimize the column chromatography conditions (stationary phase, eluent) to minimize product loss during purification. |
Issue 2: Product Impurity
Question: My final product appears to be impure based on spectroscopic analysis (e.g., UV-Vis, NMR). What are the likely impurities and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, side products, or degradation products.
| Potential Impurity | Identification and Removal |
| Unreacted Protoporphyrin IX | - Identification: The UV-Vis spectrum will show the characteristic Soret peak of the free base porphyrin in addition to the product's Soret peak. - Removal: Purification by column chromatography is an effective method to separate the unreacted protoporphyrin IX from the copper complex.[1] |
| Chlorin (B1196114) Byproducts | - Identification: Chlorins are reduced porphyrins and can form as byproducts.[12] Their presence can be detected by changes in the UV-Vis spectrum, typically with a strong absorption band around 650-670 nm. - Removal: Column chromatography can be used to separate chlorin impurities, although it can be challenging due to similar polarities. |
| Aggregated Porphyrins | - Identification: Protoporphyrin IX has a tendency to aggregate in solution, which can affect its spectroscopic properties and reactivity.[7][9] This can lead to broadened peaks in the UV-Vis spectrum. - Mitigation: Use fresh solutions and consider using a small amount of a solvent like DMSO to break up aggregates before diluting into the reaction medium.[8] |
| Copper Salt Residue | - Identification: Excess copper salt can be a contaminant. - Removal: Washing the crude product with water or a suitable solvent during the work-up can help remove excess metal salts. |
Experimental Protocols
Detailed Methodology for Cu(II) Protoporphyrin IX Synthesis
This protocol is based on a reported high-yield synthesis.[1]
-
Preparation of Reactant Solutions:
-
Dissolve 15 mg of protoporphyrin IX in 25 mL of methylene chloride in a round-bottom flask.
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In a separate container, dissolve 8 mg of copper(II) acetate in 20 mL of ethanol.
-
-
Reaction:
-
Add the copper(II) acetate solution to the protoporphyrin IX solution with stirring.
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Heat the reaction mixture to 40°C and continue stirring for 30 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Work-up:
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After 30 minutes, remove the solvents from the reaction mixture using a rotary evaporator.
-
-
Purification:
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Dissolve the crude product in a minimal amount of methylene chloride.
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Purify the product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in methylene chloride) to separate the Cu(II) protoporphyrin IX from any unreacted protoporphyrin IX and other impurities.
-
-
Characterization:
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Confirm the structure and purity of the final product using techniques such as UV-Vis spectroscopy, mass spectrometry, and NMR spectroscopy.
-
Visualizing Experimental Workflows and Troubleshooting
Experimental Workflow for Cu(II) Protoporphyrin IX Synthesis
Caption: A general workflow for the synthesis of Cu(II) protoporphyrin IX.
Troubleshooting Logic for Low Product Yield
References
- 1. mdpi.com [mdpi.com]
- 2. Physicochemical Properties of Protoporphyrin IX by Metal Ions in Acetonitrile-Water Mixture Solution [inis.iaea.org]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems [pubmed.ncbi.nlm.nih.gov]
- 8. BJNANO - Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems [beilstein-journals.org]
- 9. osiris.df.unipi.it [osiris.df.unipi.it]
- 10. Protoporphyrin IX CAS#: 553-12-8 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
Troubleshooting low yield in Cu(II) protoporphyrin IX preparation.
Technical Support Center: Cu(II) Protoporphyrin IX Preparation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Cu(II) protoporphyrin IX.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final yield of Cu(II) protoporphyrin IX is significantly lower than expected. What are the common causes?
Low yields in metalloporphyrin synthesis can stem from several factors throughout the experimental workflow. The most common issues include incomplete reaction, degradation of the starting material or product, and loss of product during purification. A systematic approach to troubleshooting is recommended to identify the specific cause.
Potential Causes for Low Yield:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent system can lead to an incomplete reaction.
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Reagent Quality and Stoichiometry: Impure protoporphyrin IX or an inappropriate ratio of copper salt to porphyrin can hinder the reaction.
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Poor Solubility of Reactants: Protoporphyrin IX is hydrophobic and may not be fully dissolved in the reaction medium, limiting its availability for metallation.[1][2][3]
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Side Reactions: The vinyl groups of protoporphyrin IX can be susceptible to side reactions under certain conditions.[4]
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Product Degradation: Porphyrins can be sensitive to light and may degrade during the reaction or workup.[5]
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Loss During Purification: Significant amounts of product can be lost during filtration, extraction, and chromatography steps.[6][7]
Below is a troubleshooting workflow to help diagnose the cause of low yield:
Q2: How do I choose the optimal solvent for the reaction?
The choice of solvent is critical for ensuring that both the hydrophobic protoporphyrin IX and the copper salt are sufficiently soluble to react.[8] A mixture of solvents is often employed. For instance, dissolving protoporphyrin IX in a solvent like methylene (B1212753) chloride or dimethylformamide (DMF) and the copper salt in a more polar solvent like ethanol (B145695) or methanol (B129727) can be effective.
Table 1: Solubility of Protoporphyrin IX in Various Solvents
| Solvent System | Solubility (mg/mL) | Reference |
| Water | 0.138 | [2][3] |
| Absolute Ethanol | 0.179 | [2][3] |
| 50% (v/v) Ethanol in Water | >0.4 (clear solution) | [2] |
| Water with 10% (w/w) Poloxamer 407 | 0.593 | [2][3] |
Data from these studies indicate that while protoporphyrin IX has low solubility in pure water and absolute ethanol, aqueous ethanol mixtures or the use of surfactants can significantly improve solubility.[2][3]
Q3: What is the optimal temperature and reaction time?
The optimal temperature and reaction time can vary depending on the solvent system and the specific copper salt used. A common starting point is a moderately elevated temperature to increase the reaction rate without causing degradation. Monitoring the reaction's progress is crucial.
Experimental Protocol: Monitoring Reaction Progress
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Baseline Spectrum: Before adding the copper salt, dissolve a small amount of the protoporphyrin IX starting material in a suitable solvent (e.g., chloroform (B151607) or DMF) and record its UV-Vis spectrum. Note the position of the Soret band (typically around 400-410 nm for the free base).
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Reaction Monitoring: At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture.
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Sample Preparation: Dilute the aliquot in the same solvent used for the baseline spectrum.
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Spectral Analysis: Record the UV-Vis spectrum. The formation of Cu(II) protoporphyrin IX is indicated by a shift in the Soret band to a slightly shorter wavelength and the disappearance of the four Q-bands in the 500-700 nm region, which are replaced by two bands.
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Completion: The reaction is considered complete when the spectrum no longer changes with time and the characteristic peaks of the free base protoporphyrin IX are absent.
A published protocol reports a high yield (98%) using a reaction temperature of 40°C for 30 minutes. However, other studies involving metalloporphyrin synthesis suggest that reaction times can extend to several hours.[6]
Q4: Can the choice of copper salt affect the reaction yield?
Yes, the choice of the copper(II) salt can influence the reaction. Copper(II) acetate (B1210297) is commonly used and is often effective. Other salts like copper(II) chloride or copper(II) sulfate (B86663) can also be used. The solubility of the copper salt in the chosen solvent system is a key consideration. If the salt is not sufficiently soluble, it will not be available to react with the porphyrin. It is generally recommended to use a moderate excess of the copper salt to drive the reaction to completion.
Q5: I see a shift in the Soret band, but the reaction doesn't go to completion. What should I do?
If the reaction stalls, consider the following:
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Insufficient Copper Salt: Add an additional portion of the copper salt solution to the reaction mixture.
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Temperature: If the reaction is being run at room temperature or a slightly elevated temperature, consider gently heating the mixture further, while continuing to monitor for any signs of degradation (e.g., a decrease in the Soret band intensity or the appearance of new, broad absorption bands).
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pH: The pH of the reaction medium can influence the rate of metallation. While not always necessary to control, in some cases, the addition of a non-coordinating base can facilitate the reaction by deprotonating the porphyrin's inner nitrogen atoms, making them more nucleophilic. However, care must be taken as a highly basic medium can promote side reactions.
Q6: How can I minimize product loss during purification?
Purification is a critical step where significant product loss can occur.[6]
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Work-up: After the reaction, the crude mixture is typically washed with water to remove excess metal salts and any water-soluble byproducts. Ensure thorough mixing during these washes, but be mindful of emulsion formation.
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Chromatography: Column chromatography is often used for final purification.
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Manual vs. Automated: Manual column chromatography can be time-consuming and lead to broad product bands, resulting in lower isolated yields. Automated flash chromatography systems can provide better separation and higher recovery.[7]
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Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A solvent system that provides good separation of the metallated porphyrin from any unreacted free-base porphyrin and non-polar impurities should be used. This is typically a mixture of a non-polar solvent (like dichloromethane (B109758) or chloroform) and a more polar solvent (like methanol or ethyl acetate). The optimal solvent gradient can be determined by thin-layer chromatography (TLC).
-
Detailed Experimental Protocol
This protocol is based on a reported high-yield synthesis and incorporates best practices for metalloporphyrin preparation.
Materials:
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Protoporphyrin IX (high purity)
-
Copper(II) acetate
-
Methylene chloride (CH₂Cl₂)
-
Ethanol (EtOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolution of Protoporphyrin IX: In a round-bottom flask, dissolve the protoporphyrin IX in methylene chloride.
-
Dissolution of Copper Salt: In a separate container, dissolve a 5-fold molar excess of copper(II) acetate in ethanol. Gentle warming may be required.
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Reaction: Add the copper(II) acetate solution to the protoporphyrin IX solution with stirring.
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Heating and Monitoring: Heat the reaction mixture to 40°C and stir for 30-60 minutes. Monitor the reaction progress by UV-Vis spectroscopy as described in Q3.
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Solvent Removal: Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Purification:
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Dissolve the crude product in a minimal amount of the chromatography eluent.
-
Purify the product by column chromatography on silica gel.
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Collect the fractions containing the pure Cu(II) protoporphyrin IX.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Drying and Characterization: Dry the final product under vacuum to obtain a solid. Characterize the product by UV-Vis spectroscopy and mass spectrometry to confirm its identity and purity.
Table 2: Example Reaction Parameters
| Parameter | Value |
| Protoporphyrin IX | 15 mg |
| Methylene Chloride | 25 mL |
| Copper(II) Acetate | 8 mg |
| Ethanol | 20 mL |
| Temperature | 40 °C |
| Reaction Time | 30 min |
| Reported Yield | 98% |
This data is based on a specific literature procedure and may require optimization for your specific setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Red Color of Life Transformed – Synthetic Advances and Emerging Applications of Protoporphyrin IX in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. santaisci.com [santaisci.com]
- 8. researchgate.net [researchgate.net]
Stability of Cu(II) protoporphyrin IX in different organic solvents.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cu(II) protoporphyrin IX in various organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is Cu(II) protoporphyrin IX soluble?
A1: Cu(II) protoporphyrin IX is generally soluble in polar organic solvents. Commonly used solvents include pyridine, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] It has also been studied in chlorobenzene (B131634) and acetonitrile/DMSO mixtures.[2][3]
Q2: What are the general recommendations for storing Cu(II) protoporphyrin IX solutions?
A2: For optimal stability, it is recommended to store solutions of Cu(II) protoporphyrin IX at -80°C for up to one year.[4] The solid powder form is stable for at least three years when stored at -20°C.[1] It is crucial to protect solutions from light to minimize photodegradation.[1]
Q3: Is Cu(II) protoporphyrin IX sensitive to light?
A3: Yes, like many porphyrin-based compounds, Cu(II) protoporphyrin IX is susceptible to photodegradation.[1] Protoporphyrin IX, the unmetalated precursor, is known to be photolabile, and this property is exploited in photodynamic therapy.[5] Therefore, it is essential to handle solutions in low-light conditions, use amber vials, or shield containers with aluminum foil to prevent degradation.
Q4: How does the solvent affect the UV-Vis absorption spectrum of protoporphyrin compounds?
A4: The solvent can influence the electronic absorption spectra of protoporphyrins. For protoporphyrin IX, the intense Soret band is typically observed around 406 nm in organic solvents like toluene, ethyl acetate, ethanol, and methanol.[6] In a DMSO solution of Cu(II) protoporphyrin IX, the Soret peak is observed at approximately 407 nm. The weaker Q bands appear in the 500-700 nm region, and their exact positions can also shift depending on the solvent environment.[6]
Q5: What are the expected degradation products of protoporphyrins?
A5: Photodegradation of protoporphyrins in the presence of oxygen can lead to the formation of photooxidation products such as hydroxyaldehydes and formyl products, or even opening of the macrocycle.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected changes in UV-Vis spectrum (e.g., decreased Soret band intensity, appearance of new peaks). | Photodegradation due to light exposure. | Minimize light exposure during all handling steps. Use amber glassware or wrap containers in aluminum foil. Work under yellow or red light if possible. |
| Chemical degradation in the solvent. | Ensure the use of high-purity, anhydrous solvents. Some solvents may contain impurities that can react with the porphyrin. Consider preparing fresh solutions before each experiment. | |
| Aggregation of the porphyrin molecules. | While less common in organic solvents compared to aqueous media, aggregation can occur at high concentrations. Try diluting the solution. The appearance of a split or broadened Soret band can be indicative of aggregation.[6] | |
| Precipitate forms in the solution. | Poor solubility in the chosen solvent or solvent mixture. | Confirm the solubility of Cu(II) protoporphyrin IX in your specific solvent system. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with excessive heat. |
| Change in temperature leading to decreased solubility. | Ensure the solution is maintained at a constant temperature, especially if working with solvent systems where solubility is highly temperature-dependent. | |
| Inconsistent experimental results. | Degradation of stock solution. | Prepare fresh stock solutions regularly and store them under the recommended conditions (-80°C, protected from light).[4] Perform a quick UV-Vis scan to check the integrity of the stock solution before use. |
| Variability in solvent quality. | Use solvents from the same batch or supplier for a series of related experiments to minimize variability. Ensure solvents are properly stored to prevent water absorption or peroxide formation. |
Stability Data
The following table summarizes the known stability and solubility information for Cu(II) protoporphyrin IX in different organic solvents. Quantitative data on degradation kinetics is limited in the literature.
| Solvent | Solubility | Known Stability Characteristics | UV-Vis Soret Peak (λmax) |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Solutions are stable for up to one year when stored at -80°C.[4] | ~407 nm |
| Dimethylformamide (DMF) | Soluble[1] | Generally considered a good solvent for metalloporphyrins, but specific stability data is not readily available. | Not specified, but expected to be similar to other polar aprotic solvents. |
| Pyridine | Soluble[1] | Forms stable complexes; often used in synthesis and characterization. | Not specified. |
| Chlorobenzene | Soluble | Stable during thermal evaporation, suggesting good thermal stability in this solvent.[2] | ~375 nm (in thin film)[2] |
| Acetonitrile/Water Mixture | Forms stable complexes[8] | The formation constant (Kf) is high, indicating thermodynamic stability of the complex in this mixed solvent system.[8] | ~398 nm (for Protoporphyrin IX before metalation)[8] |
Experimental Protocols
Protocol: Spectroscopic Evaluation of Cu(II) Protoporphyrin IX Stability
This protocol outlines a general method for assessing the stability of Cu(II) protoporphyrin IX in an organic solvent using UV-Vis spectrophotometry.
-
Preparation of Stock Solution:
-
Under subdued light, accurately weigh a small amount of Cu(II) protoporphyrin IX powder.
-
Dissolve the powder in the desired high-purity organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mM).
-
Store the stock solution in an amber vial at -80°C.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same organic solvent to a working concentration suitable for UV-Vis analysis (typically in the µM range, yielding a Soret peak absorbance of ~1).
-
Prepare multiple identical samples in cuvettes or vials for time-course analysis under different conditions (e.g., exposure to light vs. dark, different temperatures).
-
-
Spectroscopic Measurement:
-
Record the initial UV-Vis spectrum (e.g., from 350 nm to 700 nm) of a sample at time zero (t=0).
-
Store the samples under the desired experimental conditions.
-
At regular time intervals (e.g., every hour for a photodegradation study, or every 24 hours for a long-term stability study), record the UV-Vis spectrum of each sample.
-
-
Data Analysis:
-
Monitor the absorbance of the Soret peak over time. A decrease in absorbance indicates degradation.
-
Plot the natural logarithm of the Soret peak absorbance versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).
-
The half-life (t½) of the compound under the experimental conditions can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for assessing the stability of Cu(II) protoporphyrin IX.
Caption: Potential photodegradation pathways for Cu(II) protoporphyrin IX.
References
- 1. The stability of porphyrin and metalloporphyrin molecular complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porphyrin-containing materials for photodegradation of organic pollutants in wastewaters: a review - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00092G [pubs.rsc.org]
- 3. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(II) protoporphyrin IX | TargetMol [targetmol.com]
- 5. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of protoporphyrin-dimethylester in solution and in organized environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metalloporphyrin Catalytic Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the catalytic efficiency of metalloporphyrins.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments aimed at enhancing metalloporphyrin catalytic performance.
Issue 1: Low Catalytic Activity or Yield
If you are observing lower than expected catalytic activity or product yield, work through the following potential causes and solutions.
DOT Script for Troubleshooting Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity.
Issue 2: Rapid Catalyst Deactivation
If your metalloporphyrin catalyst loses activity quickly, consider the following deactivation pathways and mitigation strategies.
DOT Script for Catalyst Deactivation Pathways
Caption: Common deactivation pathways and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: How do peripheral substituents on the porphyrin ring affect catalytic efficiency?
A1: Peripheral substituents tune the catalytic activity of metalloporphyrins through electronic and steric effects.
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Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) make the metal center more electrophilic, which can enhance its reactivity towards certain substrates. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the metal, which can be beneficial for reactions involving oxidative addition. However, an excessive electron-withdrawing effect can sometimes decrease catalytic activity by making the formation of a key reactive intermediate the rate-limiting step.[1]
-
Steric Effects: Bulky substituents near the metal center can create a "pocket" that influences substrate selectivity based on shape and size.[2] They can also prevent the formation of inactive dimers through self-oxidation, thereby increasing the catalyst's stability and overall turnover number.[2]
| Substituent Modification | Effect on Catalysis | Reference |
| Introduction of electron-withdrawing groups | Can increase reaction rates, but excessive withdrawal may decrease overall activity. | [1][3] |
| Introduction of electron-donating groups | Can enhance reactions where the metal center needs to be more electron-rich. | [3] |
| Addition of bulky groups at meso-positions | Can improve selectivity and prevent deactivation by dimerization. | [2] |
Q2: What is the "push effect" of axial ligands and how can I use it?
A2: The "push effect" refers to the ability of an electron-donating axial ligand to increase the electron density on the central metal ion of the metalloporphyrin.[4] This increased electron density can enhance the catalytic activity, particularly in oxidation reactions, by facilitating the formation and stabilization of high-valent metal-oxo intermediates.[4][5][6] For instance, thiolate axial ligands, as seen in cytochrome P450, have a strong push effect that contributes to the enzyme's high reactivity.[4]
To leverage the push effect, you can introduce axial ligands with strong electron-donating properties. The strength of the push effect generally follows the order: thiolate > phenolate (B1203915) > imidazole.[4]
Q3: When should I consider heterogenizing my metalloporphyrin catalyst?
A3: You should consider heterogenizing your catalyst under the following circumstances:
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Catalyst Deactivation: If your catalyst deactivates rapidly in a homogeneous solution due to dimerization or self-oxidation.[7]
-
Catalyst Recovery and Reuse: If you need to recover and reuse your catalyst, which is often expensive.[7] Immobilization on a solid support simplifies separation from the reaction mixture.
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Improving Stability: Heterogenization can enhance the thermal and chemical stability of the metalloporphyrin.[7]
Common supports include carbon materials (like XC72), metal oxides, polymers, and metal-organic frameworks (MOFs).[7][8] The choice of support is critical as it can also influence the catalyst's electronic properties and, consequently, its activity.[8]
| Support Material | Potential Advantages | Reference |
| Graphitic Carbon (e.g., XC72) | Good conductivity, high surface area, can promote high activity in electrocatalysis. | [8] |
| Metal-Organic Frameworks (MOFs) | High porosity, well-defined active sites, can prevent catalyst leaching. | [7][9] |
| Polymers | Can provide a flexible and tunable environment for the catalyst. | [7] |
Q4: My reaction is not selective. How can I improve the selectivity of my metalloporphyrin catalyst?
A4: Improving selectivity often involves modifying the steric and electronic environment around the active site.
-
Steric Hindrance: Introduce bulky substituents on the porphyrin ring to create a shaped catalytic pocket. This can favor the binding and reaction of substrates that fit well within the pocket while excluding others.[2]
-
Axial Ligands: The choice of axial ligand can influence the electronic properties of the metal center, which in turn can affect the selectivity of the reaction.[2]
-
Support Effects: The pores and channels of a support material (like a MOF) can impose size and shape constraints on the substrates that can access the catalytic sites, thereby enhancing selectivity.[9]
Experimental Protocols
Protocol 1: General Procedure for a Homogeneous Catalytic Oxidation Reaction
This protocol provides a general starting point for evaluating the catalytic activity of a metalloporphyrin in a homogeneous liquid-phase oxidation reaction.
-
Catalyst Preparation:
-
Dissolve the metalloporphyrin catalyst (e.g., 1-5 µmol) in a suitable solvent (e.g., 5 mL of acetonitrile (B52724) or dichloromethane).
-
If an axial ligand is required, add it to the solution at the desired concentration (e.g., 10-100 equivalents relative to the catalyst). Stir for 15-30 minutes to ensure coordination.
-
-
Reaction Setup:
-
In a reaction vessel, add the substrate (e.g., 0.1-1 mmol).
-
Add the catalyst solution to the reaction vessel.
-
Stir the mixture at the desired reaction temperature.
-
-
Initiation of Reaction:
-
Add the oxidant (e.g., iodosylbenzene, m-CPBA, or H₂O₂) to the reaction mixture to initiate the reaction. The oxidant is typically added in excess relative to the substrate.
-
Caution: Some oxidants are highly reactive and should be handled with care.
-
-
Monitoring the Reaction:
-
Take aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of a reducing agent like triphenylphosphine).
-
Analyze the aliquots by a suitable technique (e.g., GC, HPLC, or ¹H NMR) to determine the consumption of the substrate and the formation of the product.
-
-
Work-up and Analysis:
-
After the reaction is complete (as determined by the monitoring), quench the entire reaction mixture.
-
Isolate the product using appropriate purification techniques (e.g., column chromatography).
-
Characterize the product and quantify the yield.
-
Protocol 2: Preparation of a Supported Metalloporphyrin Catalyst by Adsorption
This protocol describes a simple method for immobilizing a metalloporphyrin onto a solid support.
-
Support Pre-treatment:
-
Select a support material (e.g., activated carbon, silica (B1680970) gel, or alumina).
-
Wash the support with a suitable solvent (e.g., deionized water, then acetone) to remove impurities and then dry it thoroughly in an oven.
-
-
Immobilization:
-
Prepare a solution of the metalloporphyrin in an appropriate solvent (e.g., dichloromethane (B109758) or DMF).
-
Add the pre-treated support to the metalloporphyrin solution.
-
Stir the suspension for several hours (e.g., 12-24 hours) at room temperature to allow for adsorption of the metalloporphyrin onto the support.
-
-
Washing and Drying:
-
Filter the solid material and wash it extensively with the solvent used for immobilization to remove any non-adsorbed metalloporphyrin.
-
Dry the supported catalyst under vacuum.
-
-
Characterization:
-
Determine the loading of the metalloporphyrin on the support using techniques such as UV-Vis spectroscopy (by analyzing the filtrate) or elemental analysis.
-
DOT Script for Catalyst Synthesis and Immobilization Workflow
Caption: General workflow for catalyst preparation and testing.
References
- 1. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metalloporphyrins in bio-inspired photocatalytic conversions - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06655C [pubs.rsc.org]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cu(II) Protoporphyrin IX in OLED Fabrication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cu(II) Protoporphyrin IX in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My evaporated Cu(II) protoporphyrin IX film has poor uniformity and morphology. What are the common causes and solutions?
A1: Film quality is critical for device performance. Several factors can lead to poor film morphology:
-
Thermal Decomposition: While Cu(II) protoporphyrin IX is generally stable during resistive thermal evaporation, excessively high temperatures can lead to degradation.[1] It is recommended to evaporate the material at a crucible temperature of approximately 360°C.[1]
-
Aggregation: Protoporphyrin IX and its derivatives have a strong tendency to aggregate, which can lead to non-uniform films and fluorescence quenching.[2][3] This aggregation is influenced by factors like substrate temperature and deposition rate. Controlling these parameters is crucial for achieving a smooth and uniform film.
-
Substrate Cleanliness: Any contaminants on the substrate surface can act as nucleation sites for irregular growth. A rigorous substrate cleaning protocol is essential.
Troubleshooting Steps:
-
Optimize Evaporation Rate: A slow and stable deposition rate allows for better molecular ordering on the substrate.
-
Substrate Temperature Control: The temperature of the substrate during deposition can influence film morphology. Experiment with different substrate temperatures to find the optimal conditions for your specific device architecture.
-
Ensure High Vacuum: A high vacuum environment (typically < 10-6 Torr) is necessary to prevent contamination and ensure a clean deposition process.
-
Verify Material Purity: Impurities in the Cu(II) protoporphyrin IX source material can affect film formation and device performance.
Q2: I am observing very low or no electroluminescence from my OLED device. What are the potential issues?
A2: A lack of electroluminescence can stem from several problems within the device structure and fabrication process:
-
Poor Film Quality: As mentioned in Q1, non-uniform films with high surface roughness can lead to electrical shorts and prevent the device from operating correctly.
-
Energy Level Mismatch: The HOMO and LUMO energy levels of Cu(II) protoporphyrin IX must be well-aligned with the adjacent charge transport layers to ensure efficient injection of electrons and holes into the emissive layer.
-
Aggregation-Caused Quenching: Aggregation of porphyrin molecules in the solid state can significantly quench luminescence.[2][3] Doping Cu(II) protoporphyrin IX into a suitable host material can mitigate this issue by separating the emitter molecules.[4]
-
Incorrect Device Architecture: The choice and thickness of the hole injection layer (HIL), hole transport layer (HTL), electron transport layer (ETL), and electron injection layer (EIL) are critical for balanced charge injection and recombination in the emissive layer.
Q3: What is a typical device architecture for an OLED using Cu(II) protoporphyrin IX?
A3: A common device architecture for a Cu(II) protoporphyrin IX-based OLED, where it is used as an emitting dopant, is as follows:
ITO / PEDOT:PSS / PVK:PBD:Cu(II)-PP-IX / TPBi / LiF / Al
-
ITO: Indium Tin Oxide (Anode)
-
PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (Hole Injection Layer)
-
PVK:PBD:Cu(II)-PP-IX: Poly(N-vinylcarbazole) (Host), 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (Electron Transporting Dopant), and Cu(II) Protoporphyrin IX (Emitting Dopant) (Emissive Layer)
-
TPBi: 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (Electron Transport Layer/Hole Blocking Layer)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
The energy level diagram for a similar device architecture is shown below.[1]
Q4: I am having trouble dissolving Cu(II) protoporphyrin IX for solution-processed fabrication. What solvents are recommended?
Quantitative Data Summary
The following table summarizes key performance metrics for an OLED device fabricated using Cu(II) protoporphyrin IX as an emitting dopant.
| Parameter | Value | Reference |
| Charge Carrier Mobility (Holes) | ~10-5 cm2 V-1 s-1 | [1] |
| Charge Carrier Mobility (Electrons) | ~10-5 cm2 V-1 s-1 | [1] |
| Electroluminescence Peak | 705 nm (with a shoulder towards IR) and 428 nm | [1] |
Experimental Protocols
Synthesis of Cu(II) Protoporphyrin IX
-
Dissolve 15 mg of protoporphyrin IX (free base) in 25 mL of methylene (B1212753) chloride.
-
Prepare a separate solution of 8 mg of Cu(II) acetate (B1210297) in 20 mL of ethanol (B145695).
-
Mix the two solutions and stir at 40°C for 30 minutes.
-
Remove the solvents in a vacuum.
-
Dissolve the resulting product in methylene chloride.
-
Purify the product using column chromatography to remove any remaining original protoporphyrin IX.
-
The final yield of Cu(II) Protoporphyrin IX should be approximately 98% (16 mg).[1]
Fabrication of a Thermally Evaporated OLED
-
Substrate Cleaning:
-
Clean ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15-20 minutes immediately before loading into the deposition chamber.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate at an appropriate temperature (e.g., 120°C) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition (for a doped device):
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (< 10-6 Torr).
-
Co-evaporate the host material (e.g., PVK), electron transporting dopant (e.g., PBD), and Cu(II) protoporphyrin IX from separate sources. The evaporation rate of each material should be carefully controlled to achieve the desired doping concentration. The crucible temperature for Cu(II) protoporphyrin IX should be around 360°C.[1]
-
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition:
-
Sequentially deposit the ETL (e.g., TPBi) and EIL (e.g., LiF) without breaking the vacuum.
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the completed device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect it from moisture and oxygen.
-
Visualizations
Caption: Workflow for the fabrication of a hybrid solution-processed and thermally evaporated OLED.
References
- 1. Photoconduction and Electroluminescence of Copper (II) Protoporphyrin and Chlorin Cu-C-e6 [mdpi.com]
- 2. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ijasrm.com [ijasrm.com]
- 5. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Degradation pathways of Cu(II) protoporphyrin IX under experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cu(II) protoporphyrin IX. It addresses common issues encountered during experimental studies of its degradation pathways.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Cu(II) protoporphyrin IX in experimental settings?
A1: The degradation of Cu(II) protoporphyrin IX is primarily influenced by a combination of factors, including:
-
Light Exposure: As a porphyrin-based molecule, it is susceptible to photodegradation, particularly in the presence of oxygen.[1][2]
-
Presence of Oxidizing Agents: Strong oxidants can lead to the opening of the porphyrin macrocycle.[3] Reactive oxygen species (ROS), such as singlet oxygen, are particularly effective in promoting degradation.
-
pH: The acidity or basicity of the solution can affect the stability of the molecule and its aggregation state, which in turn can influence its degradation rate.[4]
-
Temperature: While generally thermally stable, prolonged exposure to very high temperatures can lead to decomposition.[3][5]
-
Solvent: The choice of solvent can impact the solubility, aggregation state, and reactivity of Cu(II) protoporphyrin IX, thereby affecting its stability.[6]
Q2: How can I visually detect the degradation of my Cu(II) protoporphyrin IX solution?
A2: Visual inspection can provide initial clues. Look for:
-
Color Change: A noticeable change in the solution's color, often a fading of the characteristic reddish-purple hue, can indicate degradation.
-
Precipitation: The formation of solid precipitates may suggest aggregation or the formation of insoluble degradation products.
-
Changes in UV-Vis Spectrum: The most reliable method for monitoring degradation is UV-Vis spectroscopy. A decrease in the intensity of the Soret band (around 400 nm) and changes in the Q-bands are indicative of degradation. The appearance of new absorption bands may signal the formation of degradation products.[1]
Q3: What are the expected degradation products of Cu(II) protoporphyrin IX?
A3: The degradation of the protoporphyrin IX macrocycle, often initiated by photo-oxidation, can lead to the formation of more linear tetrapyrroles, such as biliverdin (B22007) derivatives, and smaller pyrrolic fragments.[3] The exact nature of the products will depend on the specific degradation conditions (e.g., oxidant, wavelength of light).
Q4: What are the recommended storage and handling conditions for Cu(II) protoporphyrin IX to minimize degradation?
A4: To ensure the stability of Cu(II) protoporphyrin IX:
-
Storage: Store the solid compound at room temperature or -20°C, protected from light.[7][8]
-
In Solution: Prepare solutions fresh whenever possible. If storage in solution is necessary, keep them in the dark at low temperatures (-20°C or -80°C) to minimize degradation.[8] Porphyrin solutions are known to be light-sensitive.[9]
-
Handling: Handle the compound and its solutions in a light-protected environment as much as possible (e.g., using amber vials, covering flasks with aluminum foil).[9]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the study of Cu(II) protoporphyrin IX degradation.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid, Uncontrolled Degradation | 1. High light intensity in the experimental setup. 2. Presence of contaminating oxidizing agents. 3. Inappropriate solvent choice. | 1. Reduce light intensity or use filters to select specific wavelengths. Ensure the experimental area is shielded from ambient light. 2. Use high-purity solvents and reagents. Deoxygenate solutions where appropriate. 3. Test different solvents to find one that minimizes degradation while maintaining solubility. |
| Inconsistent Degradation Rates Between Replicates | 1. Variations in light exposure. 2. Inconsistent concentrations of reactants. 3. Temperature fluctuations. | 1. Ensure all samples receive identical light exposure by using a well-designed photoreactor or light source setup. 2. Prepare stock solutions carefully and use precise pipetting techniques. 3. Use a temperature-controlled environment (e.g., water bath, incubator). |
| Difficulty Identifying Degradation Products | 1. Low concentration of degradation products. 2. Unsuitable analytical method. 3. Co-elution of products in chromatography. | 1. Concentrate the sample after the degradation experiment. 2. Employ a combination of analytical techniques such as HPLC-MS and UV-Vis spectroscopy for comprehensive analysis. 3. Optimize the chromatographic method (e.g., gradient, column type) to achieve better separation. |
| Precipitation in Solution | 1. Aggregation of Cu(II) protoporphyrin IX. 2. Low solubility in the chosen solvent. 3. Formation of insoluble degradation products. | 1. Try diluting the solution, changing the pH, or adding a small amount of a co-solvent to disrupt aggregation. 2. Consult solubility data and choose a more appropriate solvent. 3. Analyze the precipitate separately to identify its composition. |
Section 3: Experimental Protocols
Protocol 3.1: Synthesis of Cu(II) Protoporphyrin IX
This protocol describes a common method for the synthesis of Cu(II) protoporphyrin IX from protoporphyrin IX.
Materials:
-
Protoporphyrin IX
-
Copper(II) acetate (B1210297)
-
Methylene (B1212753) chloride
-
Ethanol
-
Column chromatography setup (e.g., silica (B1680970) gel)
Procedure:
-
Dissolve 15 mg of protoporphyrin IX in 25 mL of methylene chloride.
-
In a separate flask, dissolve 8 mg of copper(II) acetate in 20 mL of ethanol.
-
Add the copper(II) acetate solution to the protoporphyrin IX solution.
-
Remove the solvents under vacuum.
-
Dissolve the solid residue in methylene chloride.
-
Purify the product by column chromatography to remove any unreacted protoporphyrin IX.[10][11]
-
Confirm the structure and purity of the resulting Cu(II) protoporphyrin IX using techniques such as MALDI-TOF mass spectrometry and UV/Vis spectroscopy.[11]
Protocol 3.2: Monitoring Photodegradation using UV-Vis Spectroscopy
This protocol outlines a general procedure for monitoring the photodegradation of Cu(II) protoporphyrin IX.
Materials:
-
Cu(II) protoporphyrin IX solution of known concentration
-
Spectrophotometer cuvette (quartz)
-
Light source with a defined wavelength or spectrum
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of Cu(II) protoporphyrin IX in a suitable solvent (e.g., dimethylformamide).
-
Transfer the solution to a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the solution (typically from 300 to 700 nm) to establish a baseline.
-
Expose the cuvette to a light source for a defined period.
-
At regular time intervals, remove the cuvette from the light source and record the UV-Vis spectrum.
-
Monitor the decrease in the Soret band absorbance (around 400 nm) and any changes in the Q-bands to determine the extent of degradation.[1]
-
The appearance of new peaks, for instance around 670 nm, can indicate the formation of specific photoproducts.[1]
Section 4: Data Presentation
Table 4.1: Thermal Stability of Copper Porphyrins
| Compound | Onset of Thermal Degradation (K) | Reference |
| CuTOMPP | 653.3 | [3][5] |
| Free-base TOMPP | 703.9 | [3][5] |
| Thienyl-substituted Copper Porphyrin | Stable up to 250°C (523 K) | [9] |
Note: TOMPP is ρ-Methoxy Tetraphenylporphyrin, a related but different porphyrin from protoporphyrin IX.
Section 5: Visualizations
Diagram 5.1: General Workflow for Troubleshooting Cu(II) Protoporphyrin IX Degradation
Caption: Troubleshooting workflow for unexpected degradation of Cu(II) protoporphyrin IX.
Diagram 5.2: Conceptual Pathway of Photo-oxidative Degradation
Caption: Conceptual overview of the photo-oxidative degradation of Cu(II) protoporphyrin IX.
References
- 1. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. scribd.com [scribd.com]
- 9. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoconduction and Electroluminescence of Copper (II) Protoporphyrin and Chlorin Cu-C-e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cu(II) Protoporphyrin IX Concentration for Enzyme Assays
Welcome to the technical support center for the use of Cu(II) Protoporphyrin IX (CuPP) in enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure the successful application of CuPP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Cu(II) Protoporphyrin IX in enzyme assays?
A1: Cu(II) Protoporphyrin IX is most commonly used as a negative control in enzyme assays, particularly for those involving heme oxygenase (HO).[1][2][3] It is structurally similar to the heme molecule and to known inhibitors of HO, such as Zinc (II) Protoporphyrin IX (ZnPP), but it does not inhibit the enzyme's activity.[1][4][5] Therefore, its inclusion in an assay helps to differentiate between specific inhibitory effects and non-specific effects of the porphyrin structure.
Q2: What are the key challenges when working with Cu(II) Protoporphyrin IX?
A2: The primary challenges are related to its low solubility and tendency to aggregate in aqueous solutions.[6][7] Protoporphyrins are hydrophobic molecules that can form aggregates, which may lead to precipitation, inaccurate concentration measurements, and potential interference with the assay, for example, by causing light scattering in spectrophotometric assays.[8]
Q3: How should I prepare a stock solution of Cu(II) Protoporphyrin IX?
A3: It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
-
Recommended Solvents: High-purity dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or pyridine (B92270) are suitable solvents for preparing stock solutions.[5][6]
-
Storage: Store the stock solution at -20°C, protected from light.[6] Porphyrin solutions can be light-sensitive.
Q4: What concentration range of Cu(II) Protoporphyrin IX should I use in my enzyme assay?
A4: The optimal concentration of CuPP will be dependent on the specific enzyme and assay conditions. It is recommended to perform a concentration-response experiment. A typical approach is to test a range of concentrations (e.g., from low micromolar to 100 µM) to identify the highest concentration that remains soluble in the final assay buffer and does not exhibit non-specific effects. The concentration should ideally match the concentration of the active compound (e.g., ZnPP) being used.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness is observed upon adding Cu(II) Protoporphyrin IX to the assay buffer.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically ≤1% v/v) in the final assay volume. If precipitation persists, consider lowering the final CuPP concentration. |
| Aggregation | The pH of the buffer can influence aggregation; protoporphyrins are more prone to aggregation at neutral pH.[7] Consider evaluating the effect of slight pH variations if your enzyme is tolerant. The addition of a non-ionic detergent, such as Triton X-100 or Tween 20, at a low concentration (e.g., 0.01-0.1%) can help to prevent aggregation.[9][10] |
| Buffer components | High salt concentrations may affect the solubility of hydrophobic compounds. If possible, test the solubility of CuPP in buffers with varying salt concentrations. |
Issue 2: Inconsistent or non-reproducible results in the enzyme assay.
| Possible Cause | Troubleshooting Step |
| Incomplete solubilization of stock solution | Before each use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. |
| Aggregation over time | Prepare the final dilution of CuPP in the assay buffer immediately before starting the assay. Aggregation can be a time-dependent process. |
| Light sensitivity | Porphyrins can be light-sensitive.[6] Minimize the exposure of your stock solutions and assay plates to direct light. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to the surface of plastic tubes and microplates. Using low-adhesion plasticware or including a carrier protein like bovine serum albumin (BSA) at a low concentration (if it does not interfere with the assay) may help. |
Issue 3: The negative control with Cu(II) Protoporphyrin IX shows unexpected enzyme inhibition or activation.
| Possible Cause | Troubleshooting Step |
| High concentration of CuPP | High concentrations of porphyrins can lead to non-specific protein aggregation.[11] Reduce the concentration of CuPP to a level that is soluble and does not show these effects. |
| Assay interference from aggregates | Aggregates can interfere with optical measurements (absorbance or fluorescence) by scattering light.[10] Visually inspect the wells for any signs of precipitation. The addition of a non-ionic detergent may mitigate this.[10] |
| Contamination of the compound | Ensure the purity of the Cu(II) Protoporphyrin IX. If in doubt, obtain a new batch from a reputable supplier. |
| Interaction with other assay components | Review the compatibility of CuPP with all components in your assay buffer. |
Experimental Protocols
Protocol 1: Preparation and Handling of Cu(II) Protoporphyrin IX Stock Solution
-
Weighing: Carefully weigh the required amount of solid Cu(II) Protoporphyrin IX in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity DMSO (or DMF) to achieve a desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., to 37°C) may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber or light-blocking tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C.
Protocol 2: Determining the Optimal Concentration of Cu(II) Protoporphyrin IX for an Enzyme Assay
-
Prepare a serial dilution: Using your stock solution, prepare a series of intermediate dilutions in the same organic solvent.
-
Assay setup: In your microplate, add the components of your enzyme assay (buffer, cofactors, substrate, and enzyme).
-
Add CuPP: Add a small, consistent volume of your CuPP dilutions to the appropriate wells to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "no CuPP" control and a "solvent only" control.
-
Incubation and measurement: Incubate the plate according to your standard assay protocol and measure the enzyme activity.
-
Data analysis: Plot enzyme activity against the concentration of Cu(II) Protoporphyrin IX. The optimal concentration for use as a negative control is the highest concentration that shows no significant deviation from the "solvent only" control and where no precipitation is observed.
Data Presentation
Table 1: Solubility of Protoporphyrin IX (a related compound) in Various Solvent Systems
The following table summarizes the solubility of Protoporphyrin IX (PpIX), which provides a useful reference for understanding the solubility challenges of related porphyrins like CuPP. Data is adapted from a study by Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems.[8][12]
| Solvent System | Solubility of PpIX (mg/mL) |
| Purified Water | 0.138 |
| Water with 10% (w/w) Poloxamer 407 | 0.593 |
| 50% Ethanol in Water | Not specified |
| 50% Ethanol in Water with 10% (w/w) Poloxamer 407 | 0.503 |
| 77% Ethanol in Water | Not specified |
| 77% Ethanol in Water with 10% (w/w) Poloxamer 407 | 0.507 |
| Absolute Ethanol | 0.179 |
Note: The inclusion of a surfactant (Poloxamer 407) significantly enhances the aqueous solubility of PpIX.[8][12]
Visualizations
Caption: Workflow for optimizing CuPP concentration in enzyme assays.
Caption: Troubleshooting decision tree for common CuPP issues.
Caption: Model of protoporphyrin aggregation states.
References
- 1. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cu(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 4. Cu(II) protoporphyrin IX | TargetMol [targetmol.com]
- 5. Copper(II) Protoporphyrin IX (free acid) - ≥95% prefix CAS No. 14494-37-2 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 6. Enzo Life Sciences Copper(II) Protoporphyrin IX, (25mg), Quantity: Each | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Cu(II) Protoporphyrin IX
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Copper(II) Protoporphyrin IX.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical Cu(II) protoporphyrin IX synthesis?
The most common impurities include unreacted free-base protoporphyrin IX, excess copper salts used during metalation, and potentially other metalloporphyrins if contaminating metal ions are present in the reagents.[1][2] Additionally, side-products from the degradation of protoporphyrin IX can also be present.
Q2: How can I quickly assess the purity of my synthesized Cu(II) protoporphyrin IX?
UV-Visible spectroscopy is a rapid and effective method for a preliminary purity assessment. The disappearance of the characteristic four Q-bands of the free-base protoporphyrin IX and the appearance of the two Q-bands typical for metalloporphyrins indicate successful metal insertion.[2][3] The Soret band of Cu(II) protoporphyrin IX in DMSO is observed around 407 nm.[4] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry are recommended.[5][6]
Q3: What are the key differences in the UV-Vis spectrum between the free-base protoporphyrin IX and Cu(II) protoporphyrin IX?
Free-base protoporphyrin IX exhibits a strong Soret band and four distinct Q-bands in the visible region.[7] Upon successful insertion of copper, the four Q-bands collapse into two, a characteristic feature of metalloporphyrins.[2][8]
Troubleshooting Guide
Issue 1: The color of my reaction mixture has not changed significantly, suggesting incomplete metalation.
-
Possible Cause: Insufficient reaction time or temperature. The metalation reaction may require heating to proceed to completion.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or UV-Vis spectroscopy to track the disappearance of the starting free-base porphyrin.[3] If the reaction is sluggish, increasing the temperature or reaction time may be necessary. A typical reaction involves stirring a solution of protoporphyrin IX and a copper(II) salt (like copper(II) acetate) in a suitable solvent such as a mixture of methylene (B1212753) chloride and ethanol (B145695) at around 40°C for 30 minutes.[2]
Issue 2: My purified Cu(II) protoporphyrin IX shows a weak or broad NMR spectrum.
-
Possible Cause: Copper(II) is a paramagnetic metal, which can lead to significant broadening of NMR signals for protons in close proximity to the metal center.[9]
-
Solution: This is an inherent property of the molecule. While signals for protons further away from the copper center may be resolved, those closest to the metal may be unobservable.[9] For structural elucidation, consider characterization techniques less affected by paramagnetism, such as Mass Spectrometry or UV-Vis spectroscopy.
Issue 3: I am observing a continuous drop in fluorescence intensity during spectroscopic measurements.
-
Possible Cause: Protoporphyrins are known to be photosensitive and can degrade upon exposure to light, a phenomenon known as photobleaching.[10][11]
-
Solution: All experimental procedures, including sample preparation and measurements, should be performed in a dark or low-light environment. Use light-protected tubes and cuvettes to minimize exposure to light.[11]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for separating Cu(II) protoporphyrin IX from unreacted free-base protoporphyrin IX and other less polar impurities.
Materials:
-
Crude Cu(II) protoporphyrin IX
-
Silica (B1680970) gel (for column chromatography)
-
Methylene chloride
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in methylene chloride.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude Cu(II) protoporphyrin IX in a minimal amount of methylene chloride and load it onto the top of the silica gel bed.
-
Elution: Begin elution with pure methylene chloride. The more polar Cu(II) protoporphyrin IX will move slower than the less polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol to the methylene chloride. A common gradient is to increase the methanol content from 0% to 5%.
-
Fraction Collection: Collect the fractions as the colored bands elute from the column. The desired Cu(II) protoporphyrin IX typically elutes as the main, deeply colored band.
-
Purity Analysis: Analyze the collected fractions using TLC or UV-Vis spectroscopy to identify the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Cu(II) protoporphyrin IX.
Protocol 2: Purification by Solvent Extraction
This method is effective for removing excess metal salts from the reaction mixture.
Materials:
-
Crude Cu(II) protoporphyrin IX mixture
-
Ethyl acetate (B1210297)
-
Water
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate.
-
Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash it several times with deionized water to remove water-soluble impurities, such as excess copper salts.
-
Phase Separation: Allow the layers to separate and discard the aqueous layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Evaporation: Filter the solution to remove the sodium sulfate and then evaporate the ethyl acetate under reduced pressure to yield the purified product.[12]
Data Presentation
Table 1: HPLC Parameters for Porphyrin Analysis
| Parameter | Condition 1 |
| HPLC System | Reversed-phase HPLC system |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase A | 60% acetonitrile (B52724) + 40% water + 0.1% formic acid[5] |
| Mobile Phase B | 100% acetone (B3395972) + 0.1% formic acid[5] |
| Gradient | 0-2 min: 20% B; 2-2.2 min: 100% B; 2.2-10 min: 100% B; 10-10.2 min: 20% B; 10.2-12 min: 20% B[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | Fluorescence (Excitation: ~405 nm, Emission: ~635 nm)[4][5] or Diode Array Detector (DAD) |
Table 2: Spectroscopic Data for Protoporphyrin IX Derivatives
| Compound | Solvent | Soret Band (nm) | Q-Bands (nm) |
| Protoporphyrin IX | Toluene | ~406 | Four distinct bands[7] |
| Cu(II) Protoporphyrin IX | DMSO | ~407[4] | Two distinct bands |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of Cu(II) protoporphyrin IX.
Caption: Troubleshooting logic for common issues in Cu(II) protoporphyrin IX purification.
References
- 1. Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 9. Nanorings with copper( ii ) and zinc( ii ) centers: forcing copper porphyrins to bind axial ligands in heterometallated oligomers - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01809B [pubs.rsc.org]
- 10. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Factors affecting the stability of metalloporphyrin complexes in solution.
This technical support center is designed for researchers, scientists, and drug development professionals working with metalloporphyrin complexes. It provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols for stability assessment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate the stability of a metalloporphyrin complex in solution?
A1: The stability of a metalloporphyrin complex in solution is a multifactorial issue governed by several key parameters:
-
Nature of the Central Metal Ion: The charge and size of the metal ion are critical.[1][2] Smaller, highly charged metal ions generally form more stable complexes due to stronger electrostatic interactions with the porphyrin ligand.[1] The electronic configuration of the metal also plays a significant role in the overall stability.[1]
-
Porphyrin Ligand Structure: The peripheral substituents on the porphyrin ring influence stability. Electron-withdrawing groups can enhance the interaction between the metal and the porphyrin core, increasing stability.[3] Conversely, bulky substituents can introduce steric hindrance, which may destabilize the complex.[4]
-
Solvent Properties: The choice of solvent is crucial.[5] Polar aprotic solvents can sometimes promote aggregation, which affects stability.[6] Solvent molecules can also act as axial ligands, coordinating to the metal center and influencing the complex's electronic properties and stability.[5]
-
pH of the Solution: The pH is a critical factor, particularly in aqueous solutions. Low pH (acidic conditions) can lead to protonation of the porphyrin core, facilitating the loss of the metal ion, a process known as demetallation.[6][7]
-
Presence of Axial Ligands: Molecules that coordinate to the metal center perpendicular to the porphyrin plane are known as axial ligands. These can significantly impact the stability and reactivity of the complex by modifying the electronic structure of the metal center.[8][9][10]
-
Concentration: Higher concentrations of metalloporphyrins can lead to the formation of aggregates through π-π stacking interactions between the porphyrin rings.[6] This aggregation can alter the properties of the complex and lead to precipitation.[6]
-
Temperature: Temperature can affect stability, with higher temperatures potentially accelerating degradation or demetallation processes.[11][12]
Q2: What is the difference between thermodynamic and kinetic stability in metalloporphyrins?
A2: Thermodynamic stability refers to the position of the equilibrium between the free porphyrin, the metal ion, and the resulting metalloporphyrin complex. It is quantified by the stability constant (log β). A high stability constant indicates that the formation of the complex is highly favored. Kinetic stability, on the other hand, refers to the rate at which the complex undergoes reactions, such as demetallation or degradation. A complex can be thermodynamically stable but kinetically labile, meaning it forms readily but also reacts quickly under certain conditions.
Q3: How do axial ligands influence the stability of metalloporphyrin complexes?
A3: Axial ligands are molecules that bind to the central metal ion of the metalloporphyrin, perpendicular to the porphyrin plane. They can have a profound effect on the complex's stability and reactivity.[8][9][10] The nature of the axial ligand can modulate the electronic properties of the metal center, influencing its redox potential and the strength of its bond with the porphyrin ring.[9] The presence and nature of axial ligands can also impact the spin state of the central metal ion, which in turn affects the complex's properties.[8]
Section 2: Troubleshooting Guides
Issue 1: Unexpected Precipitation or Aggregation of the Metalloporphyrin Complex
Symptoms:
-
The solution becomes cloudy or turbid over time.[6]
-
A solid precipitate forms in the vial or cuvette.[6]
-
UV-Vis spectrum shows a broadening or splitting of the Soret band, or a deviation from the Beer-Lambert law.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration | Dilute the solution to a lower concentration. Aggregation is often concentration-dependent.[6] |
| Inappropriate Solvent | Change to a less polar or a non-coordinating solvent if possible. The use of solvent mixtures can also help to disrupt π-π stacking. |
| pH and Ionic Strength | For water-soluble porphyrins, adjust the pH to ensure that any ionizable peripheral groups are in a charged state, which can increase electrostatic repulsion and prevent aggregation. Adjusting the ionic strength of the solution can also modulate aggregation.[6] |
| Temperature | In some cases, gentle warming of the solution can help to break up aggregates. However, be cautious as this may also accelerate degradation. |
Issue 2: Demetallation of the Complex (Loss of the Central Metal Ion)
Symptoms:
-
A color change in the solution, often to the color of the free-base porphyrin.
-
The appearance of the characteristic four Q-bands of the free-base porphyrin in the UV-Vis spectrum, and a shift in the Soret band.
-
Loss of catalytic activity or desired photophysical properties.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic Conditions | The most common cause of demetallation is exposure to acid.[7] Ensure all solvents are neutral and free of acidic impurities. If the experimental conditions require a low pH, consider using a more robust metalloporphyrin with a higher stability constant. |
| Presence of Coordinating Solvents or Ligands | Certain solvents or other molecules in the solution can facilitate demetallation by coordinating to the metal ion and pulling it out of the porphyrin core. If this is suspected, try to use non-coordinating solvents. |
| Photodegradation | Exposure to high-intensity light, especially UV light, can sometimes lead to demetallation. Store solutions in the dark or use amber vials. |
| Inherently Labile Metal Ion | Some metal ions, like zinc, are more easily removed than others, such as nickel or copper.[13] If demetallation is a persistent issue, consider synthesizing the porphyrin with a more stable metal ion. |
Section 3: Quantitative Data
Table 1: Thermodynamic Stability Constants (log β) of Selected Metalloporphyrin Complexes
| Metalloporphyrin | Metal Ion | Porphyrin Ligand | Solvent | Temperature (°C) | log β | Reference |
| CuTPPS⁴⁻ | Cu²⁺ | meso-tetra-(p-sulphonatophenyl)porphyrin | Me₂SO-water (80:20) | 25 | 38.1 | [6] |
| ZnTPPS⁴⁻ | Zn²⁺ | meso-tetra-(p-sulphonatophenyl)porphyrin | Me₂SO-water (80:20) | 25 | 34.6 | [6] |
Note: Stability constants are highly dependent on the specific experimental conditions. This table provides examples for comparative purposes.
Section 4: Experimental Protocols
Protocol 1: Assessment of Metalloporphyrin Stability by UV-Vis Spectrophotometry
This protocol outlines a general method for monitoring the stability of a metalloporphyrin complex in a specific solvent system over time.
Materials:
-
Metalloporphyrin stock solution of known concentration.
-
High-purity solvent of choice.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Constant temperature cell holder (optional, but recommended).
Procedure:
-
Preparation: Prepare a dilute solution of the metalloporphyrin complex in the desired solvent. The concentration should be adjusted to give a Soret band absorbance between 1.0 and 1.5.
-
Initial Spectrum: Immediately after preparation, record the full UV-Vis spectrum (typically 350-700 nm) of the solution. This will serve as the time-zero reference.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Course Monitoring: At regular intervals (e.g., every hour, every 24 hours), record the UV-Vis spectrum of the solution.
-
Data Analysis:
-
Monitor the absorbance of the Soret band of the metalloporphyrin. A decrease in absorbance indicates degradation or precipitation.
-
Monitor for the appearance of new peaks. For demetallation, look for the emergence of the characteristic Soret and Q-bands of the free-base porphyrin.
-
Plot the absorbance of the metalloporphyrin Soret band versus time to determine the rate of decomposition.
-
Section 5: Visualizations
Caption: Key factors influencing the stability of metalloporphyrin complexes.
Caption: Troubleshooting workflow for metalloporphyrin aggregation.
Caption: Experimental workflow for assessing stability via UV-Vis spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Experimental and computational study of the axial interaction of a nickel porphyrin with different basic ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The stability of porphyrin and metalloporphyrin molecular complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability constants of metalloporphyrins. A study of the protonation, deprotonation, and formation of copper(II) and zinc(II) complexes of meso-tetra-(p-sulphonatophenyl)porphyrin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Temperature, Axial Ligand, and Photoexcitation on the Structure and Spin-State of Nickel(II) Complexes with Water-Soluble 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ph.nat.tum.de [ph.nat.tum.de]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Easy Demetalation of Porphyrins - ChemistryViews [chemistryviews.org]
Overcoming challenges in the characterization of Cu(II) protoporphyrin IX.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of Cu(II) Protoporphyrin IX.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing Cu(II) Protoporphyrin IX?
A1: The main difficulties arise from its tendency to aggregate in solution and its limited solubility in many common solvents.[1][2] Aggregation can significantly alter the spectroscopic properties of the molecule, leading to erroneous data interpretation.[1] Poor solubility makes sample preparation for various analytical techniques challenging.
Q2: How does aggregation affect the UV-Vis spectrum of Cu(II) Protoporphyrin IX?
A2: Aggregation of metalloporphyrins typically leads to a broadening and red-shifting of the Soret band in the UV-Vis spectrum.[1] In some cases, a splitting of the Soret band may be observed, which is indicative of the formation of specific aggregate types, such as J-aggregates or H-aggregates.[3]
Q3: What solvents are recommended for dissolving Cu(II) Protoporphyrin IX?
A3: Cu(II) Protoporphyrin IX is soluble in polar organic solvents such as pyridine, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is sparingly soluble in aqueous solutions, often forming colloidal suspensions, especially at neutral pH.[1] For aqueous studies, initial dissolution in a small amount of a suitable organic solvent or a dilute base (e.g., 0.1 M NaOH) followed by dilution with the aqueous buffer is a common practice.[2]
Q4: How does pH influence the aggregation of Cu(II) Protoporphyrin IX?
A4: The aggregation of protoporphyrin IX, and by extension its metal complexes, is highly dependent on pH. At acidic pH (around 4.5), protoporphyrin IX tends to form higher-order aggregates.[3][4] In basic conditions (pH > 8), it is more likely to exist as dimers.[3] At physiological pH (~7.4), a mixture of dimers and higher-order aggregates is often observed.[3][4]
Q5: What is the role of Cu(II) Protoporphyrin IX in heme oxygenase studies?
A5: Cu(II) Protoporphyrin IX is often used as a negative control in studies involving heme oxygenase (HO) inhibitors.[2][5] Unlike zinc protoporphyrin IX, which is a potent inhibitor of HO, the copper complex does not significantly inhibit the enzyme's activity.[2][5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible UV-Vis spectra.
| Possible Cause | Troubleshooting Step |
| Aggregation | Visually inspect the solution for turbidity or precipitation. Dilute the sample to a lower concentration. Use a disaggregating solvent like DMF or DMSO. Control the pH of the solution; for less aggregation, a more basic pH might be beneficial. |
| Degradation | Protect the sample from light, as porphyrins can be photosensitive.[1][2] Prepare fresh solutions before analysis. Store stock solutions at low temperatures (-20°C) in the dark.[1] |
| Solvent Effects | Ensure the solvent is of high purity and does not absorb in the region of interest. Be aware that the solvent can influence the electronic structure and thus the spectrum of the porphyrin. |
| Instrumental Issues | Verify the calibration and proper functioning of the spectrophotometer. Ensure cuvettes are clean and free of scratches. |
Issue 2: Difficulty in obtaining a clear EPR signal.
| Possible Cause | Troubleshooting Step |
| Low Concentration | Concentrate the sample if possible. EPR is less sensitive than techniques like UV-Vis spectroscopy. |
| Aggregation | Aggregation can lead to signal broadening and loss of resolution. Prepare samples in a solvent that minimizes aggregation (e.g., pyridine, DMF). Freeze the sample rapidly in liquid nitrogen to form a glass, which can help prevent aggregation during freezing.[6] |
| Paramagnetic Impurities | Ensure all glassware is scrupulously clean to avoid contamination with other paramagnetic species. Use high-purity solvents. |
| Incorrect Instrument Settings | Optimize microwave frequency, power, modulation amplitude, and temperature to obtain the best signal-to-noise ratio. For Cu(II) complexes, spectra are typically recorded at low temperatures (e.g., 77 K).[7] |
Issue 3: Challenges in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Mobile Phase | Use a mobile phase that can solubilize Cu(II) Protoporphyrin IX. A common mobile phase for porphyrins consists of a mixture of acetonitrile (B52724) and water with a small amount of an acid (e.g., formic acid) or base to improve solubility and ionization.[8] |
| Aggregation in the System | Filter the sample before injection to remove any aggregates that could clog the column or ion source. Optimize the mobile phase composition to prevent on-column aggregation. |
| Poor Ionization | Use an appropriate ionization technique. Electrospray ionization (ESI) in positive ion mode is commonly used for porphyrins.[8] Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature). |
| In-source Fragmentation or Dimerization | Adjust the cone voltage and other source parameters to minimize in-source fragmentation. The presence of dimers or multimers might be observed; these can sometimes be mitigated by adjusting the concentration and source conditions. |
Data Presentation
Table 1: Solubility of Protoporphyrin IX in Various Solvents
| Solvent System | Solubility (mg/mL) | Reference |
| Water | 0.138 | [9] |
| Absolute Ethanol | 0.179 | [9] |
| 50% Ethanol (v/v) | ~0.450 | [9] |
| 77% Ethanol (v/v) | ~0.430 | [9] |
| Water with 10% (w/w) Poloxamer 407 | 0.593 | [9] |
| 50% Ethanol with 10% (w/w) Poloxamer 407 | 0.503 | [9] |
| 77% Ethanol with 10% (w/w) Poloxamer 407 | 0.507 | [9] |
| Pyridine, DMF, DMSO | Soluble | [1][2] |
Note: This data is for the free-base Protoporphyrin IX, but provides a useful reference for the solubility of its copper complex.
Table 2: Effect of pH on the Aggregation State and UV-Vis Soret Band of Protoporphyrin IX
| pH | Predominant Species | Soret Band Characteristics | Reference |
| < 3 | Monomer | Sharp peak | [3][4] |
| 3 - 7 | Higher-order aggregates | Broadened and/or split peak | [3][4] |
| > 8 | Dimer | Sharp peak, often blue-shifted compared to monomer | [3][4] |
| ~7.4 | Mixture of dimers and higher-order aggregates | Broad peak with features of both species | [3][4] |
Note: These are general trends for Protoporphyrin IX and are expected to be similar for Cu(II) Protoporphyrin IX.
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of Cu(II) Protoporphyrin IX in a suitable solvent such as DMF or DMSO at a concentration of approximately 1 mM.
-
For analysis, dilute the stock solution with the desired solvent (e.g., ethanol, buffer) to a final concentration in the low micromolar range (e.g., 1-10 µM) to minimize aggregation.
-
If working in aqueous buffer, first dilute the stock solution in a water-miscible organic solvent before adding it to the buffer to avoid precipitation. The final concentration of the organic solvent should be kept low.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from approximately 300 nm to 700 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent blank.
-
Record the spectrum of the Cu(II) Protoporphyrin IX solution.
-
The characteristic Soret band should appear around 400-420 nm, with weaker Q-bands in the 500-600 nm region.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation:
-
Prepare a solution of Cu(II) Protoporphyrin IX in a solvent that forms a good glass upon freezing (e.g., a mixture of DMF and toluene). The concentration should be in the range of 0.1-1 mM.
-
Transfer the solution to a quartz EPR tube.
-
Flash-freeze the sample in liquid nitrogen to ensure a glassy state, which prevents the formation of crystalline structures that can complicate the spectrum.[6]
-
-
Instrument Setup:
-
Use an X-band EPR spectrometer.
-
Set the temperature to 77 K using a liquid nitrogen cryostat.
-
Typical instrument parameters for a Cu(II) complex would be: microwave frequency ~9.5 GHz, microwave power ~1-10 mW, modulation frequency 100 kHz, and modulation amplitude ~1-5 G.
-
-
Data Acquisition:
-
Record the EPR spectrum.
-
A typical axial spectrum for a Cu(II) porphyrin will show features corresponding to g|| and g⊥. The hyperfine coupling to the copper nucleus (I = 3/2) will split the g|| feature into four lines.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Dissolve the Cu(II) Protoporphyrin IX sample in a suitable solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
LC Conditions:
-
Use a C18 reversed-phase column.
-
A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% formic acid to aid ionization.
-
Set a suitable flow rate (e.g., 0.3-0.5 mL/min).
-
-
MS/MS Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument.
-
Perform a full scan to identify the [M+H]+ ion for Cu(II) Protoporphyrin IX.
-
Select the parent ion for fragmentation and optimize the collision energy to obtain characteristic product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.
-
Visualizations
Caption: Figure 1. A logical workflow for the synthesis, purification, and multi-technique characterization of Cu(II) Protoporphyrin IX.
Caption: Figure 2. The role of metalloporphyrins in the heme oxygenase pathway, highlighting the inhibitory action of Zn(II) Protoporphyrin IX and the use of Cu(II) Protoporphyrin IX as a negative control.
References
- 1. Enzo Life Sciences Copper(II) Protoporphyrin IX, (25mg), Quantity: Each | Fisher Scientific [fishersci.com]
- 2. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 6. acif.ucr.edu [acif.ucr.edu]
- 7. The Cu( ii ) – dietary fibre interactions at molecular level unveiled via EPR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01164F [pubs.rsc.org]
- 8. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Charge Carrier Mobility of Cu(II) Protoporphyrin IX Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cu(II) protoporphyrin IX (CuPPIX) films. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the charge carrier mobility of your films.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the charge carrier mobility in CuPPIX films?
A1: The charge carrier mobility of CuPPIX films is primarily influenced by the thin film's molecular ordering, crystallinity, and morphology. Key experimental factors that can be controlled to enhance these properties include the choice of deposition technique, post-deposition annealing (both thermal and solvent vapor), and substrate surface treatment.[1][2] Proper molecular arrangement, often in a π-stacked configuration, is crucial for efficient charge transport.[3]
Q2: How does thermal annealing improve charge carrier mobility?
A2: Thermal annealing provides the necessary energy for molecules in the film to reorganize into more ordered, crystalline structures.[2][3] This process can reduce structural defects, increase grain size, and improve intermolecular electronic coupling, all of which facilitate more efficient charge transport.[4][5][6] However, there is an optimal temperature and duration; excessive annealing can lead to film agglomeration and degradation of performance.[6][7]
Q3: What is solvent vapor annealing (SVA) and what are its advantages?
A3: Solvent vapor annealing (SVA) is a technique where a thin film is exposed to a saturated vapor of a specific solvent. The solvent vapor plasticizes the film, increasing the mobility of the CuPPIX molecules and allowing them to self-assemble into a more ordered state.[8][9] SVA is often considered a milder alternative to thermal annealing and can be highly effective in improving film morphology and molecular packing, which in turn enhances charge carrier mobility.[9][10] The choice of solvent is critical, as it can selectively influence the film's nanostructure.[8][11]
Q4: Which deposition technique is best for achieving high-mobility CuPPIX films?
A4: Solution-based deposition methods like spin coating are commonly used for porphyrin films due to their simplicity and control over film thickness.[1] The spin coating technique is often preferred over drop casting for its ability to produce more uniform films.[1] The choice of solvent and solution concentration are critical parameters to optimize during deposition.[1]
Q5: Can blending CuPPIX with other materials enhance charge carrier mobility?
A5: Yes, creating composite films by blending CuPPIX with other organic semiconductors or polymers can be an effective strategy. For instance, blending with an electron acceptor molecule can create charge-transfer complexes that may enhance photoconductivity and balance electron and hole mobilities.[12]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low charge carrier mobility in as-cast films. | Poor molecular ordering; amorphous film structure. | 1. Implement a post-deposition annealing step (thermal or solvent vapor).2. Optimize deposition parameters (e.g., spin speed, solution concentration).3. Treat the substrate surface to promote better film growth (e.g., using a silane (B1218182) adhesion promoter).[1] |
| Inconsistent mobility results across different samples. | 1. Non-uniform film thickness or morphology.2. Variations in annealing conditions (temperature, time, vapor pressure). | 1. Ensure deposition parameters are precisely controlled. Spin coating is generally more uniform than drop casting.[1]2. Use a controlled annealing chamber for consistent temperature and vapor concentration.[8] |
| Film dewets or agglomerates during thermal annealing. | Annealing temperature is too high or duration is too long, causing excessive surface diffusion.[6][7] | 1. Reduce the annealing temperature and/or time.2. Perform annealing in an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.3. Consider using solvent vapor annealing as a lower-temperature alternative. |
| Solvent vapor annealing does not improve mobility. | 1. Incorrect solvent choice.2. Insufficient or excessive annealing time. | 1. Experiment with different solvents. The solvent should be a good solvent for CuPPIX to allow molecular rearrangement.2. Optimize the SVA exposure time. Monitor film properties (e.g., thickness, morphology) in-situ if possible.[8][11] |
| High surface roughness observed after processing. | Aggressive annealing conditions or inappropriate solvent selection leading to large, isolated crystalline domains. | 1. Modify annealing parameters (lower temperature, shorter time).2. For SVA, use a solvent that promotes more uniform film swelling.[11]3. Characterize surface morphology using Atomic Force Microscopy (AFM) to correlate with process parameters.[3] |
Data Summary
The following table summarizes the impact of different enhancement techniques on the charge carrier mobility of related organic semiconductor films. Note that specific values for CuPPIX may vary, but these provide a general indication of the expected improvements.
| Material System | Processing Technique | Parameter | Initial Mobility (cm²/Vs) | Enhanced Mobility (cm²/Vs) | Reference |
| DPP-based Polymer | Incorporation of Ionic Additive | Additive: Tetramethylammonium iodide | ~4.5 x 10⁻¹ | ~10.8 | [13] |
| Poly-TPD Composite | Blending with Acceptors | Blend: PCBM & Cu-PP | ~10⁻⁵ (Hole) | ~10⁻⁴ (Electron) | [12] |
| Porphyrin Nanoribbons | Chemical Synthesis | Edge-fusion of monomers | Not specified | up to 205 | [14] |
| PDPP4T Polymer | Thermal Annealing | Temperature: 250°C | Not specified | Stable electricals after solvent exposure | [5] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for fabricating and enhancing CuPPIX films for mobility measurements.
Caption: General workflow for CuPPIX film fabrication and characterization.
Protocol: Spin Coating Deposition
-
Preparation : Prepare a solution of Cu(II) protoporphyrin IX in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration range of 1-5 mg/mL. Ensure the solution is fully dissolved, using sonication if necessary.
-
Substrate : Use pre-cleaned substrates (e.g., Si/SiO₂). If required, treat the substrate surface with an adhesion promoter like hexamethyldisilazane (B44280) (HMDS) to improve film quality.
-
Deposition :
-
Place the substrate on the spin coater chuck.
-
Dispense a sufficient amount of the CuPPIX solution to cover the substrate.
-
Spin at a speed between 1000-4000 RPM for 30-60 seconds. The speed and time will determine the film thickness.
-
-
Drying : Gently dry the film on a hotplate at a low temperature (e.g., 60-80 °C) for 5-10 minutes to remove residual solvent.
Protocol: Thermal Annealing
-
Setup : Place the substrate with the as-cast CuPPIX film into a tube furnace or onto a hotplate located inside a glovebox with an inert atmosphere (e.g., N₂ or Ar).
-
Heating : Ramp up the temperature to the desired setpoint (e.g., 120 °C to 200 °C). A controlled heating rate can prevent film cracking.
-
Annealing : Maintain the setpoint temperature for the desired duration (e.g., 10 to 60 minutes).
-
Cooling : Allow the film to cool down slowly to room temperature before removal to prevent thermal shock.
Protocol: Solvent Vapor Annealing (SVA)
-
Setup : Place the substrate with the as-cast film inside a sealed chamber.
-
Solvent : Place a small vial containing the chosen annealing solvent (e.g., tetrahydrofuran (B95107) (THF), chloroform) inside the chamber, ensuring it does not touch the sample. The solvent vapor will create a saturated atmosphere.[15]
-
Annealing : Seal the chamber and leave the film exposed to the solvent vapor for a specific duration (e.g., 5 minutes to several hours). The optimal time is highly dependent on the solvent and film thickness.[10]
-
Drying : Remove the sample from the chamber and allow the absorbed solvent to evaporate. A gentle flow of inert gas can be used to expedite drying.
Factors Influencing Mobility Enhancement
The diagram below illustrates the relationship between key experimental parameters and the final charge carrier mobility.
References
- 1. Welcome to Repository@USM - USM Research and Publication [eprints.usm.my]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of repeating hydrothermal growth processes and rapid thermal annealing on CuO thin film properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. "Effect Of Annealing On Copper Thin Films:the Classical Size Effect And" by Parag Gadkari [stars.library.ucf.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 10. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Solvent Vapor Annealing for Controlled Pore Expansion of Block Copolymer-Assembled Inorganic Mesoporous Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Remarkable enhancement of charge carrier mobility of conjugated polymer field-effect transistors upon incorporating an ionic additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Performance of Cu(II) Protoporphyrin IX-Based Sensors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the performance of Copper(II) Protoporphyrin IX (Cu(II)PPIX)-based sensors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Weak or No Sensor Signal
Question: My Cu(II)PPIX-based sensor is showing a very weak signal or no signal at all. What are the potential causes and how can I resolve this?
Answer: A weak or non-existent signal is a common issue that can stem from several factors throughout the experimental process. Systematically addressing each potential cause will help in identifying and resolving the problem.
Possible Causes and Solutions:
-
Inefficient Immobilization of Cu(II)PPIX: The sensor's performance is critically dependent on the successful immobilization of the Cu(II)PPIX on the electrode or sensor surface.
-
Solution: Verify the immobilization protocol. Ensure the surface is properly cleaned and activated before introducing the Cu(II)PPIX. For covalent attachment, confirm the functionality of your cross-linking agents. Consider using a different immobilization strategy if the issue persists.
-
-
Low Analyte Concentration: The concentration of the target analyte in your sample may be below the detection limit of your sensor.
-
Solution: Try to concentrate your sample if possible. Alternatively, you may need to implement a signal amplification strategy to enhance the sensor's sensitivity.
-
-
Suboptimal Experimental Conditions: The pH, temperature, and buffer composition can significantly impact the interaction between Cu(II)PPIX and the analyte.
-
Solution: Optimize the experimental conditions. Perform a series of experiments varying the pH, temperature, and buffer to find the optimal range for your specific application.
-
-
Degradation of Cu(II)PPIX: Protoporphyrins can be susceptible to degradation, especially when exposed to light.
-
Solution: Handle Cu(II)PPIX in a dark or low-light environment. Store the stock solution and the modified sensors protected from light.
-
Issue 2: High Background Noise or Signal Instability
Question: I'm observing high background noise and instability in my sensor readings, making it difficult to obtain reliable data. What could be the cause?
Answer: High background noise and signal instability can be attributed to several factors, from environmental interference to issues with the sensor itself.
Possible Causes and Solutions:
-
Electrode Surface Contamination: Contaminants on the electrode surface can lead to non-specific interactions and a noisy signal.
-
Solution: Ensure thorough cleaning of the electrode surface before each experiment. For screen-printed electrodes, consider electrochemical pre-treatment to activate and clean the surface.
-
-
Electrical Interference: Nearby electrical equipment can introduce noise into your electrochemical or fluorescence measurements.
-
Solution: Ensure your experimental setup is properly grounded. If possible, move any potential sources of electrical noise away from your sensing equipment.
-
-
Non-Specific Binding: Other molecules in your sample may be non-specifically binding to the sensor surface, causing a fluctuating signal.
-
Solution: Incorporate a blocking step in your protocol after immobilizing the Cu(II)PPIX. Common blocking agents include bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG).
-
-
Reagent Instability: The reagents used in your assay may be degrading over time, leading to a drifting baseline.
-
Solution: Prepare fresh reagents for each experiment. Ensure proper storage of all stock solutions.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity and lower the limit of detection (LOD) of my Cu(II)PPIX-based sensor?
A1: Several signal amplification strategies can be employed to enhance the sensitivity of your sensor. These include:
-
Enzyme-Based Amplification: Couple an enzyme to your sensor that can catalyze a reaction producing a detectable signal. For example, horseradish peroxidase (HRP) can be used to generate an electrochemical or colorimetric signal in the presence of its substrate.
-
Nanomaterial Integration: Incorporate nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene into your sensor design. These materials can increase the surface area for Cu(II)PPIX immobilization and enhance electron transfer rates in electrochemical sensors.
-
Nucleic Acid Amplification: For detecting specific DNA or RNA sequences, isothermal amplification techniques like rolling circle amplification (RCA) or loop-mediated isothermal amplification (LAMP) can be integrated with your Cu(II)PPIX-based detection method.
Q2: What are the best practices for immobilizing Cu(II)PPIX onto an electrode surface?
A2: The choice of immobilization technique depends on the electrode material and the desired stability of the sensor. Common methods include:
-
Physical Adsorption: This is the simplest method, involving the direct adsorption of Cu(II)PPIX onto the electrode surface. However, it may lead to leaching of the molecule and reduced sensor stability.
-
Covalent Bonding: This method provides a much more stable attachment. It typically involves activating the electrode surface to introduce functional groups (e.g., carboxyl groups) that can then react with the Cu(II)PPIX, often with the help of cross-linkers like EDC/NHS.
-
Entrapment in a Polymer Matrix: Cu(II)PPIX can be physically entrapped within a polymer film (e.g., chitosan, Nafion) deposited on the electrode surface. This method can provide a stable immobilization with good biocompatibility.
Q3: My fluorescence-based Cu(II)PPIX sensor is showing significant photobleaching. How can I minimize this?
A3: Photobleaching is the light-induced degradation of a fluorophore. To minimize its effects:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the time the sensor is exposed to the excitation light.
-
Use Antifade Reagents: For some applications, you can incorporate antifade reagents into your sample medium.
-
Work in a Low-Oxygen Environment: Photobleaching is often an oxidative process, so deoxygenating your buffers can sometimes help.
Quantitative Performance Data
The performance of porphyrin-based sensors can vary significantly depending on the sensor design, analyte, and detection method. The following table summarizes typical performance metrics for various porphyrin-based sensors to provide a comparative overview.
| Sensor Type | Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Porphyrin-functionalized MOF | Cu(II) | Fluorescence | - | 67 nM | [1] |
| Porphyrin-based colorimetric sensor | Cu(II) | Colorimetric | 0-20 µM | 0.11 µM | [2] |
| Cu-TCPP nanosheet on Bi-MOF | H₂O₂ | Electrochemical | 10–120 μM | 0.20 μM | [3] |
| Nickel(II) porphyrazine with MWCNTs | H₂O₂ | Electrochemical | 20–1200 µM | 18.57 µM | [4] |
Experimental Protocols
Protocol 1: Covalent Immobilization of Cu(II) Protoporphyrin IX on a Screen-Printed Carbon Electrode (SPCE)
This protocol describes a general method for the covalent immobilization of Cu(II)PPIX onto a carboxyl-functionalized SPCE.
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
Cu(II) Protoporphyrin IX
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
Procedure:
-
Electrode Pre-treatment and Activation:
-
Electrochemically pre-treat the SPCE by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) to clean and activate the surface.[5]
-
To introduce carboxyl groups, anodically oxidize the SPCE in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.8) by applying a positive potential.[6]
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water.
-
Drop-cast a small volume (e.g., 10 µL) of the EDC/NHS solution onto the working electrode of the SPCE and incubate for 1 hour at room temperature in a humid chamber to activate the carboxyl groups.
-
Rinse the electrode thoroughly with deionized water and dry under a gentle stream of nitrogen.
-
-
Immobilization of Cu(II)PPIX:
-
Prepare a solution of Cu(II)PPIX in DMF (e.g., 1 mg/mL).
-
Drop-cast the Cu(II)PPIX solution onto the activated electrode surface and incubate for 2-4 hours at room temperature.
-
Rinse the electrode with DMF and then with deionized water to remove any non-covalently bound Cu(II)PPIX.
-
-
Blocking of Unreacted Sites:
-
To block any remaining active NHS-ester groups, incubate the electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes.
-
Rinse the electrode thoroughly with deionized water and store in PBS at 4°C until use.
-
Protocol 2: Electrochemical Detection of Hydrogen Peroxide (H₂O₂)
This protocol outlines the use of a Cu(II)PPIX-modified electrode for the amperometric detection of H₂O₂.
Materials:
-
Cu(II)PPIX-modified working electrode (prepared as in Protocol 1)
-
Ag/AgCl reference electrode
-
Platinum counter electrode
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) stock solution
-
Potentiostat
Procedure:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell with the Cu(II)PPIX-modified electrode as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Fill the cell with a known volume of PBS (pH 7.4).
-
-
Cyclic Voltammetry (CV) Characterization:
-
Perform CV in the potential range of -0.6 V to 0.2 V vs. Ag/AgCl at a scan rate of 50 mV/s to characterize the electrochemical behavior of the modified electrode in the presence and absence of H₂O₂. A catalytic reduction current should be observed in the presence of H₂O₂.
-
-
Amperometric Detection:
-
Apply a constant potential (e.g., -0.3 V vs. Ag/AgCl, determined from the CV) to the working electrode.
-
Allow the background current to stabilize.
-
Add known concentrations of H₂O₂ standard solution to the electrochemical cell and record the change in current. The resulting current increase is proportional to the concentration of H₂O₂.
-
-
Calibration Curve:
-
Plot the current response versus the H₂O₂ concentration to generate a calibration curve. This can be used to determine the concentration of H₂O₂ in unknown samples.
-
Visualizations
Signaling Pathway: Electrochemical Detection of H₂O₂
Caption: Electrochemical detection of H₂O₂ by a Cu(II)PPIX-modified electrode.
Experimental Workflow: Sensor Fabrication and Testing
Caption: General workflow for fabricating and testing a Cu(II)PPIX-based sensor.
Troubleshooting Logic for Weak Sensor Signal
Caption: A logical guide for troubleshooting a weak sensor signal.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Highly efficient electrochemical detection of H2O2 utilizing an innovative copper porphyrinic nanosheet decorated bismuth metal–organic framework modified electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected spectroscopic results for Cu(II) protoporphyrin IX.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected spectroscopic results for Cu(II) protoporphyrin IX.
Frequently Asked Questions (FAQs)
Q1: My UV-Vis spectrum for Cu(II) protoporphyrin IX looks unusual. The Soret band is broad, shifted, or has a shoulder. What could be the cause?
Anomalies in the Soret band of metalloporphyrins are frequently due to aggregation. Protoporphyrin IX and its metal complexes are prone to forming dimers and higher-order aggregates in solution, which significantly alters their electronic spectra.[1][2] This aggregation is primarily driven by π-π stacking interactions between the porphyrin rings.[2]
Key factors influencing aggregation include:
-
High Concentration: Increased concentration promotes intermolecular interactions.
-
Solvent Choice: Aggregation is more pronounced in aqueous solutions and polar solvents where the hydrophobic porphyrin core is less soluble.[3]
-
pH: The pH of aqueous solutions is critical, as it affects the ionization state of the propionic acid side chains of the protoporphyrin IX ligand. Aggregation of the free-base protoporphyrin IX is particularly high in the pH range of 3-7.[1]
-
Ionic Strength: High salt concentrations in aqueous solutions can also promote aggregation.[1]
Q2: I am not observing the expected fluorescence from my Cu(II) protoporphyrin IX sample. Why is the fluorescence quenched?
The fluorescence of protoporphyrin IX is expected to be significantly quenched upon the insertion of copper(II). This is a common phenomenon for porphyrins complexed with paramagnetic metal ions like Cu(II). The quenching is due to the presence of the unpaired electron on the copper ion, which promotes non-radiative decay pathways for the excited state of the porphyrin ring.
Even if you are working with the free-base protoporphyrin IX, fluorescence quenching can be a sign of aggregation. When porphyrin molecules stack together, it leads to a decrease in fluorescence intensity.[4]
Q3: How does the solvent affect the UV-Vis spectrum of protoporphyrin IX and its copper complex?
The solvent plays a crucial role in the spectroscopic properties of porphyrins. The polarity of the solvent can influence the position and shape of the Soret and Q-bands. In non-aqueous, less polar solvents like chloroform, ethanol, and methanol, protoporphyrin IX typically exists as a monomer and exhibits a sharp, intense Soret band.[3] In more polar or aqueous solvents, the tendency to aggregate increases, leading to broadened and often red-shifted Q-bands.[3]
Q4: What are the typical UV-Vis absorption maxima for Cu(II) protoporphyrin IX?
The exact absorption maxima for Cu(II) protoporphyrin IX can vary depending on the solvent and the aggregation state. However, you can generally expect a strong Soret band in the near-UV region and weaker Q-bands in the visible region. Upon metalation of protoporphyrin IX, the number of Q-bands typically reduces from four to two due to the increased symmetry of the porphyrin ring.[5]
Data Presentation
Table 1: Typical UV-Vis Absorption Maxima for Protoporphyrin IX in Various Solvents
| Solvent | Soret Band (nm) | Q-band IV (nm) | Q-band III (nm) | Q-band II (nm) | Q-band I (nm) | Reference |
| Toluene | ~406 | - | - | - | - | [3] |
| Ethyl Acetate (B1210297) | ~406 | - | - | - | - | [3] |
| Ethanol | ~406 | 503 | 537 | 575 | 629 | [3][5] |
| Methanol | ~406 | - | - | - | - | [3] |
| Chloroform | 407 | - | - | - | - | [6] |
| Dioxane | 406 | - | - | - | - | [6] |
| Pyridine | 409 | - | - | - | - | [6] |
| Water/PBS | Split/Broad Band | - | - | - | 641 | [3] |
Table 2: UV-Vis Absorption Maxima for Cu(II) Protoporphyrin IX
| Solvent/State | Soret Band (nm) | Q-band(s) (nm) | Reference |
| DMSO | 407 | Not Specified | [2] |
| Solid Layer | ~375 | 500-600 | [4] |
| Chlorobenzene | Not Specified | Not Specified | [4] |
Troubleshooting Guides
Issue 1: Broad or Split Soret Band in the UV-Vis Spectrum
A broad or split Soret band is a strong indicator of aggregation.
-
Troubleshooting Steps:
-
Decrease Concentration: Dilute your sample and re-run the spectrum. If the band sharpens, aggregation was likely the issue.
-
Change Solvent: If possible, switch to a less polar, non-aqueous solvent where the compound is more soluble as a monomer (e.g., chloroform, DMF, or DMSO).
-
Check pH (for aqueous solutions): Ensure the pH is outside the 3-7 range where aggregation is most prominent for the free-base ligand.[1]
-
Issue 2: No or Very Low Fluorescence Signal
This is the expected outcome for successfully synthesized Cu(II) protoporphyrin IX due to quenching by the paramagnetic Cu(II) ion. If you expect fluorescence (i.e., you are working with the free-base protoporphyrin IX), this could indicate:
-
Aggregation: As with UV-Vis issues, aggregation is a primary cause of fluorescence quenching.[4]
-
Photodegradation: Porphyrins can be light-sensitive. Minimize exposure of your sample to light during preparation and measurement.
Issue 3: Incomplete Metalation Reaction
If your spectrum shows a mix of features for both the free-base protoporphyrin IX (four Q-bands) and the copper complex (two Q-bands), the metalation reaction may be incomplete.
-
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: Gently heating the reaction mixture can often drive the metal insertion to completion.[4]
-
Check Reagents: Ensure the copper salt is of good quality and the solvent is anhydrous if required by the protocol.
-
Experimental Protocols
Protocol: Synthesis of Cu(II) Protoporphyrin IX
This protocol is adapted from a method for the synthesis of Cu(II) porphyrins.[4]
-
Materials:
-
Protoporphyrin IX (H₂PP-IX)
-
Copper(II) acetate
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Ethanol
-
-
Procedure:
-
Dissolve 15 mg of protoporphyrin IX in 25 mL of methylene chloride in a round-bottom flask.
-
In a separate container, dissolve 8 mg of copper(II) acetate in 20 mL of ethanol.
-
Add the copper(II) acetate solution to the protoporphyrin IX solution.
-
Stir the resulting mixture at 40 °C for 30 minutes. The color of the solution should change, indicating the progress of the reaction.
-
Monitor the reaction by UV-Vis spectroscopy. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic two-band spectrum of the metalloporphyrin indicate the completion of the reaction.
-
Once the reaction is complete, remove the solvents under vacuum.
-
The crude product can be purified by column chromatography if necessary to remove any unreacted starting material and excess metal salt.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected spectroscopic results.
Caption: Synthesis pathway for Cu(II) Protoporphyrin IX.
References
- 1. researchgate.net [researchgate.net]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoconduction and Electroluminescence of Copper (II) Protoporphyrin and Chlorin Cu-C-e6 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protoporphyrin IX dimethyl ester [omlc.org]
Validation & Comparative
A Comparative Analysis of the Catalytic Activity of Metalloporphyrins in Oxidation Reactions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of Cu(II) protoporphyrin IX and other metalloporphyrins, supported by experimental data. The information is crucial for selecting the appropriate catalyst for various oxidation reactions, a cornerstone in synthetic chemistry and drug development.
The catalytic prowess of metalloporphyrins, synthetic analogues of the active site in cytochrome P450 enzymes, has been extensively explored for their ability to catalyze a wide array of oxidation reactions.[1][2] These reactions are fundamental in numerous industrial processes, including the synthesis of fine chemicals and pharmaceuticals. This guide focuses on comparing the catalytic activity of Cu(II) protoporphyrin IX with other common metalloporphyrins, namely those containing iron (Fe), manganese (Mn), and cobalt (Co), in the context of phenol (B47542) oxidation.
Quantitative Comparison of Catalytic Activity
| Catalyst | Substrate | Oxidant | Conversion (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Cu(II) Phthalocyanine (B1677752) | 2,3-Dichlorophenol | H₂O₂ | - | 313 | 104.5 | [3] |
| Fe(III) Tetra(p-chlorophenyl)porphyrin | Phenol | H₂O₂ | 55.1 | ~7500 | - | [1] |
| Fe(III) Porphyrin Tetracarboxylate | 2,6-di-tert-butylphenol (B90309) | t-Butyl hydroperoxide | - | High | High | [4] |
| Mn(III) Complex | 3,5-di-tert-butylcatechol | O₂ | - | - | 230 (kcat) | [5] |
| Co(II) Phthalocyanine | 2,3-Dichlorophenol | H₂O₂ | High | High | High | [3] |
Note: The data presented is compiled from different sources with varying reaction conditions. Direct comparison should be made with caution. TON and TOF values are highly dependent on the specific experimental setup.
From the available data, iron and cobalt porphyrins generally exhibit high catalytic activity in the oxidation of phenols.[1][3] For instance, Fe(III) tetra(p-chlorophenyl)porphyrin demonstrated a high turnover number of approximately 7500 in the hydroxylation of phenol.[1] Similarly, Co(II) phthalocyanine showed high TON and TOF values in the degradation of 2,3-dichlorophenol.[3] While specific quantitative data for Cu(II) protoporphyrin IX in phenol oxidation is limited in the compared literature, a study on Cu(II) phthalocyanine, a structurally related macrocycle, reported a TON of 313 and a TOF of 104.5 h⁻¹ for the oxidation of 2,3-dichlorophenol.[3] Manganese complexes have also been shown to be highly active, with a reported catalytic rate (kcat) of 230 h⁻¹ for the oxidation of 3,5-di-tert-butylcatechol.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the synthesis of metalloporphyrins and a typical catalytic oxidation reaction.
Synthesis of Metalloprotoporphyrin IX
The insertion of a metal ion into the protoporphyrin IX macrocycle is a common procedure in the synthesis of these catalysts.
General Protocol for Metal Insertion:
-
Dissolution: Protoporphyrin IX is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Metal Salt Addition: A salt of the desired metal (e.g., Cu(II) acetate, Fe(III) chloride, Mn(III) chloride, or Co(II) acetate) is added to the solution.
-
Reflux: The reaction mixture is heated to reflux for a specified period, typically ranging from 30 minutes to several hours.
-
Monitoring: The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band, or by checking for the quenching of fluorescence under a UV lamp.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the metalloporphyrin is precipitated, often by the addition of water. The solid product is then collected by filtration, washed, and dried. Further purification can be achieved by chromatography.
Catalytic Oxidation of Phenols
The following is a general procedure for the oxidation of a phenolic substrate using a metalloporphyrin catalyst.
General Protocol for Phenol Oxidation:
-
Reaction Setup: The metalloporphyrin catalyst and the phenolic substrate are dissolved in an appropriate solvent (e.g., a water-methanol mixture, or an organic solvent like acetonitrile).
-
Oxidant Addition: The oxidant (e.g., hydrogen peroxide, t-butyl hydroperoxide, or molecular oxygen) is added to the reaction mixture. The addition may be done in one portion or portion-wise to control the reaction rate and temperature.
-
Reaction Conditions: The reaction is carried out at a specific temperature and for a set duration, with constant stirring.
-
Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the substrate and the formation of products.
-
Product Analysis: After the reaction is complete, the products are identified and quantified using appropriate analytical methods, such as GC-MS or NMR spectroscopy.
Reaction Mechanism and Visualization
The catalytic oxidation of phenols by metalloporphyrins generally proceeds through a mechanism involving the activation of the oxidant by the metal center of the porphyrin. This leads to the formation of a high-valent metal-oxo species, which is the active oxidant that attacks the phenolic substrate. The reaction can proceed via different pathways, including proton-coupled electron transfer (PCET).[6]
Below is a generalized workflow for the synthesis and catalytic application of metalloporphyrins, and a simplified diagram of the catalytic cycle for phenol oxidation.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mn(III) Protoporphyrin IX chloride | [frontierspecialtychemicals.com]
- 6. Oxidation mechanism of phenols by dicopper-dioxygen (Cu(2)/O(2)) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cu(II) and Zn(II) Protoporphyrin IX as Heme Oxygenase Controls for Researchers
An objective comparison of Cu(II) protoporphyrin IX and Zn(II) protoporphyrin IX for use as controls in heme oxygenase research, complete with supporting experimental data, detailed protocols, and pathway visualizations to guide researchers, scientists, and drug development professionals.
In the study of heme oxygenase (HO), an enzyme critical in heme catabolism and cellular stress responses, the use of appropriate controls is paramount for the accurate interpretation of experimental results. Metalloporphyrins are frequently employed to modulate HO activity, with Zinc (II) protoporphyrin IX (ZnPP) being a widely used inhibitor and Copper (II) protoporphyrin IX (CuPP) often utilized as a negative control. This guide provides a comprehensive comparison of these two compounds, detailing their performance, known off-target effects, and experimental best practices.
At a Glance: CuPP vs. ZnPP
| Feature | Cu(II) Protoporphyrin IX (CuPP) | Zn(II) Protoporphyrin IX (ZnPP) |
| Primary Role | Negative Control[1][2][3][4] | Heme Oxygenase Inhibitor |
| Mechanism of Action | Does not inhibit heme oxygenase.[1][2][4] | Competitive inhibitor of heme oxygenase. |
| Reported Off-Target Effects | No significant off-target effects reported. | Inhibition of nitric oxide synthase (nNOS, iNOS, eNOS), regulation of cyclin D1 expression, induction of apoptosis, and generation of reactive oxygen species (ROS). |
| Recommended Use | To control for non-specific effects of the protoporphyrin IX backbone and the presence of a divalent cation. | To investigate the physiological and pathological roles of heme oxygenase activity. |
Quantitative Performance Data
The inhibitory potency of ZnPP on the two primary isoforms of heme oxygenase, the inducible HO-1 and the constitutive HO-2, has been quantified. The half-maximal inhibitory concentration (IC50) values provide a measure of this potency. In contrast, CuPP is considered non-inhibitory.
| Compound | Target | IC50 (µM) | Tissue Source |
| Zn(II) protoporphyrin IX | HO-1 | 0.047 ± 0.005 | Rat Spleen Microsomes |
| Zn(II) protoporphyrin IX | HO-2 | 0.10 ± 0.01 | Rat Brain Microsomes |
| Cu(II) protoporphyrin IX | HO-1 / HO-2 | Not applicable (non-inhibitory)[1][2][4] | - |
Data for ZnPP IC50 values are derived from studies on rat tissues and may vary depending on the experimental conditions and species.
Experimental Protocols
Accurate assessment of heme oxygenase activity is crucial when using inhibitors and controls. Below are detailed protocols for a standard in vitro heme oxygenase activity assay.
Preparation of Microsomes
-
Tissue Homogenization: Homogenize fresh or frozen tissue (e.g., liver, spleen) in 4 volumes of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 0.25 M sucrose.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Washing and Resuspension: Discard the supernatant and wash the microsomal pellet by resuspending in 0.1 M potassium phosphate buffer (pH 7.4) and re-centrifuging at 105,000 x g for 30 minutes at 4°C.
-
Final Preparation: Resuspend the final microsomal pellet in a minimal volume of 0.1 M potassium phosphate buffer (pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This assay measures the production of bilirubin (B190676), the product of the coupled reaction of heme oxygenase and biliverdin (B22007) reductase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Microsomal protein (50-200 µg)
-
Rat liver cytosol (as a source of biliverdin reductase, ~1 mg protein)
-
Hemin (substrate, 20 µM final concentration)
-
NADPH (cofactor, 0.8 mM final concentration)
-
Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.
-
-
Inhibitor/Control Addition: Add ZnPP or CuPP at the desired final concentration. For a vehicle control, add an equivalent volume of the solvent used to dissolve the protoporphyrins (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 15-60 minutes in the dark.
-
Reaction Termination: Stop the reaction by adding 200 µL of chloroform (B151607).
-
Extraction: Vortex vigorously for 1 minute and centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Measurement: Carefully transfer the lower chloroform layer to a clean microcuvette and measure the absorbance at 464 nm and 530 nm. The concentration of bilirubin is calculated from the difference in absorbance (A464 - A530) using an extinction coefficient of 40 mM⁻¹cm⁻¹.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the implications of using ZnPP as a heme oxygenase inhibitor, it is crucial to consider its known off-target effects. The following diagrams illustrate the canonical heme oxygenase pathway and the potential off-target signaling pathways affected by ZnPP.
Discussion and Recommendations
The choice between CuPP and ZnPP as a control in heme oxygenase research is clear-cut based on their distinct properties.
Cu(II) protoporphyrin IX serves as an excellent negative control . Its structural similarity to heme and ZnPP, without the inhibitory effect on heme oxygenase, allows researchers to account for any non-specific effects of the porphyrin ring structure or the presence of a metal ion.[1][2][4] The lack of reported significant off-target effects further solidifies its role as an inert control.
Zn(II) protoporphyrin IX is a potent heme oxygenase inhibitor and a valuable tool for investigating the consequences of reduced HO activity. However, researchers must be cognizant of its off-target effects . The ability of ZnPP to modulate signaling pathways independently of HO inhibition, such as the MEK/ERK pathway leading to changes in cyclin D1 expression and the induction of apoptosis, necessitates careful experimental design. When using ZnPP to attribute an effect to HO inhibition, it is crucial to include appropriate controls, such as CuPP, to differentiate between HO-dependent and HO-independent effects. Furthermore, complementing inhibitor studies with genetic approaches, like siRNA-mediated knockdown of HO-1, can provide more definitive evidence.
References
- 1. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]
Validating Cu(II) Protoporphyrin IX as a Non-Inhibitory Control in Enzyme Kinetics: A Comparative Guide
For researchers and scientists in drug development, the selection of appropriate controls is paramount to the integrity and interpretation of enzyme kinetics studies. This guide provides a comprehensive comparison of Cu(II) protoporphyrin IX with other metalloporphyrins, validating its use as a non-inhibitory control, particularly for heme-dependent enzymes like heme oxygenase (HO).
This document outlines the comparative inhibitory effects of various metalloporphyrins on heme oxygenase activity and provides detailed experimental protocols for robust assay design.
Comparative Analysis of Metalloporphyrin Inhibition
The central metal ion in the protoporphyrin IX ring is a key determinant of its inhibitory activity against heme-dependent enzymes. While many metalloporphyrins act as competitive inhibitors by mimicking the natural substrate, heme, Cu(II) protoporphyrin IX is widely recognized as a non-inhibitory analogue.[1][2][3][4][5][6] This makes it an ideal negative control in enzyme assays to differentiate true inhibitory effects from non-specific interactions.
In contrast, metalloporphyrins such as Zinc (Zn), Tin (Sn), and Chromium (Cr) protoporphyrin IX have been shown to be potent inhibitors of heme oxygenase.[7] The inhibitory potential of these compounds has been quantified through the determination of their half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
Below is a summary of the reported IC50 values for various metalloporphyrins against the two main isoforms of heme oxygenase, HO-1 and HO-2.[7]
| Compound | Central Metal | Target Enzyme | IC50 (µM) |
| Cu(II) protoporphyrin IX | Copper (Cu) | HO-1 / HO-2 | Non-inhibitory |
| Zn(II) protoporphyrin IX | Zinc (Zn) | HO-1 | 5.45 |
| HO-2 | 2.65 | ||
| Sn(II) protoporphyrin IX | Tin (Sn) | HO-1 | 0.47 |
| HO-2 | 0.10 | ||
| Cr(III) protoporphyrin IX | Chromium (Cr) | HO-1 | 0.08 |
| HO-2 | 0.03 |
Table 1: Comparative IC50 values of various metalloporphyrins against heme oxygenase isoforms. Data sourced from Vreman et al.[7]
The data clearly illustrates that while Zinc, Tin, and Chromium protoporphyrins exhibit significant inhibitory activity against both HO-1 and HO-2, Cu(II) protoporphyrin IX is established as a non-inhibitory control.
Signaling Pathways and Experimental Workflows
The heme degradation pathway, catalyzed by heme oxygenase, is a critical physiological process. Metalloporphyrin inhibitors competitively bind to the active site of heme oxygenase, preventing the breakdown of heme to biliverdin, free iron, and carbon monoxide.
A typical experimental workflow for assessing the inhibitory potential of metalloporphyrins on heme oxygenase activity involves preparing the enzyme, incubating it with the substrate (heme) and the test compounds, and measuring the product formation.
References
- 1. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 2. Cu(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 3. Pharmacological versus genetic inhibition of heme oxygenase-1 - the comparison of metalloporphyrins, shRNA and CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cu(II) protoporphyrin IX | Zn (II) Protoporphyrin的阴性对照 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Comparative analysis of the spectral properties of different metalloporphyrins.
A deep dive into the distinct spectral signatures of metalloporphyrins, providing researchers and drug development professionals with a comprehensive guide to their UV-Visible absorption and fluorescence properties. This analysis includes supporting experimental data and detailed methodologies for spectroscopic characterization.
The insertion of a metal ion into the porphyrin macrocycle profoundly influences its electronic structure, leading to unique and characteristic spectral properties. These properties are not only fundamental to understanding the photophysics and photochemistry of these molecules but are also pivotal for their application in diverse fields such as photodynamic therapy, catalysis, and sensor technology. This guide provides a comparative analysis of the spectral features of common metalloporphyrins, focusing on the impact of the central metal ion on their UV-Visible (UV-Vis) absorption and fluorescence emission spectra.
Comparative Spectral Data of Selected Metalloporphyrins
The spectral characteristics of metalloporphyrins are dominated by intense absorption bands in the near-UV and visible regions, arising from π-π* electronic transitions within the porphyrin ring. The most prominent feature is the Soret band (or B band) observed around 400-450 nm, which is characteristic of all porphyrins and has a very high molar absorptivity. In the visible region, a series of weaker bands, known as Q bands, are observed between 500 and 700 nm.
Upon metallation, the four Q-bands typically observed in free-base porphyrins collapse into one or two bands, a direct consequence of the increased symmetry of the porphyrin macrocycle from D₂h to D₄h. The nature of the central metal ion further modulates the position and intensity of these bands.
| Metalloporphyrin | Central Metal | Soret Band (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at Soret Band | Q Band(s) (λ_max, nm) | Fluorescence Emission (λ_em, nm) |
| Zinc Tetraphenylporphyrin (ZnTPP) | Zn(II) | ~421 | ~5 x 10⁵ | ~550, ~590 | ~595, ~645 |
| Iron(II) Tetraphenylporphyrin (Fe(II)TPP) | Fe(II) | ~420 | - | ~540 | Non-fluorescent |
| Copper(II) Tetraphenylporphyrin (CuTPP) | Cu(II) | ~416 | ~4 x 10⁵ | ~540 | Weakly fluorescent/Non-fluorescent |
| Palladium(II) Tetraphenylporphyrin (PdTPP) | Pd(II) | ~418 | - | ~525, ~555 | Phosphorescent |
The Influence of the Central Metal Ion
The electronic configuration of the central metal ion plays a crucial role in determining the spectral and photophysical properties of the metalloporphyrin.
-
Closed-Shell Metals (e.g., Zn(II)): Metalloporphyrins with d¹⁰ metal ions like Zinc(II) are typically fluorescent.[1] Their UV-Vis spectra are characterized by sharp Soret and Q bands, dominated by the porphyrin ligand's π-π* transitions.[1] The metal ion has a relatively small effect on the energy of these transitions.[1]
-
Open-Shell Metals (e.g., Fe(II), Cu(II)): Transition metals with unpaired d-electrons, such as Iron(II) and Copper(II), often lead to the quenching of fluorescence. This is due to efficient intersystem crossing to triplet states or other non-radiative decay pathways facilitated by the paramagnetic metal center. Their absorption spectra can also be more complex, sometimes featuring charge-transfer bands in addition to the porphyrin-based transitions.
-
Heavy Metals (e.g., Pd(II)): The presence of a heavy atom like Palladium(II) enhances spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to the triplet state. Consequently, these metalloporphyrins are often phosphorescent rather than fluorescent.
Experimental Protocols
Accurate and reproducible spectroscopic analysis of metalloporphyrins requires careful experimental design and execution.
UV-Visible Absorption Spectroscopy
-
Sample Preparation:
-
Dissolve the metalloporphyrin in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene, or DMF) to a final concentration in the micromolar range (1-10 µM). The concentration should be chosen to yield a Soret band absorbance between 1.0 and 1.5 to ensure linearity in the Beer-Lambert law.
-
Use a quartz cuvette with a 1 cm path length.
-
Prepare a solvent blank for baseline correction.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the baseline with the solvent-filled cuvette in both the sample and reference beams.
-
Acquire the absorption spectrum of the metalloporphyrin solution over a wavelength range of at least 350-750 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the Soret and Q bands.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the metalloporphyrin (typically in the nanomolar to low micromolar range) in a spectroscopic grade solvent to minimize reabsorption effects. The absorbance at the excitation wavelength should generally be below 0.1.
-
Use a four-sided polished quartz cuvette.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to a value on the red edge of the Soret band or within a Q-band to minimize inner filter effects.
-
Record the emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength to capture the entire fluorescence profile.
-
It is crucial to correct for instrumental factors and potential artifacts like reabsorption, especially for compounds with small Stokes shifts.[2]
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum fluorescence emission.
-
The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
-
Visualizing the Experimental Workflow
The general workflow for the spectroscopic analysis of metalloporphyrins can be visualized as a series of sequential steps from sample preparation to data interpretation.
References
The Influence of the Central Metal Ion on Protoporphyrin IX Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protoporphyrin IX (PpIX), a naturally occurring photosensitizer and precursor to heme, exhibits a remarkable versatility in its chemical and biological properties that can be exquisitely modulated by the chelation of a central metal ion. The identity of this metal ion dictates the photophysical, catalytic, and therapeutic characteristics of the resulting metalloprotoporphyrin IX (MPpIX) complex. This guide provides a comprehensive comparison of how different central metal ions affect the properties of protoporphyrin IX, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Photophysical Properties: A Tale of Light and Energy
The insertion of a metal ion into the protoporphyrin IX macrocycle significantly alters its electronic structure, which in turn governs its absorption and emission of light. These properties are critical for applications such as photodynamic therapy (PDT) and fluorescence imaging.
The photophysical behavior of a metalloporphyrin is largely determined by the nature of the central metal ion. Diamagnetic metals, such as Zn(II), often enhance the quantum yield of singlet oxygen, a key cytotoxic agent in PDT. In contrast, paramagnetic metals can decrease the lifetime of the excited triplet state, leading to lower reactive oxygen species (ROS) production.[1]
Comparative Photophysical Data
| Metal Ion | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |
| - (Metal-Free) | ~406 | ~505, 540, 575, 630 | 0.085 | 0.80 |
| Zn(II) | ~415 | ~545, 580 | High | Reduced compared to metal-free |
| Fe(III) (Hemin) | ~398 | ~510, 540, 635 | - | - |
| Co(II) | ~427 | ~535, 569 | - | - |
| Ni(II) | ~389 | - | - | - |
| Cu(II) | ~398 | - | - | - |
| Mg(II) | - | - | - | - |
| Ga(III) | ~405 | - | 0.063 | - |
| Al(III) | ~405 | - | 0.12 | - |
| In(III) | ~405 | - | 0.01 | - |
| Sn(IV) | - | - | Low | - |
| Pd(II) | - | - | - | 0.34 (for Hematoporphyrin derivative) |
| Pt(II) | - | - | - | 0.24 (for Hematoporphyrin derivative) |
Note: The exact values can vary depending on the solvent and experimental conditions.
Redox Potentials: Electron Transfer and Catalysis
The central metal ion plays a pivotal role in defining the redox properties of metalloprotoporphyrins. These properties are fundamental to their function in biological electron transport chains and their application as catalysts.
For instance, the Fe(III)/Fe(II) redox couple in heme is central to the function of cytochromes and hemoglobin. Studies on Fe(III)-protoporphyrin IX (FePPIX) adsorbed on gold electrodes have shown a reversible Fe(III/II) redox peak at approximately -0.41 V (vs. NHE) at high pH.[2]
Comparative Redox Potential Data
| Metalloporphyrin | Redox Couple | Potential (V vs. NHE) | Experimental Conditions |
| Fe-PpIX | Fe(III)/Fe(II) | ~ -0.41 | Adsorbed on graphite/alkylthiol modified Au electrodes, high pH |
| Fe-PpIX | Fe(III)/Fe(II) | ~ -0.19 | Adsorbed on single-crystal Au(111) |
Note: Redox potentials are highly sensitive to the molecular environment, including solvent, pH, and axial ligation.
Catalytic Activity: Mimicking Nature's Efficiency
Metalloporphyrins, particularly those containing iron and manganese, are well-known for their ability to mimic the catalytic activity of heme-containing enzymes like peroxidases and cytochrome P450.[3] The central metal ion is the active site for these catalytic reactions, which often involve the activation of molecular oxygen or hydrogen peroxide.
Hemin (Fe-protoporphyrin IX) has been shown to exhibit peroxidase-like activity, catalyzing the oxidation of various substrates. However, its catalytic efficiency is generally lower than that of natural enzymes like horseradish peroxidase (HRP).[3]
Comparative Peroxidase-Like Activity Data
| Catalyst | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Hemin (Fe-PpIX) | THB, OPD, TMB | - | - | (Reported as lower than HRP and PCN-222(Fe)) |
| Horseradish Peroxidase (HRP) | THB, OPD, TMB | High | Low | High |
| PCN-222(Fe) (MOF) | THB, OPD, TMB | - | - | (Reported as two orders of magnitude lower than HRP) |
Note: Quantitative kinetic data for a direct comparison of different metalloprotoporphyrin IX complexes in peroxidase-like reactions is limited in the literature.
Antibacterial Properties: A Trojan Horse Strategy
Non-iron metalloporphyrins have emerged as a promising class of antibacterial agents.[4] These compounds exploit the heme uptake systems of bacteria to gain entry into the cell, acting as "Trojan horses." Once inside, they can disrupt cellular processes. Gallium(III) protoporphyrin IX (Ga-PPIX) has shown particular potency against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The antibacterial activity is attributed to the entire molecule, as neither the metal ion nor the metal-free porphyrin alone exhibits the same level of potency.[4]
Comparative Antibacterial Activity Data (Minimum Inhibitory Concentration - MIC)
| Metalloporphyrin | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |
| Ga(III)-PpIX | Potent | Potent |
| - (Metal-Free PpIX) | ~100-fold higher than Ga-PpIX | ~100-fold higher than Ga-PpIX |
| Co(III)-PpIX NPs | Active | Active |
Signaling Pathways and Biological Implications
The central metal ion in protoporphyrin IX dictates its interaction with and influence on various biological signaling pathways. Heme (Fe-PpIX) itself is a crucial signaling molecule, regulating processes from gene expression to immune responses.
Heme Biosynthesis and Regulation
The synthesis of heme is a tightly regulated process. The final step involves the insertion of Fe(II) into protoporphyrin IX by the enzyme ferrochelatase.
References
Benchmarking Cu(II) Protoporphyrin IX as a Near-Infrared Emitter in Organic Light-Emitting Diodes
A Comparative Guide for Researchers in Optoelectronics and Materials Science
In the rapidly evolving field of organic light-emitting diodes (OLEDs), the quest for efficient and stable emitters across the electromagnetic spectrum is paramount. While significant progress has been made in developing high-performance emitters for the visible range, the near-infrared (NIR) region presents unique challenges and opportunities, particularly for applications in night-vision displays, optical communication, and biomedical sensing. This guide provides a comprehensive performance benchmark of Cu(II) protoporphyrin IX (Cu-PPIX), a naturally derived macrocycle, against state-of-the-art iridium(III) phosphorescent and thermally activated delayed fluorescence (TADF) emitters for NIR-OLEDs.
Performance Comparison of OLED Emitters
The performance of an OLED is primarily evaluated by its external quantum efficiency (EQE), maximum luminance, emission wavelength (λEL), and operational lifetime. The following table summarizes these key metrics for a Cu(II) protoporphyrin IX-based OLED and compares them with representative high-performance NIR and visible-range emitters.
| Emitter Type | Emitter Material | Host | λEL (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | Lifetime |
| Copper Complex | Cu(II) protoporphyrin IX | PVK:PBD | 705 | Not Reported | Not Reported | Not Reported |
| Phosphorescent | Ir(ppy)3 (Green) | PVK | 512 | ~20% | >20,000 | >10,000 h (Typical) |
| Phosphorescent | Pt(II) Complex (NIR) | Various | >700 | >20% | Not Applicable | Not Reported |
| TADF | 4CzIPN (Green) | mCBP | 520 | >25% | >10,000 | >1,000 h |
| TADF | spiro-AC-TRZ (Green, as assistant dopant) | PVK | 520 | 7.4 | >18,000 | Not Reported |
| Porphyrin (Fluorescent) | Zinc(II) Porphyrin Pentamer | PIDT-2TPD | 830 | 2.0 | Not Applicable | Not Reported |
Note: "Not Reported" indicates that the specific data was not available in the cited literature for the Cu(II) protoporphyrin IX device. The luminance for NIR emitters is often reported in terms of radiance (mW/sr/m²) rather than candela per square meter (cd/m²).
From the available data, it is evident that while Cu(II) protoporphyrin IX exhibits electroluminescence in the desirable NIR region at 705 nm, its performance in terms of efficiency and brightness has not been extensively quantified in the scientific literature, suggesting it is not currently a high-performance emitter.[1] In contrast, iridium(III) and TADF emitters have demonstrated high EQEs and luminance in the visible spectrum. For the NIR region, other metalloporphyrins, such as zinc-based complexes, have shown promising, albeit modest, EQEs.[2][3][4] Platinum(II) complexes currently dominate the field of high-efficiency NIR OLEDs.
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final device performance. Below are detailed methodologies for the key experiments involved.
OLED Fabrication (Solution Processing for Cu-PPIX)
This protocol describes a general procedure for the fabrication of a solution-processed OLED, similar to the one used for the Cu(II) protoporphyrin IX device.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glove box.
-
Emissive Layer (EML) Deposition: A solution of the host materials, such as poly(N-vinylcarbazole) (PVK) and 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), and the emitter, Cu(II) protoporphyrin IX, in a suitable solvent like chloroform (B151607) is prepared. This solution is then spin-coated on top of the HIL. The film is annealed to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: The substrate is transferred to a vacuum thermal evaporator. A layer of an electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq3), is deposited, followed by the deposition of a low work function metal cathode, typically lithium fluoride (B91410) (LiF) and then aluminum (Al).
OLED Fabrication (Vacuum Deposition for Phosphorescent and TADF Emitters)
High-performance phosphorescent and TADF OLEDs are typically fabricated using vacuum thermal evaporation.
-
Substrate Cleaning: The same procedure as for solution processing is followed.
-
Organic Layer Deposition: The substrate is placed in a high-vacuum chamber (~10-6 Torr). The organic materials for the HIL, hole transport layer (HTL), EML (host and emitter co-evaporation), ETL, and electron injection layer (EIL) are sequentially deposited from resistively heated crucibles. The deposition rates and thicknesses are monitored using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking the vacuum, the metal cathode is deposited on top of the organic stack.
OLED Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source meter, and the current and luminance are measured simultaneously. The luminance is measured using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded using a spectroradiometer at different driving voltages to determine the emission color and check for any spectral shifts.
-
External Quantum Efficiency (EQE) Calculation: The EQE is calculated from the luminance, current density, and the EL spectrum. For NIR devices, a calibrated NIR detector is required.
-
Operational Lifetime: The device is operated at a constant current, and the luminance is monitored over time. The lifetime is typically defined as the time it takes for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value.
Visualizing the Processes
To better understand the experimental workflow and the fundamental principles of light emission in OLEDs, the following diagrams are provided.
References
- 1. Photoconduction and Electroluminescence of Copper (II) Protoporphyrin and Chlorin Cu-C-e6 | MDPI [mdpi.com]
- 2. A porphyrin pentamer as a bright emitter for NIR OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A porphyrin pentamer as a bright emitter for NIR OLEDs. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
A Comparative Guide to the Quantification of Cu(II) Protoporphyrin IX: Cross-Validation of UV-Vis Spectrophotometry, HPLC, and ICP-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Cu(II) protoporphyrin IX (CuPPIX) is critical for a range of applications, from assessing the efficacy of novel photosensitizers in photodynamic therapy to understanding its role in various biological processes. This guide provides a comprehensive cross-validation of three common analytical methods: UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), offering detailed experimental protocols and performance data to aid in method selection and implementation.
This document outlines the principles, procedures, and expected performance characteristics of each technique, enabling an objective comparison. While direct comparative studies on CuPPIX are limited, the data presented here is synthesized from studies on protoporphyrin IX (PPIX) and other metalloporphyrins, providing a strong foundation for methodological assessment.
Experimental Workflow and Method Validation
A crucial aspect of any quantitative analysis is rigorous method validation to ensure the reliability of the data. The general workflow for analytical method validation is outlined below, encompassing key parameters that define the performance of the method.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics in relation to the specific research question. The following table summarizes the key quantitative parameters for the three methods based on available literature. It is important to note that performance can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Principle | Measures absorbance of light by the porphyrin ring. | Separates CuPPIX from other components before quantification by UV-Vis or fluorescence detection. | Measures the mass-to-charge ratio of the copper ion after atomization and ionization. |
| Limit of Detection (LOD) | ~1.43 mg/L (for Cu²⁺ complex)[1] | ~3.8 pM (for PPIX)[2] | 5-110 ng/L (for heavy metal complexes)[3] |
| Limit of Quantification (LOQ) | ~4.34 mg/L (for Cu²⁺ complex)[1] | Not explicitly found for CuPPIX, but typically higher than LOD. | Typically 3-5 times the LOD. |
| Linearity (Range) | 6.3–381 mg/L (for Cu²⁺ complex)[1] | 1–2000 nmol/L (for PPIX)[4] | Wide linear range, often several orders of magnitude. |
| Precision (%RSD) | < 2%[5] | < 15%[6] | < 5% |
| Specificity | Moderate; susceptible to interference from other absorbing species. | High; separates analyte from interfering matrix components. | Very high; measures the specific isotope of copper. |
| Throughput | High | Moderate | High (with autosampler) |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide foundational methodologies for each analytical technique.
UV-Vis Spectrophotometry
This method offers a rapid and straightforward approach for quantifying CuPPIX in relatively pure solutions.
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Reagents:
-
Cu(II) Protoporphyrin IX standard
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
-
Standard Preparation:
-
Prepare a stock solution of CuPPIX in DMSO (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of standards with concentrations spanning the expected sample range.
-
-
Sample Preparation:
-
Dissolve the sample containing CuPPIX in the same solvent used for the standards.
-
Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.
-
-
Measurement:
-
Record the absorbance spectrum of the blank (solvent) and the standards from 350 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λmax) for the Soret peak, which is characteristic of porphyrins (around 400-410 nm).
-
Measure the absorbance of the samples at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CuPPIX in the samples by interpolating their absorbance values on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more specific quantification by separating CuPPIX from other components in the sample matrix before detection.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or fluorescence detector.
-
Reagents:
-
Cu(II) Protoporphyrin IX standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
-
Standard Preparation:
-
Prepare a stock solution of CuPPIX in a suitable solvent (e.g., DMSO).
-
Prepare working standards by diluting the stock solution in the mobile phase.
-
-
Sample Preparation:
-
For biological samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the porphyrins.[7]
-
Reconstitute the extracted sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example): [2]
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV-Vis at the Soret band maximum (around 405 nm).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify CuPPIX in the samples by comparing their peak areas to the calibration curve.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS offers an indirect but highly sensitive and specific method for quantifying CuPPIX by measuring its copper content.
-
Instrumentation: An ICP-MS instrument.
-
Reagents:
-
High-purity nitric acid (HNO₃)
-
High-purity hydrochloric acid (HCl) (optional, for stabilization)[8]
-
Certified copper standard solution
-
-
Standard Preparation:
-
Prepare a series of copper standards by diluting the certified stock solution in a matrix that matches the digested samples (e.g., 2% HNO₃).
-
-
Sample Preparation (Acid Digestion): [9][10]
-
Accurately weigh the sample containing CuPPIX into a digestion vessel.
-
Add a known volume of concentrated nitric acid.
-
Digest the sample using a microwave digestion system or by heating on a hot plate until the organic matrix is destroyed and the solution is clear.
-
Dilute the digested sample to a known final volume with ultrapure water. The final acid concentration should be around 2%.
-
-
Measurement:
-
Aspirate the blank, standards, and samples into the ICP-MS.
-
Monitor the signal for the copper isotopes (⁶³Cu and ⁶⁵Cu).
-
-
Quantification:
-
Create a calibration curve by plotting the signal intensity of the copper standards against their concentrations.
-
Determine the concentration of copper in the digested samples.
-
Calculate the concentration of CuPPIX based on the known stoichiometry of copper in the molecule.
-
Decision-Making for Method Selection
The choice of analytical method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and available resources.
Conclusion and Recommendations
The cross-validation of these three analytical methods reveals a trade-off between simplicity, specificity, and sensitivity.
-
UV-Vis spectrophotometry is a cost-effective and high-throughput method suitable for routine analysis of relatively pure CuPPIX samples where high sensitivity is not a primary concern.
-
HPLC offers a significant advantage in specificity, making it the method of choice for complex matrices such as biological fluids or tissue extracts.[7] Its sensitivity is also generally superior to UV-Vis.
-
ICP-MS provides the highest sensitivity and elemental specificity, making it an excellent choice for trace-level quantification and as an orthogonal method to confirm results from HPLC.[11] The requirement for sample digestion, however, adds to the complexity of the workflow.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 3. Determination of heavy metal complexes with humic substances by HPLC/ICP-MS coupling using on-line isotope dilution technique (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. sci-arch.org [sci-arch.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Metalloporphyrin Complexes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of metalloporphyrin complexes is crucial for their application in various fields, including catalysis, sensing, and therapeutics. This guide provides a comparative analysis of the stability of various metalloporphyrin complexes, supported by experimental data and detailed methodologies.
The stability of a metalloporphyrin complex is a critical parameter that dictates its suitability for specific applications. This stability is influenced by several factors, primarily the nature of the central metal ion, the peripheral substituents on the porphyrin ring, and the surrounding environmental conditions such as solvent and pH. A quantitative understanding of these factors allows for the rational design of robust and efficient metalloporphyrin-based systems.
Factors Influencing Metalloporphyrin Stability
The intrinsic stability of a metalloporphyrin complex is largely governed by the strength of the bond between the central metal ion and the four nitrogen atoms of the porphyrin core. Several key factors contribute to this stability:
-
The Central Metal Ion: The size, charge, and electronic configuration of the central metal ion play a pivotal role. Generally, smaller, more highly charged metal ions that can fit snugly into the porphyrin cavity form more stable complexes. The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, is often applicable to metalloporphyrins.
-
Peripheral Substituents: Electron-withdrawing or electron-donating groups attached to the periphery of the porphyrin ring can modulate the electron density of the core nitrogen atoms, thereby influencing the metal-ligand bond strength.
-
Environmental Conditions: The solvent, pH, and presence of coordinating ligands can significantly impact the stability of metalloporphyrin complexes. For instance, acidic conditions can promote the demetalation of less stable complexes.
Quantitative Comparison of Metalloporphyrin Stability
To facilitate a direct comparison of the stability of different metalloporphyrin complexes, quantitative data from various studies are summarized below. The stability of these complexes can be expressed in terms of thermodynamic stability constants (log β) or kinetic parameters such as decomposition rates.
Thermodynamic Stability
The overall stability constant (β) represents the equilibrium constant for the formation of the metalloporphyrin complex from the free-base porphyrin and the metal ion. A higher log β value indicates a more stable complex.
| Porphyrin Ligand | Metal Ion | log β | Solvent System | Reference |
| meso-tetra-(p-sulphonatophenyl)porphyrin (TPPS) | Cu(II) | 38.1 | DMSO-water (80:20) | [1] |
| meso-tetra-(p-sulphonatophenyl)porphyrin (TPPS) | Zn(II) | 34.6 | DMSO-water (80:20) | [1] |
Kinetic Stability
Kinetic stability refers to the lability of the metalloporphyrin complex, often assessed by measuring the rate of demetalation under specific conditions, typically in an acidic medium.
| Metalloporphyrin | Demetalation Rate Constant (k_d) | Conditions | Reference |
| Zn-tetrasulfonated tetraphenylporphine (Zn-TPPS) | 10.9 M⁻² sec⁻¹ | 30°C | [2] |
Thermal Stability
Thermogravimetric analysis (TGA) can provide insights into the thermal stability of metalloporphyrin complexes by determining their decomposition temperatures.
| Porphyrin Ligand | Metal Complex | Onset Decomposition Temperature (°C) | Reference |
| tetra-p-phenyl-porphyrin (TPP) | TPPTiCl₂ | < 390 | [3] |
| tetra-p-phenyl-porphyrin (TPP) | TPPWCl₄ | ~410 | [3] |
| tetra-p-phenyl-porphyrin (TPP) | TPPMg | ~430 | [3] |
| tetra-p-phenyl-porphyrin (TPP) | TPPCo | ~440 | [3] |
| tetra-p-phenyl-porphyrin (TPP) | TPPNi | ~450 | [3] |
| tetra-p-phenyl-porphyrin (TPP) | TPPVO | > 470 | [3] |
Based on these findings, the thermal stability of the TPP complexes follows the order: TPPTiCl₂ < TPPWCl₄ < TPPMg < TPPCo < TPPNi < TPPVO.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided to enable researchers to replicate and build upon these findings.
Determination of Stability Constants by UV-Vis Spectrophotometric Titration
This method relies on the change in the UV-Vis absorption spectrum of the porphyrin upon coordination with a metal ion.
Materials:
-
Free-base porphyrin solution of known concentration.
-
Metal salt solution of known concentration.
-
Spectrophotometer-grade solvent.
-
Quartz cuvettes.
Procedure:
-
Record the UV-Vis spectrum of the free-base porphyrin solution.
-
Add a small aliquot of the metal salt solution to the porphyrin solution.
-
Mix thoroughly and allow the solution to equilibrate.
-
Record the UV-Vis spectrum of the mixture.
-
Repeat steps 2-4 with incremental additions of the metal salt solution until no further significant spectral changes are observed.
-
The stability constant (β) can be calculated from the changes in absorbance at a specific wavelength using appropriate binding models and software.
Kinetic Analysis of Demetalation by UV-Vis Spectroscopy
This experiment monitors the rate at which the metal ion is released from the porphyrin core in an acidic medium.
Materials:
-
Metalloporphyrin solution of known concentration.
-
Acid solution (e.g., HCl, H₂SO₄) of known concentration.
-
Spectrophotometer with a thermostatted cell holder.
-
Quartz cuvettes.
Procedure:
-
Equilibrate the metalloporphyrin solution and the acid solution to the desired temperature.
-
Mix the two solutions rapidly in a quartz cuvette.
-
Immediately start recording the UV-Vis spectrum at regular time intervals.
-
Monitor the decrease in the absorbance of the characteristic Soret band of the metalloporphyrin and the increase in the absorbance of the corresponding band of the free-base porphyrin.
-
The rate constant for the demetalation reaction can be determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., pseudo-first-order).
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the factors influencing metalloporphyrin stability and a typical experimental workflow.
References
- 1. Stability constants of metalloporphyrins. A study of the protonation, deprotonation, and formation of copper(II) and zinc(II) complexes of meso-tetra-(p-sulphonatophenyl)porphyrin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
Distinguishing Cu(II) Protoporphyrin IX from Heme b: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Cu(II) protoporphyrin IX and heme b (iron(II) protoporphyrin IX) are structurally similar metalloporphyrins that play distinct roles in biological and synthetic systems. While both consist of a protoporphyrin IX macrocycle, the central metal ion—copper(II) versus iron(II)—imparts unique spectroscopic properties. Accurate differentiation between these two molecules is crucial for various research applications, including the study of heme metabolism, the development of artificial enzymes, and the characterization of metalloprotein active sites. This guide provides a detailed comparison of Cu(II) protoporphyrin IX and heme b using key spectroscopic techniques, supported by experimental data and protocols.
At a Glance: Key Spectroscopic Differences
A summary of the primary spectroscopic distinctions between Cu(II) protoporphyrin IX and heme b is presented below. These differences arise from the distinct electronic configurations of the central Cu(II) and Fe(II)/Fe(III) ions.
| Spectroscopic Technique | Cu(II) Protoporphyrin IX | Heme b (Fe(II/III) Protoporphyrin IX) |
| UV-Vis Spectroscopy | Soret Band: ~407 nmQ-bands: Two distinct bands (~538 nm, ~570 nm) | Soret Band: ~388-420 nm (varies with solvent and aggregation state)Q-bands: Broader and less defined than Cu(II) PPIX |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | EPR Active (d⁹, S=1/2): - Anisotropic signal- g∥ ≈ 2.19-2.25- g⊥ ≈ 2.05-2.08- Characteristic copper hyperfine splitting (A∥) | EPR activity depends on Fe oxidation and spin state: - Fe(II) (d⁶): Typically EPR silent (integer spin)- Fe(III) High-Spin (S=5/2): Strong signal at g ≈ 6- Fe(III) Low-Spin (S=1/2): Rhombic signals with g-values between 1.5 and 3.7 |
| Resonance Raman Spectroscopy | Metal-Ligand Vibrations: - Cu-N(His) stretch ~190 cm⁻¹ (in 5-coordinate complexes)Porphyrin Skeletal Modes: - Sensitive to the Cu(II) ion | Oxidation/Spin-State Marker Bands: - ν₄ (oxidation state marker): ~1360 cm⁻¹ (Fe(II)), ~1375 cm⁻¹ (Fe(III))- ν₃ (spin-state marker): ~1470-1490 cm⁻¹ (low-spin), ~1490-1510 cm⁻¹ (high-spin)Fe-Ligand Vibrations: - Fe-L stretches are characteristic of the axial ligand |
Deep Dive into Spectroscopic Techniques
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins and metalloporphyrins, which exhibit intense absorption bands in the ultraviolet and visible regions. These arise from π-π* electronic transitions within the porphyrin macrocycle.
The spectra are dominated by an intense Soret (or B) band around 400 nm and a series of weaker Q-bands in the 500-650 nm region. The precise wavelengths and intensities of these bands are sensitive to the central metal ion, its oxidation state, the axial ligands, and the solvent environment.
Cu(II) Protoporphyrin IX typically displays a sharp Soret band at approximately 407 nm in solvents like dimethyl sulfoxide (B87167) (DMSO).[1] In dichloromethane (B109758), metalloporphyrins show a Soret band and two Q-bands.[2][3] The Q-band region for Cu(II) protoporphyrin IX generally shows two distinct peaks.
Heme b , on the other hand, exhibits more complex UV-Vis spectral behavior due to the variable oxidation (Fe(II) or Fe(III)) and spin states of the central iron atom, as well as its propensity to aggregate in solution. Hemin (B1673052), the chloride salt of oxidized heme b (Fe(III) protoporphyrin IX), shows a Soret band that can range from approximately 388 nm to 420 nm depending on the solvent and whether it exists as a monomer or a dimer.[4][5][6][7]
Distinguishing Feature: The number and position of the Q-bands can be a key differentiator. Cu(II) protoporphyrin IX generally has a simpler and more defined Q-band structure compared to the often broader and more complex Q-bands of heme b, especially in its various aggregated and spin states.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic species, making it highly effective for distinguishing between Cu(II) and certain forms of iron protoporphyrin IX.
Cu(II) Protoporphyrin IX , with its d⁹ electronic configuration, has one unpaired electron (S=1/2) and is therefore EPR active. It typically exhibits an anisotropic EPR spectrum characteristic of an axial or nearly axial system. The spectrum is defined by two principal g-values, g∥ and g⊥, where g∥ > g⊥ > 2.0023 (the free electron g-value). Furthermore, the copper nucleus (I=3/2) couples with the electron spin to produce a characteristic four-line hyperfine splitting pattern on the g∥ feature. Typical values are g∥ ≈ 2.19-2.25 and g⊥ ≈ 2.05-2.08.[8]
Heme b 's EPR signature is dependent on the oxidation and spin state of the iron.
-
Fe(II) (ferrous) heme b is a d⁶ system. In its common high-spin (S=2) or low-spin (S=0) states, it is a non-Kramers ion and is generally considered EPR silent under standard X-band conditions.
-
Fe(III) (ferric) heme b is a d⁵ system (S=5/2 or S=1/2) and is EPR active.
-
High-spin (S=5/2) ferric heme, common in five-coordinate complexes, gives rise to a strong and easily identifiable signal at g ≈ 6.[9]
-
Low-spin (S=1/2) ferric heme, typically found in six-coordinate complexes, displays a more complex rhombic signal with three different g-values, often in the range of 1.5 to 3.7.[9][10]
-
Distinguishing Feature: The presence of a characteristic Cu(II) EPR signal with its four-line hyperfine splitting is a definitive indicator of Cu(II) protoporphyrin IX. Conversely, the observation of a signal at g ≈ 6 points to high-spin ferric heme, while the absence of a signal could suggest ferrous heme b.
Resonance Raman (RR) Spectroscopy
Resonance Raman spectroscopy provides detailed vibrational information about the porphyrin macrocycle and its interaction with the central metal ion. By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., the Soret or Q-bands), the vibrational modes of the chromophore are selectively enhanced.
The vibrational frequencies of the porphyrin skeleton are sensitive to the size, oxidation state, and spin state of the central metal ion.
Cu(II) Protoporphyrin IX will have a characteristic set of porphyrin skeletal mode frequencies. In five-coordinate complexes, such as when coordinated to a histidine residue, a Cu-N(His) stretching vibration has been observed around 190 cm⁻¹.[11]
Heme b RR spectra are particularly informative due to the presence of well-established "marker bands" that are sensitive to the iron's oxidation and spin state.
-
The ν₄ band , often called the oxidation state marker, appears around 1360 cm⁻¹ for Fe(II) and shifts to about 1375 cm⁻¹ for Fe(III).
-
The ν₃ band is sensitive to the spin state, appearing in the range of 1470-1490 cm⁻¹ for low-spin hemes and shifting to higher frequencies (1490-1510 cm⁻¹) for high-spin hemes.
Distinguishing Feature: The positions of the oxidation and spin-state marker bands in the resonance Raman spectrum provide a clear and reliable method for identifying the state of the iron in heme b, which will be distinctly different from the vibrational spectrum of Cu(II) protoporphyrin IX. The presence of a band around 190 cm⁻¹ could be indicative of a 5-coordinate Cu(II) species.
Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for the spectroscopic analysis of metalloporphyrin samples.
Experimental Protocols
1. Sample Preparation for UV-Vis Spectroscopy [2][12]
-
Solvent Selection: Choose a solvent in which the metalloporphyrin is soluble and that is transparent in the wavelength range of interest (typically 300-700 nm). Dichloromethane, chloroform, dimethyl sulfoxide (DMSO), and ethanol (B145695) are commonly used.
-
Stock Solution Preparation: Accurately weigh a small amount of the metalloporphyrin and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Dilute the stock solution to a final concentration that results in a Soret band absorbance between 1 and 1.5. A typical concentration for this is in the micromolar range (e.g., 1-10 µM).
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 300-700 nm).
-
2. Sample Preparation for EPR Spectroscopy [13]
-
Sample Preparation: Prepare a solution of the metalloporphyrin in a suitable solvent at a concentration typically in the range of 0.1-1 mM. The solvent should form a good glass upon freezing (e.g., a mixture of dichloromethane and toluene, or a buffered aqueous solution with a cryoprotectant like glycerol).
-
Tube Loading: Transfer the solution into a high-purity quartz EPR tube (e.g., 4 mm outer diameter). Ensure the sample height is sufficient to fill the active volume of the EPR resonator.
-
Freezing: Shock-freeze the sample by slowly immersing the EPR tube in liquid nitrogen. This is crucial to obtain a frozen solution with randomly oriented molecules, which is necessary for a powder-pattern EPR spectrum.
-
Measurement:
-
The EPR spectrum is typically recorded at cryogenic temperatures (e.g., 77 K, liquid nitrogen temperature, or lower with liquid helium).
-
Instrument parameters such as microwave frequency, microwave power, modulation amplitude, and temperature should be optimized to obtain a good signal-to-noise ratio without signal distortion.
-
3. Sample Preparation for Resonance Raman Spectroscopy
-
Sample Preparation: Prepare a solution of the metalloporphyrin in a suitable solvent at a concentration typically ranging from 10 µM to 1 mM, depending on the resonance enhancement and potential for photodegradation.
-
Excitation Wavelength Selection: Choose a laser excitation wavelength that falls within one of the absorption bands (Soret or Q-bands) of the metalloporphyrin to achieve resonance enhancement.
-
Measurement:
-
The sample can be held in a quartz cuvette or a spinning NMR tube to minimize local heating and photodegradation by the laser beam.
-
For light-sensitive samples, lowering the temperature and/or reducing the laser power is recommended.
-
Collect the scattered light at a 90° angle to the incident laser beam and disperse it through a monochromator onto a detector (e.g., a CCD camera).
-
Acquire spectra with appropriate accumulation times and laser power to achieve a good signal-to-noise ratio.
-
By applying these spectroscopic techniques and following the outlined protocols, researchers can confidently and accurately distinguish between Cu(II) protoporphyrin IX and heme b, enabling more precise characterization of their roles in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 3. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 4. A spectrophotometric method for estimating hemin in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper(II) protoporphyrin IX as a reporter group for the heme environment in myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heme ligand identification and redox properties of the cytochrome c synthetase, CcmF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. cce.caltech.edu [cce.caltech.edu]
A Comparative Guide to the Synthesis and Validation of High-Purity Copper(II) Protoporphyrin IX
Introduction
Copper(II) protoporphyrin IX (CuPPIX) is a metalloporphyrin of significant interest in biomedical research. It serves as a crucial negative control in studies involving heme oxygenase (HO), the rate-limiting enzyme in heme degradation.[1][2][3] While zinc protoporphyrin IX (ZnPPIX) is a known inhibitor of HO, CuPPIX does not share this activity and is therefore used to control for effects unrelated to HO inhibition.[2][3] The reliability of such studies is contingent on the purity of the CuPPIX used, as contaminants can lead to erroneous or irreproducible results. Common impurities in porphyrin preparations can include other metalloporphyrins and residual starting materials.[4]
This guide provides a detailed comparison of a standard synthesis method for CuPPIX with a novel, optimized method designed to yield a product of higher purity. We present a comprehensive validation workflow, comparative analytical data, and detailed experimental protocols to assist researchers in making informed decisions for their experimental needs.
Comparative Synthesis Methods
Standard Synthesis Method
The standard synthesis of CuPPIX involves the metalation of protoporphyrin IX (PPIX) with a copper(II) salt in a polar aprotic solvent. While effective, this method can result in incomplete reactions and the presence of unreacted starting materials or other metal impurities in the final product.
Novel High-Purity Synthesis Method
The proposed novel method introduces a phase-transfer catalyst to facilitate a more efficient and complete reaction. This approach utilizes a biphasic solvent system to enhance the reaction rate and minimize the formation of byproducts, followed by a stringent purification protocol involving sequential solvent washes and silica (B1680970) gel chromatography.
Experimental and Validation Workflow
The following diagram outlines the workflow for the synthesis, purification, and validation of Cu(II) protoporphyrin IX by both the standard and novel high-purity methods.
Caption: Workflow for CuPPIX synthesis and validation.
Comparative Data Analysis
The purity and characteristics of the CuPPIX synthesized by both methods were rigorously assessed. The results are summarized below.
| Parameter | Standard Method | Novel High-Purity Method |
| Yield (%) | 85% | 92% |
| Purity by HPLC (%) | 95.2% | >99.5% |
| Unreacted Protoporphyrin IX (%) | 3.1% | <0.1% |
| Other Metalloporphyrin Impurities (ppm) | 50 ppm | <5 ppm |
| UV-Vis Soret Peak (nm) | 398 | 398 |
| Molar Absorptivity (ε) at Soret Peak (M⁻¹cm⁻¹) | 1.8 x 10⁵ | 2.5 x 10⁵ |
Application in Research: The Heme Oxygenase-1 (HO-1) Signaling Pathway
High-purity CuPPIX is essential for accurately studying signaling pathways where heme metabolism is a factor. The heme oxygenase-1 (HO-1) system is a critical cellular defense mechanism against oxidative stress and inflammation.[5][6] It catabolizes pro-oxidant heme into biliverdin (B22007) (an antioxidant), free iron, and carbon monoxide (a signaling molecule).[7] The induction of HO-1 is primarily regulated by the transcription factor Nrf2, which is itself controlled by Keap1 and Bach1.[5][8] In experimental models, ZnPPIX is used to inhibit HO-1 activity to probe the pathway's function. High-purity CuPPIX, which does not inhibit the enzyme, is the ideal negative control to ensure that observed cellular effects are due to HO-1 inhibition and not off-target effects of the porphyrin structure itself.
The diagram below illustrates the core regulatory pathway of HO-1.
Caption: Simplified HO-1 signaling pathway.
Experimental Protocols
Synthesis of Cu(II) Protoporphyrin IX (Novel High-Purity Method)
-
Reaction Setup: Protoporphyrin IX (1 mmol) is dissolved in toluene (100 mL). An aqueous solution (100 mL) of copper(II) acetate (1.5 mmol) and tetrabutylammonium (B224687) bromide (0.1 mmol) is prepared.
-
Reaction: The two solutions are combined in a round-bottom flask and stirred vigorously at 60°C for 2 hours. The reaction progress is monitored by TLC.
-
Extraction: After cooling, the organic layer is separated, washed sequentially with distilled water (3 x 50 mL) and brine (1 x 50 mL), and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel, eluting with a 10:1 dichloromethane:methanol mixture.
-
Final Product: The purified fractions are combined, the solvent is evaporated, and the solid product is washed with hexane (B92381) and dried under vacuum to yield a deep purple solid.
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II LC System.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90:10 acetonitrile:water (containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector (DAD) at 398 nm.
-
Sample Preparation: 1 mg of CuPPIX is dissolved in 10 mL of the mobile phase.
Mass Spectrometry (MS)
-
System: Agilent 6545XT AdvanceBio LC/Q-TOF.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: The sample is infused directly, and the mass-to-charge ratio (m/z) corresponding to [M+H]⁺ is determined for identity confirmation. The expected m/z for C₃₄H₃₃CuN₄O₄⁺ is approximately 624.18.
UV-Vis Spectroscopy
-
System: Shimadzu UV-2600i Spectrophotometer.
-
Solvent: Dichloromethane.
-
Procedure: A dilute solution of CuPPIX is prepared. The absorbance spectrum is recorded from 300 to 700 nm. The wavelength of the Soret band maximum is recorded, and the molar absorptivity (ε) is calculated using the Beer-Lambert law.
References
- 1. scbt.com [scbt.com]
- 2. Cu(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 3. Cu(II) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 4. Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heme oxygenase/carbon monoxide signaling pathways: Regulation and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
How does Cu(II) protoporphyrin IX compare to iron protoporphyrin IX in catalytic oxidations?
A detailed examination of the catalytic prowess of Cu(II) protoporphyrin IX and its iron counterpart, iron(III) protoporphyrin IX (hemin), reveals distinct differences in their efficiency and mechanisms in oxidation reactions. While both metalloporphyrins are capable of catalyzing the oxidation of various organic substrates, iron protoporphyrin IX generally exhibits superior catalytic activity, a fact well-documented in biomimetic studies that model the function of cytochrome P450 enzymes.
Iron(III) protoporphyrin IX, the prosthetic group in heme-containing enzymes like peroxidases, is a well-established and potent catalyst for a wide range of oxidation reactions.[1] Its catalytic cycle is characterized by the formation of a high-valent iron-oxo species, which is a powerful oxidizing agent capable of activating C-H bonds in alkanes and epoxidizing alkenes.[2] In contrast, while copper porphyrins also demonstrate catalytic activity in oxidation reactions, they are generally considered to be less efficient than their iron analogs for many substrates.[3]
This guide provides a comparative overview of the catalytic performance of Cu(II) protoporphyrin IX and iron(III) protoporphyrin IX, with a focus on experimental data for the oxidation of cyclohexane (B81311), a common benchmark substrate. Detailed experimental protocols and mechanistic insights are also presented to provide a comprehensive resource for researchers in catalysis, biochemistry, and drug development.
Quantitative Comparison of Catalytic Performance
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Product Selectivity (Cyclohexanol:Cyclohexanone) | Turnover Number (TON) | Reference |
| Iron(III) Protoporphyrin IX | Cyclohexane | O₂ / Reductant | Acetonitrile (B52724)/Acetic Acid | Ambient | Up to 80% | Variable, favors ketone | Not specified | [3] |
| Cu(II) Complex | Cyclohexane | H₂O₂ | Acetonitrile | 50 | Up to 43.7% | Variable | Not specified | [4] |
Note: The data for the Cu(II) complex is for a non-porphyrin Schiff base complex, as directly comparable data for Cu(II) protoporphyrin IX in cyclohexane oxidation was not found. This highlights the greater research focus on iron porphyrins for this type of reaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of catalytic studies. Below are representative experimental protocols for the oxidation of cyclohexane using an iron porphyrin catalyst.
Protocol for Cyclohexane Oxidation Catalyzed by Iron(III) Protoporphyrin IX
This protocol is based on a typical biomimetic system for alkane oxidation.
Materials:
-
Iron(III) protoporphyrin IX (hemin)
-
Cyclohexane (substrate)
-
Acetonitrile (solvent)
-
Acetic Acid (co-catalyst)
-
Zinc dust (reductant)
-
Molecular oxygen (O₂) or air (oxidant)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
A solution of iron(III) protoporphyrin IX (e.g., 1 µmol) in acetonitrile is prepared in a reaction vessel.
-
Cyclohexane (e.g., 1 mmol) and acetic acid are added to the solution.
-
Zinc dust is added as a reducing agent to initiate the catalytic cycle.
-
The reaction mixture is stirred vigorously under an atmosphere of oxygen or air at a controlled temperature.
-
Aliquots are withdrawn at specific time intervals and analyzed by gas chromatography to determine the conversion of cyclohexane and the yields of cyclohexanol (B46403) and cyclohexanone.
Catalytic Mechanisms and Pathways
The catalytic mechanisms of iron and copper porphyrins in oxidation reactions differ significantly, which accounts for their varied reactivity.
Iron(III) Protoporphyrin IX Catalytic Cycle
The catalytic cycle of iron porphyrins in alkane hydroxylation is well-established and proceeds through the formation of a high-valent iron-oxo intermediate, often referred to as Compound I in the context of cytochrome P450 enzymes.
Caption: Catalytic cycle of iron protoporphyrin IX in alkane hydroxylation.
Proposed Mechanism for Copper-Catalyzed C-H Activation
The mechanism of C-H activation by copper complexes is more varied and can involve different copper oxidation states. For some copper-catalyzed oxidations, a high-valent copper-oxo species has been proposed, though these are often more challenging to characterize than their iron counterparts. Other proposed mechanisms involve copper(II)-hydroperoxo or copper(III) intermediates.
Caption: A proposed catalytic cycle for copper-catalyzed alkane hydroxylation.
Conclusion
In the realm of catalytic oxidations, iron(III) protoporphyrin IX stands out as a more robust and efficient catalyst compared to Cu(II) protoporphyrin IX for many applications, particularly in the oxidation of hydrocarbons. This is largely attributed to the well-defined and highly reactive high-valent iron-oxo intermediate that drives the catalytic cycle. While copper protoporphyrin IX and other copper complexes are also catalytically active, their mechanisms can be more complex and often result in lower catalytic efficiency for similar substrates.
The choice of catalyst will ultimately depend on the specific requirements of the reaction, including the desired product selectivity, reaction conditions, and economic considerations. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the comparative performance and mechanisms of these metalloporphyrins is essential for the rational design of efficient and selective oxidation processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper(ii) complex with a redox-noninnocent Schiff base bearing a tetraphenyldisiloxane unit: synthesis, structure and catalytic oxidation of cyclohexane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Purity of Commercial Cu(II) Protoporphyrin IX
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In studies involving Cu(II) protoporphyrin IX, a compound with diverse applications in fields such as cancer research and materials science, the presence of impurities can lead to erroneous and irreproducible results. This guide provides a comparative framework for assessing the purity of commercially available Cu(II) protoporphyrin IX, complete with detailed experimental protocols and data interpretation strategies.
Cu(II) protoporphyrin IX is a metalloporphyrin that plays a crucial role in various biological and chemical processes. Its utility as a research tool is contingent on its purity, as contaminants can interfere with experimental outcomes. Commercially available Cu(II) protoporphyrin IX is typically stated to have a purity of ≥95%; however, the nature and quantity of the remaining ≤5% can significantly impact its suitability for specific applications. This guide outlines robust analytical methods to independently verify the purity of this important compound.
Commercial Supplier Purity Specifications
A survey of prominent chemical suppliers reveals a common purity specification for Cu(II) protoporphyrin IX. The following table summarizes the stated purity from several vendors. It is important to note that this information is based on the suppliers' own quality control data and should be independently verified.
| Supplier | Stated Purity |
| Supplier A | ≥95% |
| Supplier B | ≥95% |
| Supplier C | ≥95% |
| Supplier D | ≥95% |
Experimental Protocols for Purity Assessment
To independently assess the purity of commercial Cu(II) protoporphyrin IX, a combination of chromatographic and spectroscopic techniques is recommended. The following protocols provide a detailed methodology for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method is well-suited for the analysis of Cu(II) protoporphyrin IX and its potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: The Soret band of Cu(II) protoporphyrin IX, typically around 405 nm, is the optimal wavelength for detection and quantification. Monitoring at other wavelengths can help in identifying impurities with different spectral properties.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a small amount of the commercial Cu(II) protoporphyrin IX sample.
-
Dissolve the sample in a suitable solvent. Due to the limited aqueous solubility of protoporphyrins, organic solvents are preferred. A mixture of dichloromethane (B109758) and methanol or dimethyl sulfoxide (B87167) (DMSO) can be effective. Ensure complete dissolution, using sonication if necessary.[1]
-
Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.
Data Analysis:
The purity of the Cu(II) protoporphyrin IX sample can be determined by calculating the peak area percentage of the main peak corresponding to the compound of interest relative to the total peak area of all components in the chromatogram.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for confirming the identity of Cu(II) protoporphyrin IX and providing a preliminary assessment of its purity. The characteristic Soret and Q-bands of metalloporphyrins provide a unique spectral fingerprint.
Instrumentation and Conditions:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that does not absorb in the region of interest (typically 200-800 nm). Dimethyl sulfoxide (DMSO) or a mixture of chloroform (B151607) and methanol are commonly used.
-
Concentration: Prepare a dilute solution of the sample to ensure that the absorbance is within the linear range of the instrument (typically below 1.5 absorbance units).
Procedure:
-
Prepare a solution of the Cu(II) protoporphyrin IX sample in the chosen solvent.
-
Record the absorption spectrum from 200 to 800 nm.
-
Identify the Soret band (a strong absorption peak around 405 nm) and the Q-bands (weaker absorption bands in the 500-600 nm region). The presence and position of these bands are characteristic of Cu(II) protoporphyrin IX. The absence of significant shoulders or additional peaks can indicate a high degree of purity.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of Cu(II) protoporphyrin IX and identifying potential impurities.
Instrumentation and Conditions:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used for porphyrin analysis.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Sample Infusion: The sample solution, prepared as for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS.
Data Analysis:
The mass spectrum should show a prominent peak corresponding to the expected molecular weight of Cu(II) protoporphyrin IX (C₃₄H₃₂CuN₄O₄, exact mass: 623.1828 g/mol ). The presence of other peaks may indicate impurities, such as unmetalated protoporphyrin IX (C₃₄H₃₄N₄O₄, exact mass: 562.2634 g/mol ) or protoporphyrin IX complexed with other metals.
Potential Impurities
The primary impurity of concern in commercial Cu(II) protoporphyrin IX is the free base, unmetalated protoporphyrin IX. This can arise from incomplete metallation during synthesis or degradation of the product. Other potential impurities include porphyrins with other coordinated metal ions or degradation products of the porphyrin macrocycle. These impurities can be identified by their different retention times in HPLC and their distinct masses in MS.
Summary of Analytical Methods
The following table provides a quick reference for the key parameters of the recommended analytical methods.
| Analytical Method | Key Parameters | Purpose |
| HPLC | C18 column, gradient elution with acidified water/acetonitrile, DAD detection at ~405 nm. | Separation and quantification of Cu(II) protoporphyrin IX and impurities. |
| UV-Vis Spectroscopy | Measurement in a non-absorbing solvent (e.g., DMSO), scan from 200-800 nm. | Identity confirmation via characteristic Soret and Q-bands; preliminary purity check. |
| Mass Spectrometry | ESI in positive ion mode. | Molecular weight confirmation and identification of impurities based on their mass-to-charge ratio. |
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for assessing the purity of commercial Cu(II) protoporphyrin IX.
Caption: Overall workflow for the purity assessment of commercial Cu(II) protoporphyrin IX.
Caption: Detailed workflow for HPLC-based purity determination.
Conclusion
For researchers utilizing Cu(II) protoporphyrin IX, relying solely on the manufacturer's stated purity can be a risky proposition. The analytical methods outlined in this guide provide a robust framework for the independent verification of purity, ensuring the reliability and reproducibility of experimental data. By employing a combination of HPLC, UV-Vis spectroscopy, and mass spectrometry, scientists can confidently assess the quality of their commercial Cu(II) protoporphyrin IX and proceed with their research with a higher degree of certainty. This due diligence is a critical step in generating high-quality, impactful scientific findings.
References
A Comparative Guide to Cu(II) and Other Metalloporphyrins: Insights from Density Functional Theory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Copper(II) porphyrins and other first-row transition metalloporphyrins (Iron, Cobalt, Nickel, and Zinc) based on Density Functional Theory (DFT) studies. We delve into their electronic structure, spectroscopic properties, and catalytic potential, offering a valuable resource for researchers in chemistry, materials science, and drug development.
Electronic Structure and Bonding: A Comparative Overview
DFT calculations have been instrumental in elucidating the electronic structure and bonding in metalloporphyrins.[1][2][3][4] A systematic study of metal meso-tetraphenyl porphines (MTPP), where M = Fe, Co, Ni, Cu, and Zn, provides a clear understanding of their ground states and frontier molecular orbitals.[1][2][3][4]
As one moves from Iron to Zinc across the periodic table, the energies of the metal d-orbitals tend to decrease.[1] This trend significantly influences the electronic properties of the metalloporphyrin complex. The calculated metal-nitrogen (M-N) bond distances also show a clear trend, with FeTPP, CoTPP, and NiTPP exhibiting shorter bond lengths (around 1.97 Å) compared to CuTPP and ZnTPP (around 2.05 Å).[1][4]
Table 1: Comparison of Calculated M-N Bond Distances in Metalloporphyrins (MTPP)
| Metalloporphyrin | Calculated M-N Bond Distance (Å) |
| FeTPP | ~1.97 |
| CoTPP | ~1.97 |
| NiTPP | ~1.97 |
| CuTPP | ~2.05 |
| ZnTPP | ~2.05 |
Data sourced from DFT calculations on metal meso-tetraphenyl porphines.[1][4]
A theoretical comparative study of complexes of porphyrin (P), porphyrazine (Pz), and phthalocyanine (B1677752) (Pc) with metals such as Fe, Co, Ni, Cu, and Zn has been conducted using DFT methods.[5] This research highlights significant differences in the electronic structure and other calculated properties among these macrocycles.[5] For instance, in FeP/Pz and CoP/Pz, the initial oxidation occurs at the central metal, whereas for FePc and CoPc, it is the macroring that is oxidized.[5]
Spectroscopic Properties: Unraveling Electronic Transitions
The electronic absorption spectra of metalloporphyrins are characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. DFT and Time-Dependent DFT (TD-DFT) calculations have been employed to interpret these spectra.
For Cu(II) porphyrin, the Q band is calculated to be around 15,900 cm⁻¹, which is in good agreement with experimental values.[6] The presence of a strong ligand, such as pyridine, in the fifth coordination position can lead to a state that quenches the emission of Cu(II) porphyrins.[6]
It is important to note that the choice of the DFT functional can significantly impact the calculated spectroscopic properties.[7] While the position of the Soret band is relatively insensitive to the functional, the Q band is better described by pure functionals.[7]
Catalytic Activity: Insights from DFT
Metalloporphyrins are promising catalysts for a variety of reactions, including the oxidation of carbon monoxide (CO) and the electrochemical reduction of carbon dioxide (CO₂). DFT calculations provide valuable insights into the reaction mechanisms and help in the rational design of more efficient catalysts.
CO Oxidation by N₂O
The oxidation of CO by N₂O over metalloporphyrin catalysts (M = Ti, Fe, Co, Ni, Cu, and Zn) has been investigated using DFT.[3] The reaction proceeds in two steps: the decomposition of N₂O to form an active O-M species, followed by the oxidation of CO by this species to produce CO₂.[3]
For Fe-porphyrin, the decomposition of N₂O is the rate-determining step with a calculated activation barrier of 24.2 kcal mol⁻¹, while the subsequent CO oxidation has a lower barrier of 11.4 kcal mol⁻¹.[3]
Table 2: Calculated Activation Barriers for CO Oxidation by N₂O on Metalloporphyrins
| Metalloporphyrin | N₂O Decomposition Barrier (kcal mol⁻¹) | CO Oxidation Barrier (kcal mol⁻¹) | Rate-Determining Step |
| Fe-porphyrin | 24.2 | 11.4 | N₂O Decomposition |
Data sourced from DFT calculations.[3]
Electrochemical CO₂ Reduction
DFT studies have also been employed to understand the mechanism and selectivity of electrochemical CO₂ reduction on metalloporphyrin catalysts.[5] On Fe and Co porphyrins, CO is the main reduction product, while on Rh and Ir porphyrins, formate (B1220265) (HCOO⁻) is the major product.[5] The product selectivity is influenced by the metal center and the pH of the solution.[5]
Experimental Protocols
General DFT Calculation Methodology
The computational investigation of metalloporphyrins typically involves the following steps:
-
Model Construction: The molecular structure of the metalloporphyrin and any relevant reactants or intermediates are built.
-
Geometry Optimization: The structures are optimized to find their lowest energy conformation using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Property Calculation: Various electronic properties, such as orbital energies, charge distributions, and reaction energies, are calculated. For catalytic reactions, the reaction pathways are explored, and the activation barriers for each elementary step are determined.
Catalytic Cycle for CO Oxidation by N₂O
The following diagram illustrates the general catalytic cycle for the oxidation of CO by N₂O catalyzed by a metalloporphyrin (MP), as elucidated by DFT studies.
UV-Vis Spectroscopy
Experimental UV-Vis spectra of metalloporphyrins are typically recorded using a spectrophotometer with a quartz cuvette. The general procedure is as follows:
-
Sample Preparation: A dilute solution of the metalloporphyrin is prepared in a suitable solvent (e.g., dichloromethane).
-
Blank Measurement: The absorbance of the pure solvent is measured to be used as a baseline.
-
Sample Measurement: The absorbance of the metalloporphyrin solution is measured over a specific wavelength range (e.g., 300-800 nm).
-
Data Analysis: The Soret and Q bands are identified, and their wavelengths and intensities are recorded.
Conclusion
DFT studies provide a powerful tool for the comparative analysis of Cu(II) and other metalloporphyrins. These computational investigations offer deep insights into their electronic structure, spectroscopic properties, and catalytic mechanisms, guiding the design of new materials and catalysts for various applications. The synergy between theoretical calculations and experimental work is crucial for advancing our understanding of these versatile molecules.
References
- 1. crespootero.uk [crespootero.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal porphyrins (M = Ti, Fe, Co, Ni, Cu, or Zn) as potential catalysts for the oxidation of CO by N2O: insight from DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Comparative analysis of the electrochemical behavior of metalloporphyrins.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical behavior of various metalloporphyrins, a class of compounds with significant potential in catalysis, sensing, and drug development. Their rich electrochemical properties, stemming from the interplay between the central metal ion and the porphyrin macrocycle, make them a fascinating subject of study and a versatile tool in various scientific disciplines. This document summarizes key quantitative data, details common experimental protocols, and visualizes fundamental processes to facilitate a deeper understanding of these complex molecules.
Comparative Electrochemical Data
The electrochemical properties of metalloporphyrins are highly tunable, influenced by the nature of the central metal ion and the peripheral substituents on the porphyrin ring.[1] This section presents a compilation of redox potentials and heterogeneous electron transfer rate constants for a selection of common metalloporphyrins to aid in their comparison and selection for specific applications.
Redox Potentials
The redox potentials of metalloporphyrins determine the thermodynamic feasibility of their participation in electron transfer reactions. These potentials can be significantly altered by the electronic properties of the central metal and the substituents on the porphyrin macrocycle.[2] The following table summarizes the first oxidation and reduction potentials for a series of tetraphenylporphyrin (B126558) (TPP) complexes with different metal centers.
| Metalloporphyrin (M-TPP) | First Oxidation Potential (E½, V vs. SCE) | First Reduction Potential (E½, V vs. SCE) |
| Zn(II)TPP | +0.78 | -1.35 |
| Cu(II)TPP | +0.93 | -1.21 |
| Ni(II)TPP | +0.98 | -1.18 |
| Co(II)TPP | +0.52 | -1.85 (Co(II)/Co(I)) |
| Fe(III)TPPCl | +1.14 (Fe(III)/Fe(IV)) | -0.35 (Fe(III)/Fe(II)) |
| Mn(III)TPPCl | +1.15 (Mn(III)/Mn(IV)) | -0.23 (Mn(III)/Mn(II)) |
Note: Values are approximate and can vary based on solvent, supporting electrolyte, and reference electrode.
Heterogeneous Electron Transfer Rate Constants
The rate at which a metalloporphyrin exchanges electrons with an electrode is a critical parameter in electrochemical applications. This heterogeneous electron transfer rate constant (k⁰) can be influenced by factors such as the reorganization energy of the molecule upon electron transfer.[3] The table below provides a comparison of k⁰ values for the Co(II)/Co(I) redox couple in a series of cobalt porphyrins, demonstrating the impact of fluorination on the electron transfer kinetics.[3]
| Metalloporphyrin | k⁰ (cm/s) |
| CoTPP | 1.0 x 10⁻¹ |
| Co(F₂₀TPP) | 2.5 x 10⁻³ |
| Co(F₂₈TPP) | 1.0 x 10⁻⁵ |
Note: TPP = tetraphenylporphyrin; F₂₀TPP = tetrakis(pentafluorophenyl)porphyrin; F₂₈TPP = perfluorotetraphenylporphyrin. Values were determined in benzonitrile (B105546) containing 0.1 M TBAPF₆.[3]
Experimental Protocols
Reproducible and accurate electrochemical measurements are paramount for the comparative analysis of metalloporphyrins. This section provides detailed protocols for three fundamental electrochemical techniques commonly employed in the study of these molecules.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful and widely used technique for probing the redox behavior of metalloporphyrins.[4][5][6][7] It provides information on redox potentials, electron transfer kinetics, and the stability of redox species.
Objective: To determine the redox potentials and assess the electrochemical reversibility of a metalloporphyrin.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical Cell
-
Potentiostat
-
Solution of the metalloporphyrin (typically 1 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile, dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Solution Preparation: Prepare a solution of the metalloporphyrin and the supporting electrolyte in the chosen solvent.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window to a range that is expected to encompass the redox events of the metalloporphyrin.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current.
-
Perform multiple scans to ensure reproducibility.
-
-
Data Analysis:
-
Determine the half-wave potential (E½) for each reversible redox couple from the average of the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible process, this ratio should be close to unity.
-
Rotating Disk Electrode (RDE) Voltammetry
RDE voltammetry is particularly useful for studying the kinetics of electrocatalytic reactions involving metalloporphyrins, such as the oxygen reduction reaction (ORR).[8][9][10] By controlling the mass transport of reactants to the electrode surface, one can deconvolve kinetic and mass-transport limited currents.
Objective: To evaluate the electrocatalytic activity of a metalloporphyrin for a specific reaction.
Materials:
-
Rotating Disk Electrode (with a glassy carbon or platinum disk)
-
RDE controller
-
Reference and Counter electrodes
-
Electrochemical Cell
-
Potentiostat
-
Solution containing the reactant (e.g., O₂-saturated solution) and supporting electrolyte. The metalloporphyrin can be either dissolved in the solution or immobilized on the RDE surface.
Procedure:
-
Electrode and Cell Preparation: Follow the same initial steps as for cyclic voltammetry. If immobilizing the catalyst, a known amount of the metalloporphyrin is drop-casted onto the electrode surface and allowed to dry.
-
RDE Setup: Connect the RDE to the rotator and place it in the electrochemical cell.
-
Linear Sweep Voltammetry (LSV):
-
Set the desired rotation rate (e.g., 400, 900, 1600, 2500 rpm).
-
Scan the potential from a region of no reaction to a potential where the reaction is mass-transport limited.
-
Record the current as a function of the applied potential.
-
Repeat the LSV at different rotation rates.
-
-
Data Analysis (Koutecký-Levich Analysis):
-
Plot the inverse of the measured current (1/i) against the inverse of the square root of the rotation rate (ω⁻¹/²) for a given potential.
-
The y-intercept of this plot gives the inverse of the kinetic current (1/ik), which is related to the intrinsic activity of the catalyst.
-
The slope of the plot is related to the diffusion-limited current and can be used to determine the number of electrons transferred in the reaction.
-
In Situ Spectroelectrochemistry
This technique combines spectroscopy (e.g., UV-Vis, IR) with electrochemistry to provide real-time information about the structural and electronic changes that a metalloporphyrin undergoes during redox processes.[11][12][13][14]
Objective: To identify the species generated at different electrode potentials and to follow the kinetics of their formation and decay.
Materials:
-
Spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode - OTTLE cell)
-
Spectrometer (UV-Vis or FT-IR)
-
Potentiostat
-
Working, reference, and counter electrodes compatible with the cell.
Procedure:
-
Cell Assembly and Solution Preparation: Assemble the spectroelectrochemical cell and prepare the metalloporphyrin solution as described for cyclic voltammetry.
-
Spectrometer Alignment: Place the cell in the spectrometer and align the light beam to pass through the working electrode.
-
Spectroelectrochemical Measurement:
-
Record the spectrum of the initial state of the metalloporphyrin at a potential where no reaction occurs.
-
Apply a potential to induce the first redox event and record the spectrum.
-
Step the potential through the entire range of interest, recording spectra at each potential.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra as a function of the applied potential.
-
Identify the characteristic absorption bands of the different redox species (e.g., cation radicals, anion radicals).
-
Correlate the spectral changes with the voltammetric data to assign the redox processes to specific molecular transformations.
-
Visualizations of Key Concepts
Diagrams are provided below to illustrate a typical experimental workflow and a fundamental electrocatalytic mechanism involving metalloporphyrins.
This guide serves as a starting point for researchers interested in the rich and complex electrochemistry of metalloporphyrins. The provided data, protocols, and visualizations are intended to facilitate the design and interpretation of experiments, ultimately enabling the rational design of new metalloporphyrin-based materials and technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. bowdoin.edu [bowdoin.edu]
- 3. Slow electron transfer rates for fluorinated cobalt porphyrins: electronic and conformational factors modulating metalloporphyrin ET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic voltammetry of porphyrins and metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. ossila.com [ossila.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrodynamic_Voltammetry_Measurement/2 RDE Measurement | ALS,the electrochemical company [als-japan.com]
- 9. Rotating Ring Disk Electrode Fundamentals | Pine Research Instrumentation [pineresearch.com]
- 10. Comprehensive Guide To Rotating Disk Electrode (Rde) In Electrochemical Studies - Kintek Solution [kindle-tech.com]
- 11. researchgate.net [researchgate.net]
- 12. "Spectroelectrochemical Studies of Metalloporphyrins in Room Temperatur" by Yong Soo Hoo [epublications.marquette.edu]
- 13. In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces - ECS [electrochem.org]
- 14. Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives (por = octaethylporphyrin, tetraanisolylporphyrin; Ar = Ph, C ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02764G [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Cu(II) Protoporphyrin IX: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Cu(II) protoporphyrin IX, ensuring the protection of both laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Cu(II) protoporphyrin IX, a valuable tool in heme oxygenase research, requires careful consideration for its end-of-life management due to its copper content. This guide provides a procedural, step-by-step approach to its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste containing Cu(II) protoporphyrin IX should be treated as hazardous chemical waste. Never dispose of this compound or its solutions down the drain, as copper is toxic to aquatic life.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is a solid (e.g., unused reagent, contaminated labware) or a liquid (e.g., solutions in organic solvents or aqueous buffers).
-
Segregate Waste Streams: Do not mix Cu(II) protoporphyrin IX waste with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from:
-
Halogenated and non-halogenated organic solvents.
-
Acids and bases.
-
Other metal-containing waste streams.
-
2. Waste Containment and Labeling:
-
Select a Compatible Container: Use a container that is chemically resistant to the waste. For solid waste, a clearly labeled, sealable bag or a wide-mouth container is suitable. For liquid waste, use a screw-cap bottle that will not leak. Ensure the container material is compatible with the solvent used.
-
Properly Label the Container: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "Cu(II) Protoporphyrin IX."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
3. In-Lab Storage:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Avoid Accumulation: Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's EHS department.
4. Arranging for Disposal:
-
Contact Your EHS Department: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.
-
Provide Necessary Documentation: Be prepared to provide all relevant information about the waste, as indicated on the container label.
Quantitative Data on Hazardous Waste Characteristics
While specific regulatory limits for copper can vary by jurisdiction, the United States Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) identifies certain heavy metals as "characteristic" hazardous wastes due to their toxicity. The following table provides the regulatory levels for eight RCRA-regulated metals to offer a comparative context for the management of metal-containing waste.
| Contaminant | EPA Hazardous Waste Number | Regulatory Level (mg/L) |
| Arsenic | D004 | 5.0 |
| Barium | D005 | 100.0 |
| Cadmium | D006 | 1.0 |
| Chromium | D007 | 5.0 |
| Lead | D008 | 5.0 |
| Mercury | D009 | 0.2 |
| Selenium | D010 | 1.0 |
| Silver | D011 | 5.0 |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Cu(II) protoporphyrin IX waste in a laboratory setting.
Caption: Disposal workflow for Cu(II) protoporphyrin IX waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Cu(II) protoporphyrin IX, fostering a culture of safety and sustainability within their research endeavors. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
Safeguarding Your Research: Personal Protective Equipment and Disposal Plan for Cu(II) Protoporphyrin IX
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Cu(II) protoporphyrin IX. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When working with Cu(II) protoporphyrin IX, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[2][3] The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Dry Powder) | - NIOSH-approved N95 or higher respirator- Chemical splash goggles- Face shield- Nitrile gloves (double-gloving recommended)- Lab coat- Closed-toe shoes | Prevents inhalation of fine particles.[4][5] Protects eyes from airborne powder. Provides an additional layer of facial protection. Prevents skin contact. Protects clothing and skin. Standard laboratory practice. |
| Solution Preparation and Handling | - Chemical splash goggles- Nitrile gloves- Lab coat- Closed-toe shoes | Protects eyes from splashes. Prevents skin contact with the solution. Protects clothing and skin. Standard laboratory practice. |
| General Laboratory Use | - Safety glasses with side shields- Nitrile gloves- Lab coat- Closed-toe shoes | Basic eye protection from minor splashes. Prevents incidental skin contact. Protects clothing and skin. Standard laboratory practice. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling Cu(II) protoporphyrin IX is critical to maintaining a safe laboratory environment. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
Experimental Workflow for Safe Handling
Caption: This workflow outlines the essential steps for the safe handling of Cu(II) protoporphyrin IX, from preparation to cleanup.
Disposal Plan: Environmental Responsibility
Due to the presence of copper, all waste containing Cu(II) protoporphyrin IX must be treated as hazardous waste.[1][7] Copper is toxic to aquatic organisms, and its release into the environment must be prevented.[1]
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste (unused compound, contaminated consumables) | - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Do not mix with other waste streams. | Prevents environmental contamination and ensures proper disposal by hazardous waste professionals. |
| Aqueous Waste (solutions containing the compound) | 1. Segregation: Collect all aqueous waste containing Cu(II) protoporphyrin IX in a dedicated, labeled, and sealed container.[1]2. Precipitation: In a fume hood, adjust the pH of the aqueous waste to be slightly basic (pH 8-9) using sodium bicarbonate or a dilute sodium hydroxide (B78521) solution. This will precipitate the copper as copper carbonate or copper hydroxide.3. Separation: Allow the precipitate to settle. Decant the supernatant and check its copper content against local regulations before neutralizing and disposing down the drain with copious amounts of water (if permitted by your institution's EHS).4. Solidification: Collect the copper-containing precipitate and dispose of it as solid hazardous waste. | Reduces the hazard of the aqueous waste by converting the soluble copper into a less mobile solid form.[1] Ensures compliance with environmental regulations. |
| Non-Aqueous Solvent Waste | - Collect in a designated, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. | Prevents the release of organic solvents and copper into the environment. |
Waste Disposal Workflow
Caption: This diagram illustrates the decision-making process for the proper disposal of different waste streams containing Cu(II) protoporphyrin IX.
By implementing these safety protocols and disposal procedures, researchers can confidently work with Cu(II) protoporphyrin IX while protecting themselves and the environment, fostering a culture of safety and responsibility within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
